Product packaging for 7-Hydroxy Quetiapine-d8(Cat. No.:)

7-Hydroxy Quetiapine-d8

Katalognummer: B12412725
Molekulargewicht: 407.6 g/mol
InChI-Schlüssel: VEGVCHRFYPFJFO-UFBJYANTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

7-Hydroxy Quetiapine-d8 is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 407.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O3S B12412725 7-Hydroxy Quetiapine-d8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H25N3O3S

Molekulargewicht

407.6 g/mol

IUPAC-Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI-Schlüssel

VEGVCHRFYPFJFO-UFBJYANTSA-N

Isomerische SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42)([2H])[2H])[2H]

Kanonische SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Quetiapine-d8 is the deuterated form of 7-Hydroxyquetiapine, a major active metabolite of the atypical antipsychotic drug Quetiapine. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of 7-Hydroxyquetiapine in various biological matrices.[1] Its use in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) allows for precise and accurate quantification, which is crucial in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, metabolic pathway, synthesis, and detailed experimental protocols for its application.

Chemical and Physical Properties

A clear distinction between the deuterated and non-deuterated forms of 7-Hydroxy Quetiapine is essential for its proper application. The key properties are summarized in the table below.

PropertyThis compound7-Hydroxyquetiapine
Synonyms 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][3][4]benzothiazepin-2-ol11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][3][4]thiazepin-7-ol; ICI214227
Molecular Formula C₂₁H₁₇D₈N₃O₃SC₂₁H₂₅N₃O₃S
Molecular Weight 407.56 g/mol [5]399.51 g/mol [6]
CAS Number 1185098-57-0[5]139079-39-3[6]
Appearance White to Light Yellow SolidNo data available
Solubility Chloroform (Slightly), Methanol (Slightly)No data available
Storage -20°CNo data available

Metabolism of Quetiapine to 7-Hydroxyquetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of the active metabolite, 7-Hydroxyquetiapine, is a key pathway. Understanding this metabolic conversion is critical for interpreting pharmacokinetic data.

The metabolic pathway involves the hydroxylation of the dibenzothiazepine ring of Quetiapine. This reaction is primarily catalyzed by the CYP2D6 enzyme, with some contribution from CYP3A4. The resulting metabolite, 7-Hydroxyquetiapine, is pharmacologically active and contributes to the overall therapeutic effect of Quetiapine.

Quetiapine_Metabolism Quetiapine Quetiapine Metabolite 7-Hydroxyquetiapine Quetiapine->Metabolite Hydroxylation Enzyme CYP2D6 (major) CYP3A4 (minor) Enzyme->Quetiapine Synthesis_Workflow start Start: Deuterated Precursor (e.g., Quetiapine-d8) step1 Reaction Step 1: Biotransformation or Chemical Synthesis start->step1 step2 Purification of Intermediate step1->step2 step3 Reaction Step 2 (if necessary) step2->step3 step4 Final Purification step3->step4 end End Product: This compound step4->end Validation_Workflow start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision recovery Recovery accuracy->recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability end Validated Method stability->end

References

7-Hydroxy Quetiapine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of 7-Hydroxy Quetiapine-d8. This deuterated internal standard is crucial for the accurate quantification of 7-Hydroxy Quetiapine, the major active metabolite of the atypical antipsychotic drug Quetiapine.

Core Chemical Properties

This compound is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C21H17D8N3O3S
Molecular Weight 407.56 g/mol
CAS Number 1185098-57-0
Appearance Neat (as per supplier)[2]
Storage Conditions Please store the product under the recommended conditions in the Certificate of Analysis.
Stability Stable under recommended storage conditions.[3][3]

Experimental Protocols

Accurate quantification of 7-Hydroxy Quetiapine in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following section details a representative experimental protocol for the analysis of 7-Hydroxy Quetiapine using its deuterated internal standard, this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Quantification in Human Plasma

This protocol is a composite based on established methods for the analysis of Quetiapine and its metabolites.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Hydroxy Quetiapine: Precursor ion (Q1) m/z 400.2 -> Product ion (Q3) m/z 269.1

    • This compound: Precursor ion (Q1) m/z 408.2 -> Product ion (Q3) m/z 277.1

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

Visualizations

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[4][5][6][7] The formation of 7-Hydroxy Quetiapine is a key metabolic step.

G Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxy_Quetiapine 7-Hydroxy Quetiapine Quetiapine->Hydroxy_Quetiapine CYP2D6 Hydroxy_N_Desalkylquetiapine 7-Hydroxy-N-desalkylquetiapine N_Desalkylquetiapine->Hydroxy_N_Desalkylquetiapine CYP2D6

Caption: Metabolic conversion of Quetiapine to its major metabolites.

Bioanalytical Workflow for this compound

The following diagram illustrates the typical workflow for the quantification of 7-Hydroxy Quetiapine using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification MS_Detection->Quantification

Caption: Workflow for bioanalytical quantification.

Putative Signaling Pathway Involvement

Quetiapine and its active metabolite, 7-Hydroxy Quetiapine, exert their antipsychotic effects through interaction with dopamine and serotonin receptors.[8] The primary targets are the Dopamine D2 and Serotonin 5-HT2A receptors.[8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Modulates HT2A_Receptor->Signaling_Cascade Modulates Therapeutic_Effect Therapeutic Effect (Antipsychotic Action) Signaling_Cascade->Therapeutic_Effect Compound 7-Hydroxy Quetiapine Compound->D2_Receptor Antagonism Compound->HT2A_Receptor Antagonism

References

An In-depth Technical Guide to the Structure of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and analysis of 7-Hydroxy Quetiapine-d8, a deuterated analog of the active metabolite of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable resource for professionals in drug development and research.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of 7-Hydroxy Quetiapine. The deuterium atoms are strategically placed on the piperazine ring, a common site for metabolic degradation. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

The core structure consists of a dibenzothiazepine ring system, hydroxylated at the 7th position. This is attached to a piperazine-d8 ring, which in turn is linked to a 2-(2-hydroxyethoxy)ethyl side chain.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1]benzothiazepin-2-ol
Molecular FormulaC₂₁H₁₇D₈N₃O₃S
Molecular Weight407.56 g/mol
CAS Number1185098-57-0
Parent CAS Number139079-39-3 (7-Hydroxy Quetiapine)
Isotopic PurityTypically ≥98%

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated intermediate, piperazine-d8, followed by its coupling to the dibenzothiazepine core and subsequent hydroxylation.

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized via a catalytic exchange reaction.

  • Reactants: Piperazine, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).

  • Procedure:

    • Piperazine is subjected to high pressure and temperature in the presence of a suitable catalyst and deuterium gas.

    • The hydrogen atoms on the piperazine ring are exchanged with deuterium atoms.

    • The reaction progress is monitored by mass spectrometry to confirm the incorporation of eight deuterium atoms.

    • Purification is typically achieved through recrystallization or chromatography.

Step 2: Coupling of Piperazine-d8 to the Dibenzothiazepine Core

This step involves the reaction of piperazine-d8 with a suitable dibenzothiazepine precursor.

  • Reactants: Piperazine-d8, 11-Chloro-dibenzo[b,f][1]thiazepine.

  • Procedure:

    • 11-Chloro-dibenzo[b,f][1]thiazepine is reacted with piperazine-d8 in a suitable solvent.

    • The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

    • The resulting Quetiapine-d8 is then isolated and purified.

Step 3: 7-Hydroxylation of Quetiapine-d8

The final step is the introduction of the hydroxyl group at the 7th position of the dibenzothiazepine ring. This is a metabolic conversion that can be mimicked using enzymatic or chemical methods. In vivo, this conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] For synthetic purposes, specific chemical reagents or isolated enzyme systems would be employed.

Piperazine Piperazine Piperazine-d8 Piperazine-d8 Piperazine->Piperazine-d8 Catalytic Deuteration Quetiapine-d8 Quetiapine-d8 Piperazine-d8->Quetiapine-d8 Coupling with Dibenzothiazepine core This compound This compound Quetiapine-d8->this compound 7-Hydroxylation

Caption: Synthetic pathway for this compound.

Analytical Methodologies

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of 7-Hydroxy Quetiapine. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

2.2.1. LC-MS/MS Analysis

  • Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

  • Chromatography: Reversed-phase chromatography is commonly used to separate the analyte from other matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Exemplary LC-MS/MS Parameters

Parameter7-Hydroxy QuetiapineThis compound
Precursor Ion (m/z)399.2407.2
Product Ion (m/z)253.1261.1
Collision Energy (eV)Varies by instrumentVaries by instrument
Retention TimeDependent on column and mobile phaseCo-elutes with the analyte

2.2.2. GC-MS Analysis

  • Sample Preparation: Similar to LC-MS/MS, extensive sample cleanup is required. Derivatization is often necessary to improve the volatility and thermal stability of the analyte.

  • Chromatography: A capillary column with a suitable stationary phase is used for separation.

  • Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE, SPE, PP) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Injection Mass_Spectrometry Mass Spectrometric Detection (MS/MS or MS) Chromatography->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Quantification

Caption: General workflow for the bioanalysis of 7-Hydroxy Quetiapine using this compound as an internal standard.

Signaling Pathways and Logical Relationships

The parent drug, Quetiapine, exerts its antipsychotic effects by interacting with a wide range of neurotransmitter receptors. Its active metabolite, 7-Hydroxy Quetiapine, also contributes to the overall pharmacological profile.

cluster_drug Drug and Metabolite cluster_receptors Neurotransmitter Receptors Quetiapine Quetiapine 7-OH-Quetiapine 7-OH-Quetiapine Quetiapine->7-OH-Quetiapine Metabolism (CYP3A4) D2_Receptor Dopamine D2 Quetiapine->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Quetiapine->5HT2A_Receptor Antagonism NET Norepinephrine Transporter 7-OH-Quetiapine->NET Inhibition

Caption: Simplified diagram of the interaction of Quetiapine and 7-Hydroxy Quetiapine with key neurotransmitter systems.

Conclusion

This compound is a critical tool for the accurate quantification of 7-Hydroxy Quetiapine in biological matrices. Its well-defined structure, with deuterium labeling on the piperazine ring, ensures its utility as a reliable internal standard in pharmacokinetic and clinical studies. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers and drug development professionals working with this important compound.

References

Synthesis and Characterization of 7-Hydroxy Quetiapine-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxy Quetiapine-d8, a deuterated internal standard crucial for the accurate quantification of the active metabolite of Quetiapine. This document details a proposed synthetic pathway, comprehensive characterization methodologies, and relevant metabolic context.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effects are, in part, attributed to its active metabolite, 7-Hydroxy Quetiapine. To accurately measure the concentration of 7-Hydroxy Quetiapine in biological matrices during pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential. This compound, with deuterium atoms incorporated into the piperazine ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Therefore, a plausible multi-step synthetic route is proposed here, based on established synthetic methodologies for Quetiapine and its analogs, combined with common deuterium labeling techniques.[2][3][4][5][6]

The proposed synthesis involves two main stages: the synthesis of the core heterocyclic structure, 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one, and the subsequent coupling with a deuterated side chain.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Stage 1: Synthesis of 7-hydroxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one cluster_1 Stage 2: Synthesis of Deuterated Side Chain and Coupling A 2-Amino-4-hydroxydiphenyl sulfide B Phosgene or equivalent A->B Reaction C Intramolecular cyclization B->C Intermediate D 7-hydroxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one C->D Formation H 7-hydroxy-dibenzo[b,f][1,4]thiazepin-11(10H)-one E Piperazine-d8 F 2-(2-Chloroethoxy)ethanol E->F Alkylation G 1-(2-(2-Hydroxyethoxy)ethyl)piperazine-d8 F->G Formation I Coupling Reaction G->I H->I J This compound I->J Final Product

Caption: Proposed two-stage synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Stage 1: Synthesis of 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one

  • Step 1: Synthesis of 2-Amino-4-hydroxydiphenyl sulfide: This starting material can be synthesized via a nucleophilic aromatic substitution reaction between a suitable 4-halophenol and 2-aminothiophenol.

  • Step 2: Phosgenation: The resulting diphenyl sulfide derivative is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form an intermediate isocyanate or carbamoyl chloride.

  • Step 3: Intramolecular Cyclization: The intermediate from Step 2 undergoes an intramolecular cyclization, typically promoted by a Lewis acid or by heating, to yield the tricyclic lactam, 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one.

Stage 2: Synthesis of the Deuterated Side Chain and Final Coupling

  • Step 4: Synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine-d8: Commercially available piperazine-d8 is reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to yield the deuterated side chain.

  • Step 5: Chlorination of the Lactam: The 7-hydroxy-dibenzo[b,f][7][8]thiazepin-11(10H)-one is chlorinated at the 11-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Step 6: Coupling Reaction: The chlorinated intermediate is then coupled with the deuterated side chain, 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8, via a nucleophilic substitution reaction to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed.[9][10]

    • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate: 0.5 - 1.0 mL/min.[9]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound is selected.

    • Product Ions: Characteristic fragment ions are monitored. For silylated 7-hydroxy-quetiapine, key fragments include m/z 314, 298, and 327.[11] The fragmentation pattern of the deuterated analog is expected to be similar, with a mass shift corresponding to the deuterium labeling.

Table 1: Expected Mass Spectrometry Data for this compound

AnalyteExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
7-Hydroxy Quetiapine400.16253.1, 221.1
This compound408.21261.1, 221.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels and the overall structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence of signals corresponding to the protons on the piperazine ring (positions 2, 3, 5, and 6) would confirm successful deuteration. The remaining proton signals of the dibenzothiazepine ring system and the ethoxyethyl side chain should be present with appropriate chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon signals of the deuterated piperazine ring will show characteristic triplet patterns due to C-D coupling. The chemical shifts of other carbons should be consistent with the structure of 7-Hydroxy Quetiapine.

Table 2: Predicted ¹H NMR Chemical Shifts for 7-Hydroxy Quetiapine (Non-deuterated)

ProtonsPredicted Chemical Shift (ppm)
Aromatic Protons6.8 - 7.5
Piperazine Protons2.4 - 2.7
Ethoxyethyl Protons3.5 - 3.8
Hydroxyl ProtonsVariable

Note: In the ¹H NMR spectrum of this compound, the signals for the piperazine protons would be absent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations in the aromatic region, and C-O and C-S stretching vibrations.[12] The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches.

Table 3: Key Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3300 (broad)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C-D (aliphatic)2100 - 2200
C=N, C=C (aromatic)1500 - 1600
C-O (ether and alcohol)1050 - 1250
C-S600 - 800

Quetiapine Metabolism and Signaling Pathway

Understanding the metabolic fate of Quetiapine is crucial for interpreting bioanalytical data. Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[7][8][13]

Quetiapine Metabolic Pathway

G Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxy_Quetiapine 7-Hydroxy Quetiapine (Active) Quetiapine->Hydroxy_Quetiapine CYP2D6 Hydroxy_Norquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) Norquetiapine->Hydroxy_Norquetiapine CYP2D6

Caption: Major metabolic pathways of Quetiapine.

As illustrated, CYP3A4 is the primary enzyme responsible for the formation of the active metabolite N-desalkylquetiapine (norquetiapine) and the inactive sulfoxide metabolite.[7][13] CYP2D6 is mainly involved in the 7-hydroxylation of both Quetiapine and Norquetiapine to form their respective active 7-hydroxy metabolites.[7][13]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the detailed characterization protocols using mass spectrometry, NMR, and IR spectroscopy will ensure the confirmation of its structure and purity. The inclusion of metabolic pathway information provides essential context for its application as an internal standard in preclinical and clinical research, ultimately contributing to the robust and reliable bioanalysis of Quetiapine and its active metabolites.

References

7-Hydroxy Quetiapine-d8 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of 7-Hydroxy Quetiapine-d8, a deuterated internal standard crucial for the accurate quantification of 7-Hydroxy Quetiapine, the primary active metabolite of the atypical antipsychotic drug Quetiapine. This guide covers its analytical applications, relevant metabolic pathways, and detailed experimental protocols.

Quantitative Data Summary

While a specific Certificate of Analysis for a single batch is not publicly available, the following tables summarize typical quantitative data and analytical parameters derived from various scientific literature for the analysis of 7-Hydroxy Quetiapine using its deuterated internal standard, this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C21H17D8N3O3S
Molecular Weight 407.56 g/mol
Unlabeled CAS Number 139079-39-3[1][2][3]
Labeled CAS Number 1185098-57-0
Synonyms ICI 214227, 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][4]benzothiazepin-2-ol[1][2]

Table 2: Analytical Method Parameters for 7-Hydroxy Quetiapine Quantification

ParameterTypical ValueMatrixAnalytical Method
Linearity Range0.086 - 171 µg/mLRat PlasmaHPLC-DAD
LLOQ0.086 µg/mLRat PlasmaHPLC-DAD
Intra-day Precision< 8.7%Vitreous HumorGC-MS
Inter-day Precision< 7.1%Vitreous HumorGC-MS
Intra-day Accuracy-8.1% to 4.5%Vitreous HumorGC-MS
Inter-day Accuracy-5.7% to 3.2%Vitreous HumorGC-MS

Experimental Protocols

The following are representative experimental protocols for the quantification of 7-Hydroxy Quetiapine in biological matrices using this compound as an internal standard.

Protocol 1: Quantification of 7-Hydroxy Quetiapine in Plasma by LC-MS/MS

This protocol is a synthesized method based on principles described in the literature for the analysis of Quetiapine and its metabolites.[5][6]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[5]

    • Mobile Phase: Gradient elution with a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.[5]

    • Flow Rate: 1 mL/min.[5]

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-Hydroxy Quetiapine and this compound.

Protocol 2: Analysis of 7-Hydroxy Quetiapine in Hair by LC-MS/MS

This protocol is based on a method for time-resolved hair analysis.[7][8][9]

  • Sample Preparation:

    • Wash hair segments with dichloromethane to remove external contamination.

    • Pulverize the washed and dried hair segments.

    • Incubate the pulverized hair in an appropriate extraction solvent (e.g., methanol) overnight at 45°C.

    • Add the internal standard (this compound).

    • Centrifuge and evaporate the supernatant.

    • Reconstitute the residue for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • A sensitive LC-MS/MS method is employed for the determination of the analyte and internal standard.[7][8]

    • The method is validated for linearity, accuracy, precision, and limit of detection.[8]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[4][10][11] The two major pathways are sulfoxidation and oxidation.[4] CYP3A4 is the primary enzyme responsible for metabolizing Quetiapine to its inactive sulfoxide metabolite and is also involved in the formation of the active metabolite, N-desalkylquetiapine.[4][12] CYP2D6 is involved in the formation of 7-hydroxyquetiapine.[4][12]

Quetiapine_Metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2d6 CYP2D6 Quetiapine Quetiapine N_desalkylquetiapine N-desalkylquetiapine (active) Quetiapine->N_desalkylquetiapine Quetiapine_sulfoxide Quetiapine sulfoxide (inactive) Quetiapine->Quetiapine_sulfoxide seven_Hydroxy_Quetiapine 7-Hydroxy Quetiapine (active) Quetiapine->seven_Hydroxy_Quetiapine Bioanalytical_Workflow start Biological Sample (e.g., Plasma, Hair) add_is Addition of This compound start->add_is prep Sample Preparation (Protein Precipitation, Extraction) lc LC Separation (C18 Column) prep->lc add_is->prep ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis (Ratio of Analyte to IS) ms->data end Concentration of 7-Hydroxy Quetiapine data->end

References

Pharmacological Profile of 7-Hydroxy Quetiapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is a second-generation (atypical) antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It undergoes extensive hepatic metabolism, leading to the formation of several metabolites, some of which are pharmacologically active and contribute to the overall therapeutic effect of the parent drug. One such significant active metabolite is 7-Hydroxy Quetiapine (7-OH-QTP). This metabolite is formed primarily through the hydroxylation of quetiapine, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] Understanding the distinct pharmacological profile of 7-Hydroxy Quetiapine is crucial for a comprehensive grasp of quetiapine's mechanism of action and for optimizing therapeutic strategies.

This technical guide provides an in-depth overview of the pharmacological profile of 7-Hydroxy Quetiapine, focusing on its pharmacokinetics and pharmacodynamics. It includes detailed experimental methodologies for key assays and visual representations of metabolic and signaling pathways to support research and development efforts.

Pharmacokinetics

The biotransformation of quetiapine is complex, involving multiple pathways. The 7-hydroxylation pathway, mediated by CYP2D6, is a key route leading to the formation of the active metabolite 7-Hydroxy Quetiapine.[2]

Metabolism

Quetiapine is extensively metabolized in the liver, with the cytochrome P450 system playing a central role. While CYP3A4 is the primary enzyme responsible for the overall metabolism of quetiapine, CYP2D6 is principally responsible for its conversion to 7-Hydroxy Quetiapine.[2][3][4] Another major active metabolite, N-desalkylquetiapine (norquetiapine), is formed via CYP3A4 and is subsequently metabolized by CYP2D6 to 7-hydroxy-N-desalkylquetiapine.[5] The plasma concentration of 7-Hydroxy Quetiapine is approximately 12.1% of that of the parent quetiapine compound.[6]

Quetiapine Quetiapine Metabolite1 N-Desalkylquetiapine (Norquetiapine) Quetiapine->Metabolite1 CYP3A4 Metabolite2 7-Hydroxy Quetiapine (7-OH-QTP) Quetiapine->Metabolite2 CYP2D6 Metabolite3 Quetiapine Sulfoxide (Inactive) Quetiapine->Metabolite3 CYP3A4 Metabolite4 7-Hydroxy-N-desalkylquetiapine Metabolite1->Metabolite4 CYP2D6 CYP3A4 CYP3A4 CYP2D6 CYP2D6 cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare Receptor Membranes P2 Prepare Radioligand & Test Compound Dilutions A1 Combine Membranes, Radioligand & Test Compound in 96-well plate P2->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Dry Filters & Add Scintillation Cocktail S2->S3 S4 Count Radioactivity S3->S4 D1 Calculate Specific Binding S4->D1 D2 Determine IC50 from Dose-Response Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 P1 Prepare Receptor Membranes & Reagents A1 Pre-incubate Membranes with Test Compound (Antagonist) P1->A1 A2 Add fixed concentration of known Agonist A1->A2 A3 Initiate reaction by adding GDP and [³⁵S]GTPγS A2->A3 A4 Incubate (e.g., 60 min at 30°C) A3->A4 S1 Terminate via Vacuum Filtration A4->S1 S2 Wash & Dry Filters S1->S2 S3 Count Radioactivity S2->S3 D1 Plot % Inhibition vs. [Antagonist] S3->D1 D2 Determine IC50 / Kb D1->D2 P1 Plate cells expressing target Gq-coupled receptor P2 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) P1->P2 A1 Place plate in a fluorescence reader P2->A1 A2 Add test compound (Antagonist) & incubate A1->A2 A3 Add known Agonist to stimulate receptor A2->A3 D1 Measure fluorescence kinetics in real-time A3->D1 D2 Plot response vs. [Antagonist] D1->D2 D3 Determine IC50 D2->D3 P1 Collect Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 I1 Inject sample onto HPLC system P4->I1 S1 Separation on C18 Column I1->S1 D1 Detection (e.g., UV at 225 nm) S1->D1 Q1 Integrate Peak Areas D1->Q1 Q2 Calculate Concentration using Calibration Curve Q1->Q2 cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Metabolite 7-OH-Quetiapine (Antagonist) Metabolite->D2R Blocks Gai->AC Inhibits PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gaq Gαq HT2A->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2A Metabolite 7-OH-Quetiapine (Antagonist) Metabolite->HT2A Blocks Gaq->PLC Activates Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

The In Vitro Conversion of Quetiapine to 7-Hydroxy Quetiapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine, with a specific focus on its hydroxylation to the active metabolite, 7-hydroxy quetiapine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction to Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Less than 5% of the parent drug is excreted unchanged.[1] The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[3][4] The two primary enzymes involved in quetiapine's biotransformation are CYP3A4 and CYP2D6.[1][5] While CYP3A4 is responsible for the majority of its overall clearance, CYP2D6 plays a crucial role in the formation of hydroxylated metabolites.[1][6]

The formation of 7-hydroxy quetiapine is a significant metabolic step, as this metabolite is pharmacologically active.[6] Understanding the in vitro dynamics of this conversion is critical for predicting in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.

Cytochrome P450 Isoforms in 7-Hydroxy Quetiapine Formation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have elucidated the specific roles of different isoforms in the 7-hydroxylation of quetiapine.

  • CYP3A4: This is the principal enzyme responsible for the overall metabolism of quetiapine, contributing to approximately 89% of its clearance.[1][5] It primarily catalyzes the formation of the inactive metabolite, quetiapine sulfoxide, and the active metabolite, N-desalkylquetiapine.[3][7] CYP3A4 also contributes to the 7-hydroxylation of quetiapine, although to a lesser extent than CYP2D6.[1][3]

  • CYP2D6: This enzyme plays a significant, albeit smaller, role in the overall metabolism of quetiapine, accounting for about 11% of its clearance.[1] However, it is a key enzyme in the 7-hydroxylation pathway, directly converting quetiapine to 7-hydroxy quetiapine.[1][6] Furthermore, CYP2D6 is exclusively responsible for the formation of 7-hydroxy-N-desalkylquetiapine from the N-desalkylquetiapine metabolite.[8][9]

  • CYP3A5: The polymorphic enzyme CYP3A5 shows some activity towards quetiapine metabolism, but its contribution is considered minor compared to CYP3A4.[10]

Quantitative Analysis of In Vitro Metabolism

The following tables summarize key quantitative data from in vitro studies on quetiapine metabolism.

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

ParameterEnzymeValueReference
KmCYP3A418 µM[1][5]

Table 2: Relative Contribution of CYP Isoforms to Quetiapine Metabolism

EnzymeContribution to Overall MetabolismKey Metabolites FormedReference
CYP3A4~89%Quetiapine sulfoxide, N-desalkylquetiapine, 7-hydroxy quetiapine[1][3][5]
CYP2D6~11%7-hydroxy quetiapine, 7-hydroxy-N-desalkylquetiapine[1][6]

Table 3: Inhibition of 7-Hydroxy-N-desalkylquetiapine Formation in Human Liver Microsomes

InhibitorTarget EnzymeReduction in Metabolite FormationReference
QuinidineCYP2D681%[8][9]
KetoconazoleCYP3A4Limited to no significant effect[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of quetiapine metabolism. The following sections outline typical experimental protocols.

Incubation with Human Liver Microsomes (HLMs)

This assay is used to determine the overall metabolism of quetiapine in a system that contains a mixture of hepatic enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Quetiapine

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl2.[11]

  • For inhibitor studies, pre-incubate the microsome mixture with the selective inhibitor for a specified time (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the quetiapine substrate to the incubation mixture. The final substrate concentration should be chosen based on the experimental goals (e.g., near the Km value for kinetic studies).

  • Add the NADPH regenerating system to start the reaction.

  • Incubate the mixture at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile, which also serves to precipitate the proteins.

  • Add an internal standard to the samples for accurate quantification.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining quetiapine and the formed 7-hydroxy quetiapine.

Incubation with Recombinant Human CYP Enzymes

This assay helps to identify the specific CYP isoforms responsible for the formation of 7-hydroxy quetiapine.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Quetiapine

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Cytochrome P450 reductase

  • (Optional) Cytochrome b5

  • Acetonitrile

  • Internal standard

Procedure:

  • Follow a similar procedure as for the HLM assay, but replace the HLMs with a specific recombinant human CYP enzyme (e.g., 10-50 pmol/mL) and cytochrome P450 reductase.

  • Incubate quetiapine with each individual CYP isoform separately.

  • The reaction is initiated, incubated, and terminated in the same manner as the HLM assay.

  • Analyze the samples by LC-MS/MS to determine the amount of 7-hydroxy quetiapine formed by each specific CYP isoform.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Active) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxy_Quetiapine 7-Hydroxy Quetiapine (Active) Quetiapine->Hydroxy_Quetiapine CYP2D6 > CYP3A4 Hydroxy_N_Desalkylquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) N_Desalkylquetiapine->Hydroxy_N_Desalkylquetiapine CYP2D6 (exclusive)

Metabolic pathway of Quetiapine.

In_Vitro_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Quetiapine Stock - Buffers - NADPH System Incubation_Setup Set up Incubation Mixture: Enzyme + Buffer + Substrate Reagents->Incubation_Setup Enzyme_Prep Prepare Enzyme Source: - Human Liver Microsomes - Recombinant CYPs Enzyme_Prep->Incubation_Setup Reaction_Start Initiate Reaction with NADPH Incubation_Setup->Reaction_Start Time_Course Incubate at 37°C (Time Course Sampling) Reaction_Start->Time_Course Termination Terminate Reaction (e.g., Acetonitrile) Time_Course->Termination Processing Sample Processing: Protein Precipitation & Centrifugation Termination->Processing LCMS LC-MS/MS Analysis: Quantify Parent and Metabolite Processing->LCMS

Experimental workflow for in vitro metabolism.

Conclusion

The in vitro metabolism of quetiapine to 7-hydroxy quetiapine is a multi-faceted process primarily driven by CYP3A4 and CYP2D6. While CYP3A4 governs the overall clearance, CYP2D6 is particularly important for the 7-hydroxylation pathway. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of this metabolic conversion. A thorough understanding of these in vitro processes is fundamental for the successful clinical development and safe and effective use of quetiapine.

References

The Role of CYP2D6 in 7-Hydroxy-Quetiapine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. While CYP3A4 is the major enzyme responsible for the overall clearance of quetiapine, CYP2D6 plays a distinct and significant role in the formation of its hydroxylated metabolites, including 7-hydroxy-quetiapine. This technical guide provides an in-depth analysis of the role of CYP2D6 in 7-hydroxy-quetiapine formation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways.

Quetiapine Metabolism Overview

Quetiapine is metabolized into several metabolites, with the main pathways being sulfoxidation and N-dealkylation, predominantly catalyzed by CYP3A4. Hydroxylation represents another important metabolic route, and this is where CYP2D6 exhibits its primary activity on the quetiapine molecule. The two main hydroxylation products are 7-hydroxy-quetiapine, formed directly from quetiapine, and 7-hydroxy-N-desalkylquetiapine, formed from the active metabolite N-desalkylquetiapine (norquetiapine).

Role of CYP2D6 in 7-Hydroxy-Quetiapine Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have established that CYP2D6 is involved in the 7-hydroxylation of quetiapine.[1][2] However, this is considered a minor pathway in the overall metabolism of the parent drug, with CYP3A4 contributing to approximately 89% of its total clearance.[1][2]

A more critical role for CYP2D6 emerges in the metabolism of N-desalkylquetiapine, an active metabolite of quetiapine. The formation of 7-hydroxy-N-desalkylquetiapine from N-desalkylquetiapine is exclusively catalyzed by CYP2D6.[3][4] This pathway is of particular interest as N-desalkylquetiapine itself contributes to the pharmacological effects of quetiapine.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the role of CYP2D6 in quetiapine metabolism.

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

SubstrateEnzymeParameterValueReference
QuetiapineHuman Liver MicrosomesKm (overall metabolism)18 µM[1]
QuetiapineCYP2D6Km21 µM[5]
N-desalkylquetiapineRecombinant CYP2D6Intrinsic Clearance (CLint)12-fold higher than CYP3A4[3][4]

Table 2: Inhibition of 7-Hydroxy-N-desalkylquetiapine Formation

InhibitorEnzymeSubstrateInhibition (%)Reference
Quinidine (CYP2D6 inhibitor)Human Liver MicrosomesN-desalkylquetiapine81%[3][4]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature to study the role of CYP2D6 in 7-hydroxy-quetiapine formation.

In Vitro Metabolism of Quetiapine using Human Liver Microsomes (HLM) or Recombinant CYP2D6

Objective: To determine the formation of 7-hydroxy-quetiapine from quetiapine.

Materials:

  • Quetiapine

  • Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 supersomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • 7-hydroxy-quetiapine analytical standard

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM or recombinant CYP2D6, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to the reaction temperature.

  • Initiation of Reaction: Add quetiapine (at various concentrations to determine kinetic parameters) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. The quenching solvent should also contain an internal standard for analytical quantification.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 7-hydroxy-quetiapine formed.

CYP Inhibition Assay

Objective: To assess the inhibitory effect of a specific compound (e.g., quinidine) on the CYP2D6-mediated formation of 7-hydroxy-quetiapine.

Procedure:

  • Follow the same procedure as the in vitro metabolism assay described above.

  • Prior to the addition of quetiapine, add the inhibitor (at various concentrations) to the incubation mixture and pre-incubate for a defined period.

  • Initiate the reaction by adding quetiapine.

  • After incubation and sample preparation, analyze the formation of 7-hydroxy-quetiapine by LC-MS/MS.

  • Compare the rate of metabolite formation in the presence of the inhibitor to the control (without the inhibitor) to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Quetiapine Metabolic Pathway

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 HydroxyQuetiapine 7-Hydroxy-quetiapine Quetiapine->HydroxyQuetiapine CYP2D6 (minor) Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide CYP3A4 (major) Other Other Metabolites Quetiapine->Other CYP3A4 HydroxyNorquetiapine 7-Hydroxy-N-desalkylquetiapine Norquetiapine->HydroxyNorquetiapine CYP2D6 (exclusive)

Caption: Metabolic pathways of quetiapine.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis IncubationMix Prepare Incubation Mixture (Buffer, Enzyme, NADPH System) Preincubation Pre-incubate at 37°C IncubationMix->Preincubation AddSubstrate Add Quetiapine Preincubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Quench Quench Reaction (Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis (Quantify 7-OH-Quetiapine) Analyze->Data

Caption: Workflow for in vitro quetiapine metabolism.

Conclusion

CYP2D6 plays a multifaceted role in the metabolism of quetiapine. While its contribution to the direct 7-hydroxylation of the parent drug is minor compared to the overall clearance by CYP3A4, it is the exclusive enzyme responsible for the 7-hydroxylation of the active metabolite, N-desalkylquetiapine. This makes the CYP2D6 pathway a critical consideration in understanding the complete pharmacokinetic and pharmacodynamic profile of quetiapine. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the metabolism of quetiapine and the potential for drug-drug interactions involving the CYP2D6 enzyme. Further research to elucidate the specific kinetic parameters of 7-hydroxy-quetiapine formation by CYP2D6 would provide a more complete picture of this metabolic pathway.

References

The Pharmacokinetics of 7-Hydroxy Quetiapine in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. One of its major metabolites is 7-Hydroxy Quetiapine, an active metabolite that contributes to the overall pharmacological effect of the parent drug. Understanding the pharmacokinetic profile of 7-Hydroxy Quetiapine is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of 7-Hydroxy Quetiapine in humans, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine

Quetiapine undergoes extensive hepatic metabolism, with less than 1% of the administered dose being excreted as the unchanged drug. The formation of 7-Hydroxy Quetiapine is a key metabolic step.

The primary enzyme responsible for the 7-hydroxylation of quetiapine is CYP2D6 . While CYP3A4 is the main enzyme involved in the overall metabolism of quetiapine to other metabolites like N-desalkylquetiapine (norquetiapine) and quetiapine sulfoxide, CYP2D6 plays a significant role in the formation of this specific active metabolite.[1] The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to inter-individual variability in the plasma concentrations of 7-Hydroxy Quetiapine.

Below is a diagram illustrating the metabolic pathway:

Metabolic Pathway of Quetiapine Quetiapine Quetiapine Metabolite1 N-Desalkylquetiapine (Norquetiapine) Quetiapine->Metabolite1 CYP3A4 Metabolite2 Quetiapine Sulfoxide Quetiapine->Metabolite2 CYP3A4 Metabolite3 7-Hydroxy Quetiapine Quetiapine->Metabolite3 CYP2D6

Caption: Metabolic conversion of Quetiapine to its major metabolites.

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetics of 7-Hydroxy Quetiapine in humans is limited compared to its parent compound. However, available studies provide some key insights.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for Quetiapine and its metabolite, 7-Hydroxy Quetiapine. It is important to note that the data for 7-Hydroxy Quetiapine is less comprehensive.

Table 1: Pharmacokinetic Parameters of Quetiapine and 7-Hydroxy Quetiapine in Humans

ParameterQuetiapine7-Hydroxy QuetiapineReference
Tmax (hours) 1-2Similar to Quetiapine[2]
Half-life (t½) (hours) ~6-7Similar to Quetiapine (~6 hours)[2][3]
Protein Binding ~83%Data not available
Primary Metabolizing Enzyme CYP3A4CYP2D6[1]

Table 2: Steady-State Pharmacokinetic Parameters of 7-Hydroxy Quetiapine in Children and Adolescents (10-17 years)

ParameterGeometric Mean (90% CI)
Cmax (ng/mL) 7.99 (7.04, 9.07)
AUCss (ng*h/mL) Data not available

Source: Adapted from a study in pediatric patients with schizoaffective or bipolar I disorder.[1]

It is noteworthy that in clinical studies, the plasma concentrations of 7-Hydroxy Quetiapine are generally low compared to quetiapine and its other major metabolite, N-desalkylquetiapine.[2]

Experimental Protocols

The quantification of 7-Hydroxy Quetiapine in human plasma is typically performed using highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Detailed Methodology for Quantification of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

This protocol is a synthesis of methodologies reported in the scientific literature for the simultaneous determination of quetiapine and its metabolites.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract 7-Hydroxy Quetiapine and other analytes from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 0.5 mL of human plasma, add an internal standard (e.g., a deuterated analog of quetiapine).

    • Alkalinize the sample by adding 0.3 mL of 0.5 M sodium hydroxide.

    • Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge with 1 mL of 2% ammonia solution to remove polar impurities.

    • Elute the analytes with 1 mL of methanol containing 2% acetic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[4]

2. Chromatographic Separation: HPLC

  • Objective: To separate 7-Hydroxy Quetiapine from quetiapine and other metabolites.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., Kromasil C18, 5 µm, 4.6 mm x 150 mm).[4]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5.8 mmol/L ammonium acetate and 1.70 mmol/L formic acid in water) and an organic solvent (e.g., acetonitrile). A typical composition is a 65:35 ratio of aqueous to organic phase.[4]

    • Flow Rate: 0.95 mL/min.[4]

    • Injection Volume: 50 µL.[4]

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify 7-Hydroxy Quetiapine.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

    • Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).[4]

    • Monitored Ion Transition: For 7-Hydroxy Quetiapine, the protonated molecular ion [M+H]+ at m/z 400.5 is typically monitored.[4]

Below is a diagram illustrating a typical experimental workflow:

Experimental Workflow for 7-Hydroxy Quetiapine Analysis cluster_0 Sample Preparation cluster_1 Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Alkalinize Alkalinize Sample Spike->Alkalinize SPE Solid-Phase Extraction (SPE) Alkalinize->SPE Elute Elute Analytes SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS

Caption: Workflow for the quantification of 7-Hydroxy Quetiapine in plasma.

Logical Relationships in Pharmacokinetics

The administration of quetiapine leads to a cascade of events, from absorption and distribution to metabolism and elimination. The formation of 7-Hydroxy Quetiapine is a critical part of this process, influencing the overall therapeutic and potential adverse effects.

The following diagram illustrates the logical relationship between quetiapine administration and the subsequent pharmacokinetic events leading to the presence of 7-Hydroxy Quetiapine in the systemic circulation.

Pharmacokinetic Cascade of Quetiapine Admin Oral Administration of Quetiapine Absorb Absorption from GI Tract Admin->Absorb Systemic Systemic Circulation of Quetiapine and Metabolites Absorb->Systemic Distribute Distribution to Tissues Metabolism Hepatic Metabolism Distribute->Metabolism Eliminate Elimination Metabolism->Eliminate ActiveMetabolite Formation of 7-Hydroxy Quetiapine (via CYP2D6) Metabolism->ActiveMetabolite ActiveMetabolite->Systemic Systemic->Distribute Systemic->Metabolism

References

7-Hydroxy Quetiapine: An In-depth Technical Guide on the Major Active Metabolite of Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in humans, leading to the formation of several metabolites. Among these, 7-Hydroxy Quetiapine has been identified as a major active metabolite. This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine, focusing on its pharmacokinetic and pharmacodynamic properties. This document summarizes available quantitative data, details relevant experimental protocols for its characterization, and visualizes key metabolic and experimental pathways. While extensive pharmacological data is available for the parent drug, quetiapine, and another major metabolite, norquetiapine, there is a notable gap in the publicly available quantitative data for 7-Hydroxy Quetiapine. This guide aims to consolidate the existing knowledge and highlight areas for future research.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed not only to the parent molecule but also to its active metabolites. The primary routes of quetiapine metabolism involve sulfoxidation and oxidation, with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, playing a crucial role.[2][3] Two major active metabolites have been identified: N-desalkylquetiapine (norquetiapine) and 7-Hydroxy Quetiapine.[4] While norquetiapine's pharmacology and contribution to the antidepressant effects of quetiapine have been extensively studied, 7-Hydroxy Quetiapine remains less characterized. This guide focuses on consolidating the available technical information on 7-Hydroxy Quetiapine.

Metabolism and Pharmacokinetics

7-Hydroxy Quetiapine is formed through the hydroxylation of the dibenzothiazepine ring of quetiapine.[1] In vitro studies have demonstrated that this metabolic pathway is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4]

Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine

The metabolic conversion of quetiapine to its major metabolites is a critical aspect of its overall pharmacological profile. The following diagram illustrates the primary metabolic pathways.

Quetiapine Metabolism Metabolic Pathway of Quetiapine Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 7-Hydroxy Quetiapine 7-Hydroxy Quetiapine Quetiapine->7-Hydroxy Quetiapine CYP2D6 Inactive Sulfoxide Metabolite Inactive Sulfoxide Metabolite Quetiapine->Inactive Sulfoxide Metabolite CYP3A4 7-hydroxy-N-desalkylquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->7-hydroxy-N-desalkylquetiapine CYP2D6

Figure 1: Simplified metabolic pathway of Quetiapine.
Pharmacokinetic Parameters

Detailed pharmacokinetic parameters for 7-Hydroxy Quetiapine are not extensively reported in publicly available literature. However, studies analyzing plasma concentrations of quetiapine and its metabolites have provided some insights. One study in guinea pigs showed that after oral administration of quetiapine, 7-hydroxyquetiapine could be detected in blood and hair roots.[5] In human plasma samples from patients undergoing quetiapine therapy, 7-hydroxyquetiapine is readily quantifiable.[6]

Pharmacodynamics

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for quetiapine and norquetiapine at key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

ReceptorQuetiapine Ki (nM)Norquetiapine Ki (nM)7-Hydroxy Quetiapine Ki (nM)
Dopamine D1990[4]210[7]Data Not Available
Dopamine D2380[4]196[7]Data Not Available
Serotonin 5-HT1A390[4]45[7]Data Not Available
Serotonin 5-HT2A640[4]58[7]Data Not Available
Serotonin 5-HT2C1840[4]110[7]Data Not Available
Serotonin 5-HT7307[8]76[8]Data Not Available
Histamine H111[9]3.5[7]Data Not Available
Adrenergic α1~10-50~100-200Data Not Available
Adrenergic α2~500-1000~200-800Data Not Available
Muscarinic M1>100039[7]Data Not Available
Norepinephrine Transporter (NET)>100012-58[10][11]Data Not Available

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for adrenergic and muscarinic receptors are presented as approximate ranges based on available literature.

Downstream Signaling Pathways

The direct impact of 7-Hydroxy Quetiapine on intracellular signaling cascades has not been specifically elucidated. However, based on the known pharmacology of quetiapine and norquetiapine, potential downstream effects can be hypothesized. For instance, interaction with D2 and 5-HT2A receptors could modulate signaling pathways involving adenylyl cyclase and phospholipase C, respectively. Norquetiapine's potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors are thought to contribute to the antidepressant effects of quetiapine, likely through modulation of cAMP and ERK/MAPK pathways.[12] Further research is needed to determine the specific signaling signature of 7-Hydroxy Quetiapine.

The following diagram illustrates a generalized signaling pathway potentially affected by dopaminergic and serotonergic receptor modulation.

Signaling_Pathway Hypothesized Downstream Signaling cluster_receptor Receptor Activation/Blockade cluster_downstream Downstream Signaling 7_HQ 7-Hydroxy Quetiapine D2R Dopamine D2 Receptor 7_HQ->D2R Binds to HTR2A Serotonin 5-HT2A Receptor 7_HQ->HTR2A Binds to AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HTR2A->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKC Protein Kinase C IP3_DAG->PKC Activates ERK ERK/MAPK Pathway PKC->ERK ERK->CREB Gene Gene Expression CREB->Gene

Figure 2: Generalized signaling pathways potentially modulated by 7-Hydroxy Quetiapine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of 7-Hydroxy Quetiapine.

In Vitro Metabolism of Quetiapine

Objective: To generate and identify 7-Hydroxy Quetiapine from the parent drug, quetiapine, using in vitro systems.

Methodology: [2][13]

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLM) or recombinant human CYP2D6 enzymes with a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add quetiapine to the mixture to a final concentration relevant to therapeutic plasma levels.

  • Cofactor Addition: Initiate the metabolic reaction by adding a solution of NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 7-Hydroxy Quetiapine and other metabolites.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of 7-Hydroxy Quetiapine for the dopamine D2 receptor.

Methodology: [14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand with known high affinity for the D2 receptor (e.g., [3H]-spiperone), and varying concentrations of 7-Hydroxy Quetiapine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the 7-Hydroxy Quetiapine concentration. Calculate the IC50 value (the concentration of 7-Hydroxy Quetiapine that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Assay

Objective: To assess the inhibitory potency (IC50) of 7-Hydroxy Quetiapine on the norepinephrine transporter.

Methodology: [13]

  • Cell Culture: Culture human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter, in a suitable medium.

  • Plating: Plate the cells in a 24-well plate and allow them to adhere and grow to a confluent monolayer.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of 7-Hydroxy Quetiapine.

  • Initiation of Uptake: Add a fixed concentration of [3H]-norepinephrine to each well to initiate the uptake.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

  • Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a scintillation-compatible lysis buffer.

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the concentration of 7-Hydroxy Quetiapine that inhibits 50% of the specific [3H]-norepinephrine uptake (IC50).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the in vitro metabolism and receptor binding of 7-Hydroxy Quetiapine.

Metabolite_ID_Workflow Workflow for In Vitro Metabolite Identification Start Start Incubate Incubate Quetiapine with Human Liver Microsomes/CYP2D6 Start->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Metabolites Terminate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Identify Identify 7-Hydroxy Quetiapine and other metabolites Analyze->Identify End End Identify->End

Figure 3: Experimental workflow for identifying 7-Hydroxy Quetiapine.

Binding_Assay_Workflow Workflow for Receptor Binding Assay Start Start Prepare Prepare Receptor Membranes and Assay Reagents Start->Prepare Incubate Incubate Membranes with Radioligand and 7-Hydroxy Quetiapine Prepare->Incubate Filter Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Figure 4: Workflow for determining receptor binding affinity.

Conclusion and Future Directions

7-Hydroxy Quetiapine is a major, pharmacologically active metabolite of quetiapine, primarily formed by CYP2D6-mediated metabolism. Despite its recognized activity, there is a significant lack of detailed, publicly available quantitative data on its receptor binding profile and functional activity. This stands in contrast to the extensive characterization of the parent drug and the other major active metabolite, norquetiapine.

The experimental protocols detailed in this guide provide a clear framework for the further pharmacological characterization of 7-Hydroxy Quetiapine. Future research should prioritize the systematic determination of its binding affinities (Ki) and functional potencies (EC50) at a broad range of CNS receptors. Elucidating its specific effects on downstream signaling pathways will also be crucial to fully understand its contribution to the overall therapeutic and adverse effects of quetiapine. A comprehensive understanding of the pharmacology of 7-Hydroxy Quetiapine will be invaluable for drug development professionals in optimizing antipsychotic therapies and for researchers investigating the complex neuropharmacology of quetiapine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ordering and Utilizing 7-Hydroxy Quetiapine-d8 Reference Standard

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the procurement and application of this compound, a critical internal standard for the quantitative analysis of 7-Hydroxyquetiapine. 7-Hydroxyquetiapine is a primary active metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] The use of a deuterated internal standard like this compound is essential for achieving accurate and reliable results in pharmacokinetic and metabolic studies.[1]

Product Specifications

The selection of a suitable reference standard is paramount for analytical accuracy. Below is a compilation of technical specifications for this compound available from various suppliers.

Specification LGC Standards Cerilliant (Sigma-Aldrich) MedchemExpress
Product Name This compound7-Hydroxyquetiapine solutionThis compound
Unlabelled CAS Number 139079-39-3[3][4]139079-39-3[5]Not specified
Molecular Formula C₂₁H₁₇D₈N₃O₃SC₂₁H₂₅N₃O₃S (non-deuterated)Not specified
Molecular Weight 407.2119[3][4]399.51 (non-deuterated)[5]Not specified
Deuterium Incorporation ≥99%Not applicableNot specified
Format Not specified1.0 mg/mL in methanol[5]Not specified
Storage Temperature Not specified−20°C[6]Room temperature in continental US[1]
Applications Not specifiedGC/MS and LC/MS applications[2][5]Internal standard for NMR, GC-MS, or LC-MS[1]

Procurement and Utilization Workflow

The process of acquiring and using a reference standard involves several critical steps, from initial supplier evaluation to final experimental application.

G cluster_procurement Procurement cluster_utilization Utilization A Identify Need for This compound B Supplier Evaluation (Purity, Certification, Cost) A->B Research Suppliers C Request Quotation B->C D Place Purchase Order C->D E Receive and Log Reference Standard D->E Shipment F Prepare Stock and Working Solutions E->F Store as per CoA G Method Development and Validation F->G H Sample Analysis (e.g., LC-MS/MS) G->H I Data Processing and Interpretation H->I G Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 CYP2D6 CYP2D6 Quetiapine->CYP2D6 Norquetiapine Norquetiapine (N-desalkylquetiapine) CYP3A4->Norquetiapine Metabolism Hydroxyquetiapine 7-Hydroxyquetiapine CYP2D6->Hydroxyquetiapine Metabolism G cluster_workflow Analytical Workflow A Plasma Sample Collection B Addition of 7-Hydroxy Quetiapine-d8 (Internal Standard) A->B C Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration and Ratio Calculation (Analyte/IS) F->G H Quantification using Calibration Curve G->H

References

7-Hydroxy Quetiapine-d8 for metabolite identification studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Application of 7-Hydroxy Quetiapine-d8 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of this compound as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, forming several metabolites, some of which are pharmacologically active. Accurate identification and quantification of these metabolites are essential for understanding the drug's overall efficacy and safety profile. The use of stable isotope-labeled internal standards, such as this compound, is paramount for robust and reliable bioanalytical method development.

Introduction to Quetiapine Metabolism

Quetiapine is primarily eliminated through hepatic metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[1] The major metabolic pathways include sulfoxidation, oxidation, and N-dealkylation.[2][3] The two primary enzymes involved are CYP3A4 and CYP2D6.[2][4]

  • CYP3A4: This is the principal enzyme responsible for metabolizing quetiapine, leading to the formation of the inactive quetiapine sulfoxide and the active metabolite, N-desalkylquetiapine (norquetiapine).[2][4][5]

  • CYP2D6: This enzyme plays a role in the 7-hydroxylation of quetiapine to form 7-hydroxyquetiapine, another active metabolite.[2][3] It is also exclusively responsible for converting N-desalkylquetiapine into 7-hydroxy-N-desalkylquetiapine.[5]

The accurate tracking of these metabolic pathways is crucial, and this compound serves as an indispensable internal standard for its non-labeled analogue, 7-hydroxyquetiapine.

The Role of Deuterated Standards in Metabolite Analysis

Stable isotope-labeled (SIL) compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry.[6][7] In these compounds, one or more hydrogen atoms are replaced with their stable, non-radioactive isotope, deuterium.[7]

Advantages of Using this compound:

  • Enhanced Accuracy and Precision: Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest.[6] They co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer.[8] This allows for effective normalization and correction for variations caused by matrix effects, ion suppression or enhancement, and instrumental drift.[6][8]

  • Reliable Quantification: By adding a known concentration of the deuterated standard to a sample, the concentration of the endogenous (unlabeled) metabolite can be determined with high accuracy by comparing their respective signal intensities.

  • Unambiguous Identification: The known mass shift between the deuterated standard and the native metabolite provides a clear signature for confident identification in complex biological matrices.

Quetiapine Metabolic Pathway

The metabolic conversion of quetiapine involves several key steps, primarily hydroxylation, sulfoxidation, and dealkylation, leading to both active and inactive metabolites.

G cluster_0 Metabolic Pathway of Quetiapine Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine CYP3A4 Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 HydroxyQuetiapine 7-Hydroxy Quetiapine (Active) Quetiapine->HydroxyQuetiapine CYP2D6 HydroxyNorquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) Norquetiapine->HydroxyNorquetiapine CYP2D6 (exclusive)

Fig 1. Metabolic pathway of Quetiapine highlighting key enzymes and metabolites.

Quantitative Data for Analytical Methods

Accurate analysis of quetiapine and its metabolites relies on robust analytical methods. The data below is compiled from various published studies.

Table 1: Mass Spectrometry Data for GC-MS Analysis (Silylated Derivatives)
AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference
Quetiapine322 251279[9]
7-Hydroxy-Quetiapine314 298327[9]
Nor-Quetiapine128 210252[9]
Quetiapine-d8 (IS)330 --[9]
Data pertains to silylated derivatives of the analytes for GC-MS analysis.
Table 2: Method Validation Parameters from Published Studies
MethodAnalyteLinear RangeLimit of Detection (LOD)Reference
HPLC-DADQuetiapine0.065 - 130 µg/mL-[10]
HPLC-DAD7-Hydroxy Quetiapine0.086 - 171 µg/mL-[10]
FESS-CEQuetiapine3 - 120 ng/mL0.25 ng/mL[11]
FESS-CE7-Hydroxy Quetiapine3 - 120 ng/mL1.00 ng/mL[11]
GC-MSQuetiapine10 - 1000 ng/mL3.0 ng/mL[9]
GC-MS7-Hydroxy Quetiapine10 - 1000 ng/mL3.0 ng/mL[9]
FESS-CE: Field-Enhanced Sample Stacking Capillary Electrophoresis

Experimental Protocols

The following section outlines a general workflow for the identification and quantification of 7-hydroxyquetiapine in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting analytes from plasma samples.[10][12]

  • Thaw Samples: Allow frozen plasma samples to thaw completely at room temperature.

  • Aliquot: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Spike Internal Standard: Add a specific volume (e.g., 10 µL) of a known concentration of this compound solution (in a compatible solvent like methanol) to the plasma sample.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol uses a standard Reverse Phase (RP)-HPLC coupled with a tandem mass spectrometer.

  • HPLC Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[10]

  • Mobile Phase A: Acetate buffer (10 mM, pH 5) or similar aqueous buffer.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 1 mL/min.[10]

  • Injection Volume: 10 µL.

  • Gradient Elution: A gradient is typically used to separate the analytes from matrix components, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B.

  • Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both 7-hydroxyquetiapine and this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a metabolite quantification study.

G cluster_1 Experimental Workflow for Metabolite Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis (MRM Mode) Prepare->Analyze Process Data Processing (Peak Integration) Analyze->Process Quantify Quantification (Analyte/IS Ratio vs. Cal Curve) Process->Quantify Report Final Concentration Report Quantify->Report G cluster_2 Logical Flow for Metabolite Confirmation A Analyze sample spiked with This compound B Do chromatographic peaks for analyte and d8-standard co-elute? A->B C Does the analyte show the expected precursor ion mass? B->C Yes G Identity Not Confirmed B->G No D Does the d8-standard show the expected precursor ion mass (Analyte Mass + 8 Da)? C->D E Do the fragmentation patterns (product ions) match between the analyte and d8-standard? D->E F Metabolite Identity Confirmed E->F Yes E->G No

References

An In-depth Technical Guide to the Metabolic Pathways of Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine, a dibenzothiazepine derivative, is an atypical antipsychotic agent widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. This document provides a comprehensive technical overview of the metabolic pathways of quetiapine, detailing the biotransformation processes, the key enzymatic players, the resulting metabolites, and their pharmacological activities. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and psychopharmacology.

The primary route of quetiapine elimination is through hepatic metabolism, with less than 1% of the administered dose excreted unchanged.[4] The cytochrome P450 (CYP) system is central to its biotransformation, with CYP3A4 being the principal enzyme responsible for the majority of its clearance.[5][6][7][8][9][10][11] Key metabolic reactions include sulfoxidation, N-dealkylation, and hydroxylation.[1][10][12] These processes yield a range of metabolites, the most significant of which are quetiapine sulfoxide (inactive) and N-desalkylquetiapine (norquetiapine), an active metabolite with a distinct pharmacological profile that contributes significantly to quetiapine's antidepressant effects.[4][13][14] This guide synthesizes quantitative data, details common experimental protocols for studying quetiapine metabolism, and provides visual diagrams of the core metabolic pathways to facilitate a deeper understanding of this critical aspect of quetiapine's pharmacology.

Core Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive first-pass metabolism in the liver.[15] The biotransformation of quetiapine can be categorized into several major pathways:

  • Sulfoxidation: This is a major metabolic pathway for quetiapine, primarily mediated by CYP3A4.[1][16] This reaction leads to the formation of quetiapine sulfoxide, which is the main, but pharmacologically inactive, metabolite.[1][12][15][17]

  • N-dealkylation: Also predominantly catalyzed by CYP3A4, this pathway produces N-desalkylquetiapine, more commonly known as norquetiapine.[4][13][18][19][20] Norquetiapine is a crucial active metabolite, exhibiting a unique pharmacological profile, including potent norepinephrine transporter (NET) inhibition and partial 5-HT1A receptor agonism.[13][14][21] This activity is thought to be a primary mediator of quetiapine's antidepressant efficacy.[13][14][18]

  • Hydroxylation: Quetiapine can be hydroxylated on the dibenzothiazepine ring to form 7-hydroxyquetiapine.[1][10][20] This reaction is catalyzed to a minor extent by CYP2D6.[6][10][20][22] The resulting 7-hydroxyquetiapine is considered an active metabolite.[10][20]

  • Oxidation: The terminal alcohol on the ethoxy side chain can be oxidized to form a carboxylic acid metabolite.[1][10]

These initial metabolites can undergo further biotransformation, including subsequent hydroxylation or Phase II conjugation reactions, before excretion.[1][10] Approximately 73% of a radiolabeled dose is excreted in the urine and about 21% in the feces.[5][9][12]

Quetiapine_Metabolism Quetiapine Quetiapine CYP3A4_1 CYP3A4 (Major) Quetiapine->CYP3A4_1 CYP3A4_2 CYP3A4 (Major) Quetiapine->CYP3A4_2 CYP2D6 CYP2D6 (Minor) Quetiapine->CYP2D6 Sulfoxide Quetiapine Sulfoxide (Inactive) Norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) Hydroxy 7-hydroxyquetiapine (Active) CYP3A4_1->Sulfoxide Sulfoxidation CYP3A4_2->Norquetiapine N-dealkylation CYP2D6->Hydroxy 7-hydroxylation

Caption: Primary metabolic pathways of Quetiapine.

Key Enzymes and Their Contributions

The metabolism of quetiapine is predominantly governed by the cytochrome P450 superfamily of enzymes, with two isoforms playing the most significant roles.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is unequivocally the primary enzyme responsible for quetiapine metabolism.[5][6][7][8][9][11][23] In vitro studies have demonstrated that CYP3A4 is responsible for approximately 89% of the overall metabolism of quetiapine.[6][20][24] It catalyzes the two main metabolic pathways:

  • Formation of Quetiapine Sulfoxide: The conversion to the inactive sulfoxide metabolite is mainly driven by CYP3A4.[1][12]

  • Formation of Norquetiapine: CYP3A4 is also the key enzyme for the N-dealkylation of quetiapine to its active metabolite, norquetiapine.[13][18][19][20]

Given the dominant role of CYP3A4, co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or inducers (e.g., phenytoin, carbamazepine) can significantly alter quetiapine plasma concentrations, necessitating dose adjustments.[2][5][8][9][23]

Cytochrome P450 2D6 (CYP2D6)

CYP2D6 plays a minor role in the overall metabolism of the parent drug, quetiapine, primarily contributing to the 7-hydroxylation pathway.[6][12][20][22] However, its role becomes more prominent in the subsequent metabolism of the active metabolite, norquetiapine. Norquetiapine is further metabolized by both CYP2D6 and CYP3A4, with a preference for CYP2D6.[18] Specifically, the formation of 7-hydroxy-N-desalkylquetiapine from norquetiapine is exclusively catalyzed by CYP2D6.[18]

Norquetiapine_Metabolism Norquetiapine Norquetiapine (Active) CYP2D6 CYP2D6 (Exclusive) Norquetiapine->CYP2D6 CYP3A4_1 CYP3A4 Norquetiapine->CYP3A4_1 CYP3A4_2 CYP3A4 Norquetiapine->CYP3A4_2 Hydroxy 7-hydroxy-N-desalkylquetiapine (Active) Sulfoxide N-desalkylquetiapine Sulfoxide M3 Unidentified Metabolite (M3) CYP2D6->Hydroxy 7-hydroxylation CYP3A4_1->Sulfoxide Sulfoxidation CYP3A4_2->M3

Caption: Subsequent metabolic pathways of Norquetiapine.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of quetiapine and its primary active metabolite, norquetiapine, are summarized below. These parameters are crucial for understanding the drug's disposition and for designing dosing regimens.

Table 1: Pharmacokinetic Parameters of Quetiapine and Metabolites

Parameter Quetiapine Norquetiapine (N-desalkylquetiapine) 7-hydroxyquetiapine Source(s)
Terminal Half-life (t½) ~7 hours ~12 hours Data not specified [5][25]
Time to Peak (Tmax) - IR 1-2 hours Follows parent drug formulation Data not specified [3][5][23]
Time to Peak (Tmax) - XR ~6 hours Follows parent drug formulation Data not specified [3][23]
Plasma Protein Binding ~83% Data not specified Data not specified [5][12]
Primary Metabolizing Enzyme CYP3A4 CYP2D6 & CYP3A4 CYP2D6 (from parent) [6][7][18][20]

| Relative Plasma Conc. | Parent Drug | Circulates at significant levels | 2% to 12% of Quetiapine |[5][9] |

Table 2: Contribution of CYP Isozymes to Metabolism

Drug/Metabolite Enzyme Contribution to Clearance Metabolic Reaction Source(s)
Quetiapine CYP3A4 ~89% of total metabolism Sulfoxidation, N-dealkylation [6][20][24]
Quetiapine CYP2D6 Minor role in parent drug 7-hydroxylation [6][20][22]
Norquetiapine CYP2D6 Preferred enzyme (12-fold higher intrinsic clearance than CYP3A4) 7-hydroxylation (exclusive) [18]

| Norquetiapine | CYP3A4 | Secondary role | Sulfoxidation |[18] |

Experimental Protocols for Metabolism Studies

The characterization of quetiapine's metabolic pathways has been achieved through a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Analysis using Human Liver Microsomes (HLM)

This is a standard preclinical method to identify metabolic pathways and the enzymes involved.

  • Objective: To identify metabolites of a parent compound (e.g., quetiapine, norquetiapine) and determine the P450 enzymes responsible for their formation.

  • Methodology:

    • Incubation: The test compound (e.g., N-desalkylquetiapine) is incubated with pooled human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes. The incubation mixture is fortified with an NADPH-generating system to support P450 enzyme activity.

    • Inhibition Assay: To identify specific enzyme contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major P450 isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[18] A reduction in the formation of a specific metabolite in the presence of an inhibitor points to the involvement of that enzyme.

    • Sample Analysis: Following incubation, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed.

    • Detection: Metabolite screening and identification are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites.[18]

  • Data Interpretation: The formation of metabolites is quantified by comparing the peak areas from the LC-MS/MS analysis. The percentage of inhibition caused by a specific P450 inhibitor is calculated to estimate the enzyme's contribution to that metabolic pathway.[18]

Recombinant Human P450 Enzyme Assays

To confirm the findings from HLM studies, experiments are conducted using specific, recombinantly expressed P450 enzymes.

  • Objective: To definitively confirm the role of a specific P450 isoform in the formation of a metabolite.

  • Methodology: The test compound is incubated individually with a panel of recombinant human P450 enzymes (e.g., rCYP3A4, rCYP2D6).[18] This method eliminates the confounding presence of other enzymes found in HLM. The remainder of the protocol (sample analysis, detection) is similar to the HLM assay.

  • Data Interpretation: The formation of a metabolite in the presence of a single recombinant enzyme provides conclusive evidence of that enzyme's catalytic activity. This method was used to confirm that 7-hydroxy-N-desalkylquetiapine is exclusively formed by CYP2D6.[18]

Experimental_Workflow cluster_0 In Vitro Metabolism Study Start Incubate Drug with Human Liver Microsomes (HLM) Inhibitors Add Selective P450 Inhibitors (e.g., Ketoconazole, Quinidine) Start->Inhibitors Control Control Incubation (No Inhibitor) Start->Control Analysis Quench Reaction & Prepare Sample Inhibitors->Analysis Control->Analysis Recombinant Confirm with Recombinant P450 Enzymes (e.g., rCYP3A4) LCMS Analyze via LC-MS/MS Recombinant->LCMS Confirmatory Step Analysis->LCMS Identify Identify & Quantify Metabolites LCMS->Identify Determine Determine Enzyme Contribution Identify->Determine

Caption: General experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of quetiapine is a complex process crucial to its overall pharmacological profile. The biotransformation is dominated by the CYP3A4 enzyme, leading to the inactive quetiapine sulfoxide and the key active metabolite, norquetiapine. Norquetiapine itself is a substrate for both CYP3A4 and CYP2D6 and is largely responsible for the antidepressant and anxiolytic effects observed in patients treated with quetiapine. A thorough understanding of these pathways, the enzymes involved, and the quantitative aspects of its pharmacokinetics is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and guiding future drug development efforts in the field of psychopharmacology. The experimental protocols outlined provide a framework for the continued investigation of the metabolism of novel and existing psychoactive compounds.

References

7-Hydroxy Quetiapine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 7-Hydroxy Quetiapine-d8, a deuterated metabolite of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a core resource for professionals in drug development and research, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Core Compound Data

This compound is the deuterated form of 7-Hydroxy Quetiapine, a major active metabolite of Quetiapine. The incorporation of deuterium (d8) makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based analytical methods.

ParameterValueReference
CAS Number 1185098-57-0[1]
Molecular Formula C₂₁H₁₇D₈N₃O₃S[1]
Molecular Weight 407.56 g/mol [1]
Appearance Neat[1]
Synonyms 11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][2][3]thiazepin-7-ol[1]
Unlabelled CAS Number 139079-39-3[1][4]

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor. One of the key metabolic routes is the hydroxylation of the dibenzothiazepine ring to form 7-Hydroxy Quetiapine.

Quetiapine Metabolism Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine Quetiapine Quetiapine Metabolite 7-Hydroxy Quetiapine Quetiapine->Metabolite Hydroxylation Enzyme CYP3A4 (Primary) Enzyme->Quetiapine

Caption: Metabolic conversion of Quetiapine.

Pharmacological Signaling Pathways

7-Hydroxy Quetiapine, similar to its parent compound, exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors initiates downstream signaling cascades that are central to the therapeutic effects of Quetiapine.

Dopamine D2 Receptor Antagonism and ERK Signaling

Antagonism of the D2 receptor by 7-Hydroxy Quetiapine can influence the Extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.

D2_Receptor_Signaling Simplified Downstream Signaling of D2 Receptor Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor Ras Ras D2R->Ras Inhibits G-protein coupling Antagonist 7-Hydroxy Quetiapine Antagonist->D2R Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Modulation of Gene Transcription ERK->Transcription

Caption: D2 receptor antagonism signaling.

Serotonin 5-HT2A Receptor Antagonism and PLC/IP3 Pathway

The antagonism of the 5-HT2A receptor by 7-Hydroxy Quetiapine primarily affects the Gq/11 signaling pathway, leading to the modulation of phospholipase C (PLC) activity and subsequent downstream signaling involving inositol trisphosphate (IP3) and diacylglycerol (DAG).

5HT2A_Receptor_Signaling Simplified Downstream Signaling of 5-HT2A Receptor Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C (PLC) HT2AR->PLC Inhibits activation Antagonist 7-Hydroxy Quetiapine Antagonist->HT2AR Blocks PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor antagonism signaling.

Experimental Protocols

Synthesis of 7-Hydroxy Quetiapine

A specific synthesis protocol for this compound is not publicly available and is likely proprietary. However, a general synthesis for the non-deuterated 7-Hydroxy Quetiapine can be conceptualized based on known Quetiapine synthesis routes. The synthesis of the deuterated analog would require the use of a deuterated piperazine starting material.

Conceptual Synthesis Workflow:

Synthesis_Workflow Conceptual Synthesis Workflow for 7-Hydroxy Quetiapine Start1 2-amino-thiophenol Intermediate1 Dibenzothiazepinone Start1->Intermediate1 Start2 2-chloro-5-hydroxybenzoic acid Start2->Intermediate1 Intermediate2 11-Chloro-7-hydroxy-dibenzothiazepine Intermediate1->Intermediate2 Chlorination FinalProduct 7-Hydroxy Quetiapine (or deuterated analog) Intermediate2->FinalProduct Start3 1-(2-Hydroxyethoxy)ethyl-piperazine (or deuterated analog) Start3->FinalProduct Coupling

Caption: 7-Hydroxy Quetiapine synthesis.

Analytical Determination of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxy Quetiapine in human plasma, using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C

c. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions 7-Hydroxy Quetiapine: m/z 400.2 → 253.1this compound: m/z 408.2 → 261.1
Collision Energy Optimized for each transition
Source Temperature 500°C

Analytical Workflow:

Analytical_Workflow LC-MS/MS Analytical Workflow Sample Plasma Sample IS_Spike Spike with This compound Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: LC-MS/MS analysis workflow.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 7-Hydroxy Quetiapine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 7-hydroxyquetiapine in biological matrices, primarily human plasma, utilizing a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving the atypical antipsychotic drug quetiapine and its major active metabolite, 7-hydroxyquetiapine.[1][2][3]

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites, including the pharmacologically active 7-hydroxyquetiapine.[2] Accurate and precise quantification of 7-hydroxyquetiapine is essential for understanding its contribution to the overall therapeutic and potential adverse effects of quetiapine treatment. The use of a stable isotope-labeled internal standard, such as 7-hydroxyquetiapine-d8, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively corrects for variability during sample preparation and instrumental analysis.[1]

Experimental Workflow Overview

The general workflow for the quantification of 7-hydroxyquetiapine involves sample preparation, chromatographic separation, and mass spectrometric detection. A visual representation of this process is provided below.

spe_protocol start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., 50 µL of 100 ng/mL 7-hydroxyquetiapine-d8) start->add_is vortex1 Vortex Mix add_is->vortex1 add_buffer Add Buffer (e.g., 200 µL of 4% H3PO4) vortex1->add_buffer vortex2 Vortex Mix add_buffer->vortex2 load Load Sample onto SPE Cartridge vortex2->load condition Condition SPE Cartridge (e.g., with Methanol then Water) condition->load wash Wash Cartridge (e.g., with 5% Methanol in Water) load->wash elute Elute Analytes (e.g., with Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Note & Protocol: Quantification of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 7-Hydroxy Quetiapine, an active metabolite of the atypical antipsychotic drug Quetiapine, in human plasma. The method outlined is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications.

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various metabolites.[1][2] One of its major active metabolites is 7-Hydroxy Quetiapine.[1][2] Accurate quantification of this metabolite in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process to understand its contribution to the overall pharmacological effect and to ensure patient safety. This protocol describes a robust and validated LC-MS/MS method for this purpose.

Principle of the Method

This method utilizes a simple sample preparation procedure, followed by chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. The quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode. An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • Analytes and Internal Standard:

    • 7-Hydroxy Quetiapine reference standard

    • Quetiapine-d8 (or other suitable stable isotope-labeled internal standard)

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (drug-free, with anticoagulant such as K2EDTA)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL or 2 mL)

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm, optional)

Instrumentation

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 7-Hydroxy Quetiapine and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 7-Hydroxy Quetiapine stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate working solutions of 7-Hydroxy Quetiapine to prepare calibration standards at a minimum of six different concentration levels.

  • Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase, or directly inject a small volume (e.g., 5 µL) of the supernatant.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Parameters:

ParameterValue
Column C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 - 1.0 mL/min[1][3]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Optimized to separate the analyte from matrix interferences.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (7-Hydroxy Quetiapine) To be optimized, but a potential transition is m/z 400.16 -> product ion[4]
MRM Transition (Internal Standard) To be optimized based on the chosen IS
Collision Energy (CE) To be optimized for each transition
Source Temperature To be optimized
Desolvation Gas Flow To be optimized

Data Analysis and Quantification

  • Integrate the peak areas of 7-Hydroxy Quetiapine and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of 7-Hydroxy Quetiapine in the unknown samples and QC samples from the calibration curve.

Method Validation Summary

A summary of typical validation parameters for similar assays is provided below. These should be established during method validation according to regulatory guidelines (e.g., FDA, EMA).

ParameterTypical Range/Value
Linearity Range 0.086 - 171 µg/mL (in rat plasma)[1]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[4]
Intra-day and Inter-day Precision (%RSD) < 15%
Intra-day and Inter-day Accuracy (%Bias) Within ±15%
Recovery > 80%
Matrix Effect Monitored and within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Analyte should be stable under typical laboratory conditions.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (7-OH Quetiapine & IS) working Working Solutions stock->working cal_qc Calibration Standards & Quality Controls in Plasma working->cal_qc plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometric Detection (MRM Mode) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for the quantification of 7-Hydroxy Quetiapine in human plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 7-Hydroxy Quetiapine in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for pharmacokinetic and therapeutic drug monitoring studies. As with any analytical method, proper validation is essential to ensure reliable and accurate results.

References

Solid-Phase Extraction of Quetiapine and its Metabolites from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Monitoring its concentration, along with its major active metabolite, norquetiapine, and other metabolites in urine is crucial for therapeutic drug monitoring, compliance verification, and in forensic toxicology.[1][2] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates Quetiapine and its metabolites from the complex urine matrix, ensuring accurate and reliable analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This application note provides a detailed protocol for the solid-phase extraction of Quetiapine and its metabolites from human urine. The described method is suitable for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis.

Experimental Protocol

This protocol outlines a common SPE procedure using a mixed-mode cation exchange cartridge.

2.1. Materials and Reagents

  • SPE Cartridge: Mixed-mode cation exchange cartridges (e.g., CLEAN SCREEN® ZSDAU020, 200 mg)

  • Quetiapine and Metabolite Standards: Certified reference standards of Quetiapine, Norquetiapine (N-desalkylquetiapine), and Quetiapine Sulfoxide.

  • Internal Standard (IS): A suitable deuterated analog (e.g., Quetiapine-d8) or a compound with similar physicochemical properties.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (concentrated)

    • 100 mM Phosphate Buffer (pH 6.0)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporator

    • Analytical Balance

    • pH Meter

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

2.2. Sample Preparation

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 3500 rpm for 10 minutes to pellet any particulate matter.[5]

  • To 1 mL of supernatant, add 2 mL of 100 mM phosphate buffer (pH 6.0).[6]

  • Add the internal standard solution to the buffered urine sample.

  • Vortex the sample for 30 seconds.

2.3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of a solution of 0.1 M acetic acid to remove weakly bound impurities.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.[5]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical quantitative data for the SPE of Quetiapine and its metabolites from urine, as compiled from various studies.

AnalyteLLOQ (ng/mL)Recovery (%)RSD (%)
Quetiapine 0.1 - 2.085 - 105< 10
Norquetiapine 0.1 - 2.088 - 108< 10
Quetiapine Sulfoxide 0.5 - 5.080 - 100< 15

LLOQ (Lower Limit of Quantification) and Recovery values can vary depending on the specific SPE sorbent, elution solvent, and analytical instrumentation used. The data presented is a representative range based on published methods.[4]

Visualizations

Diagram 1: Experimental Workflow for Solid-Phase Extraction of Quetiapine from Urine

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample Buffer Add Phosphate Buffer (pH 6.0) & IS Urine->Buffer Vortex Vortex Mix Buffer->Vortex Load 2. Load Sample Vortex->Load Condition 1. Condition Cartridge (Methanol, Water, Buffer) Condition->Load Wash 3. Wash Cartridge (Water, Acetic Acid) Load->Wash Elute 4. Elute Analytes (Methanol/NH4OH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of Quetiapine SPE from urine.

Diagram 2: Logical Relationships in SPE

SPE_Logic cluster_loading Loading Phase cluster_washing Washing Phase cluster_elution Elution Phase UrineMatrix Urine Matrix (Interferences) SPE_Sorbent SPE Sorbent UrineMatrix->SPE_Sorbent Weak Binding Analytes Quetiapine & Metabolites Analytes->SPE_Sorbent Strong Binding CleanExtract Clean Extract SPE_Sorbent->CleanExtract Releases Analytes WashingSolvent Washing Solvent WashingSolvent->SPE_Sorbent Removes Interferences ElutionSolvent Elution Solvent ElutionSolvent->SPE_Sorbent Disrupts Analyte Binding

Caption: Logical steps of SPE separation.

References

Application Notes and Protocols for the Forensic Toxicology Analysis of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. One of its major active metabolites is 7-Hydroxy Quetiapine. In forensic toxicology, the accurate quantification of quetiapine and its metabolites is crucial for determining drug involvement in various cases. The use of a deuterated internal standard, such as 7-Hydroxy Quetiapine-d8, is the gold standard for quantitative analysis by mass spectrometry. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, which corrects for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the analysis of 7-Hydroxy Quetiapine using this compound as an internal standard in forensic toxicology laboratories. These guidelines are intended for researchers, scientists, and drug development professionals.

Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism. The primary pathways involve sulfoxidation and oxidation. The formation of the pharmacologically active metabolite, 7-Hydroxy Quetiapine, is catalyzed by the CYP2D6 enzyme. CYP3A4 is also involved in the metabolism of quetiapine to other metabolites, such as N-desalkylquetiapine.[1][2][3] Understanding these metabolic pathways is essential for interpreting toxicological findings.

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 _7_Hydroxy_Quetiapine 7-Hydroxy Quetiapine (Active) Quetiapine->_7_Hydroxy_Quetiapine CYP2D6

Caption: Metabolic pathway of Quetiapine.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of 7-Hydroxy Quetiapine in various biological matrices using LC-MS/MS and GC/MS. The use of a deuterated internal standard like this compound is common in these methods to ensure accuracy.

Table 1: LC-MS/MS Method Validation Parameters for 7-Hydroxy Quetiapine

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Plasma<0.70 - 500<0.706.26.293.6 - 106.4[4]
Rat Plasma0.086 - 171 (µg/mL)0.086 (µg/mL)<4<4Not Reported
HairNot Specified0.054.0 - 9.06.0 - 13.0101.0 - 112.0

Table 2: GC/MS Method Validation Parameters for 7-Hydroxy Quetiapine

MatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
Vitreous Humor & Blood10.0 - 1000.03.010.0< 8.99< 8.09[5]

Table 3: Mass Spectrometry Parameters for 7-Hydroxy Quetiapine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Hydroxy Quetiapine400.2267.1Not Specified
This compound408.2275.1Not Specified

Note: Specific collision energies may vary depending on the instrument and should be optimized in the laboratory.

Experimental Protocols

The following are detailed protocols for the analysis of 7-Hydroxy Quetiapine in common forensic toxicology matrices.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair, etc.) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Extraction (SPE or LLE or PPT) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow.

Protocol 1: Analysis of 7-Hydroxy Quetiapine in Whole Blood/Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of quetiapine and its metabolites in plasma.[4]

4.2.1. Materials and Reagents

  • 7-Hydroxy Quetiapine certified reference material

  • This compound certified reference material

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Blank human plasma/blood

4.2.2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of whole blood or plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

4.2.3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Analysis of 7-Hydroxy Quetiapine in Urine by LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE of drugs of abuse from urine.

4.3.1. Materials and Reagents

  • 7-Hydroxy Quetiapine certified reference material

  • This compound certified reference material

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Blank human urine

  • SPE cartridges (e.g., mixed-mode cation exchange)

4.3.2. Sample Preparation: Solid-Phase Extraction

  • Pipette 1 mL of urine into a glass tube.

  • Add 20 µL of the internal standard working solution (this compound).

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Vortex to mix.

  • Condition SPE cartridge: 2 mL of methanol, followed by 2 mL of deionized water.

  • Load sample: Apply the sample mixture to the SPE cartridge.

  • Wash cartridge: 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elute: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

4.3.3. LC-MS/MS Conditions

  • Use the same LC-MS/MS conditions as described in Protocol 1 (Section 4.2.3).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 7-Hydroxy Quetiapine in various forensic toxicology specimens. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for laboratories to establish and validate their own analytical methods. Adherence to these protocols will ensure high-quality, defensible data in forensic casework.

References

Application of 7-Hydroxy Quetiapine-d8 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is increasingly prescribed to pediatric populations for various psychiatric conditions. Understanding its pharmacokinetic profile in children and adolescents is crucial for optimizing dosing strategies and ensuring safety and efficacy. This document provides detailed application notes and protocols for the use of 7-Hydroxy Quetiapine-d8 as an internal standard in the quantitative analysis of 7-hydroxyquetiapine, a significant active metabolite of quetiapine, in pediatric pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[1][2]

Pharmacokinetic Profile of Quetiapine in Pediatrics

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP2D6.[3][4] The main metabolic pathways are sulfoxidation and oxidation, leading to the formation of quetiapine sulfoxide and the active metabolite, 7-hydroxyquetiapine. Another active metabolite, norquetiapine (N-desalkylquetiapine), is also formed via CYP3A4.[4]

Pharmacokinetic studies in pediatric patients (ages 10-17) have shown that after dose normalization, the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of quetiapine are similar to those in adults.[5] The mean terminal half-life of quetiapine in pediatric patients is approximately 6 hours.[5] However, physiological differences between children and adults, such as variations in enzyme activity and body composition, necessitate specific pharmacokinetic investigations in the pediatric population to ensure appropriate dosing.[6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of quetiapine and its metabolites in pediatric and adult populations from a study involving dose escalation. This data highlights the comparable exposure between the two groups, supporting the use of similar dosing regimens when adjusted for body weight.

ParameterPediatric Patients (10-17 years)Adult Patients (18-45 years)
Quetiapine
Median tmax (hours) at 200 mg b.i.d.1.51.0
Median tmax (hours) at 400 mg b.i.d.1.51.2
Mean t1/2 (hours)~6~5
Norquetiapine
Median tmaxSimilar to QuetiapineSimilar to Quetiapine
t1/2Longer than QuetiapineLonger than Quetiapine

tmax: Time to reach maximum plasma concentration; t1/2: Terminal elimination half-life. Data extracted from a study comparing pharmacokinetic profiles in pediatric and adult patients.[5]

Experimental Protocols

Pediatric Pharmacokinetic Study Design

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of quetiapine and its metabolites in a pediatric population.

a. Study Population:

  • Enrollment of male and female patients aged 10-17 years with a confirmed diagnosis requiring treatment with quetiapine.

  • Inclusion criteria: Patients who are clinically stable and for whom quetiapine treatment is indicated.

  • Exclusion criteria: Known hypersensitivity to quetiapine, presence of significant hepatic or renal impairment, and co-administration of potent CYP3A4 inhibitors or inducers.

b. Dosing and Administration:

  • Quetiapine is administered orally as immediate-release tablets.

  • A dose-escalation design may be employed, for example, starting at 200 mg twice daily and escalating to 400 mg twice daily.[5]

c. Blood Sampling:

  • Blood samples (approximately 2-3 mL) are collected in tubes containing an anticoagulant (e.g., K2EDTA).

  • Sampling time points are critical and should be designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule would include a pre-dose sample and samples at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.

  • Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: Quantification of 7-Hydroxyquetiapine using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyquetiapine in pediatric plasma samples, using this compound as the internal standard.

a. Materials and Reagents:

  • Reference standards: 7-hydroxyquetiapine and this compound.

  • Reagents: Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade).

  • Human plasma (for calibration standards and quality controls).

b. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of 7-hydroxyquetiapine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of 7-hydroxyquetiapine by serial dilution of the stock solution with 50% methanol to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

c. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of pediatric plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

d. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient elution to separate the analyte from matrix components.

    • Flow rate: 0.4 mL/min.

    • Injection volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 7-hydroxyquetiapine and this compound.

e. Method Validation:

  • The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Quetiapine_Metabolism cluster_liver Hepatic Metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Oxidation Quetiapine->CYP3A4 N-dealkylation Quetiapine->CYP3A4 Sulfoxidation CYP2D6 CYP2D6 (minor pathway) Quetiapine->CYP2D6 Hydroxylation Metabolite1 7-Hydroxyquetiapine (Active) FurtherMetabolism Further Metabolism and Excretion Metabolite1->FurtherMetabolism Metabolite2 Norquetiapine (Active) Metabolite2->FurtherMetabolism Metabolite3 Quetiapine Sulfoxide (Inactive) Metabolite3->FurtherMetabolism CYP3A4->Metabolite1 CYP3A4->Metabolite2 CYP3A4->Metabolite3 CYP2D6->Metabolite1 Experimental_Workflow cluster_study Pediatric Pharmacokinetic Study cluster_analysis Bioanalytical Procedure Patient Pediatric Patient Cohort (10-17 years) Dosing Oral Administration of Quetiapine Patient->Dosing Sampling Serial Blood Sampling (pre- and post-dose) Dosing->Sampling Plasma Plasma Separation and Storage (-80°C) Sampling->Plasma SamplePrep Plasma Sample Preparation (Protein Precipitation with Acetonitrile) Plasma->SamplePrep IS Addition of Internal Standard (this compound) LCMS LC-MS/MS Analysis (Quantification of 7-Hydroxyquetiapine) SamplePrep->LCMS Data Data Analysis (Pharmacokinetic Modeling) LCMS->Data

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Quetiapine using 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of Quetiapine, an atypical antipsychotic medication, utilizing 7-Hydroxy Quetiapine-d8 as an internal standard. TDM of Quetiapine is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with schizophrenia and bipolar disorder.[1]

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to various metabolites.[2][3] Its major active metabolite, 7-Hydroxyquetiapine, is formed through the action of CYP2D6 and contributes to the overall therapeutic effect.[2][4][5] Given the variability in patient metabolism, monitoring the plasma concentrations of both Quetiapine and its active metabolites is essential for personalized medicine. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification by compensating for matrix effects and variations in sample processing and instrument response.[6][7]

Analyte and Internal Standard Information

CompoundChemical ClassRole in TDM
Quetiapine DibenzothiazepineParent drug, atypical antipsychotic.[1]
7-Hydroxyquetiapine MetaboliteMajor active metabolite of Quetiapine.[6][8]
This compound Deuterated AnalogInternal standard for quantification.[6][9]

Metabolic Pathway of Quetiapine

The metabolic conversion of Quetiapine is a key aspect of its pharmacology. The following diagram illustrates the primary metabolic pathways.

Quetiapine Metabolism Quetiapine Quetiapine Metabolite1 N-Desalkylquetiapine (Norquetiapine) Quetiapine->Metabolite1 CYP3A4 Metabolite2 Quetiapine Sulfoxide (Inactive) Quetiapine->Metabolite2 CYP3A4 Metabolite3 7-Hydroxyquetiapine (Active) Quetiapine->Metabolite3 CYP2D6

Caption: Metabolic pathways of Quetiapine.

Therapeutic Drug Monitoring Workflow

A typical workflow for the therapeutic drug monitoring of Quetiapine using a deuterated internal standard is depicted below.

TDM Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase A Patient Sample Collection (e.g., Plasma, Serum, Hair) B Sample Processing (Centrifugation, Storage) A->B C Sample Preparation (Protein Precipitation, LLE, SPE) B->C D Addition of Internal Standard (this compound) C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F G Clinical Interpretation and Dose Adjustment F->G

References

Application Notes and Protocols for 7-Hydroxy Quetiapine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of 7-hydroxy quetiapine, an active metabolite of the atypical antipsychotic drug quetiapine, from biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are designed for subsequent analysis by analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Accurate quantification of 7-hydroxy quetiapine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the reliability and sensitivity of the analytical method. This document outlines validated protocols for the most common extraction techniques.

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired limit of quantification, sample volume, and throughput requirements. The following table summarizes key quantitative parameters for different sample preparation techniques for 7-hydroxy quetiapine analysis in human plasma.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linear Range 3 - 120 ng/mL[1]0.086 - 171 µg/mL (86 - 171,000 ng/mL)[2][3]1.0 - 382.2 ng/mL (for Quetiapine)[4]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL (as Limit of Detection)[1][5]0.086 µg/mL (86 ng/mL)[2][3]1.0 ng/mL (for Quetiapine)[4]
Recovery >95% (with methyl t-butyl ether)[6]Not explicitly stated for 7-OH Quetiapine74.82 - 85.57% (for Quetiapine)[7]
Matrix Effect Information not availableInformation not availableInformation not available

Note: Data for SPE recovery and LLOQ for 7-hydroxy quetiapine were not explicitly available in the provided search results; the data for quetiapine is presented as a reference. The linear range for PPT is notably higher, suggesting its application for studies with expected higher concentrations.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method developed for the analysis of quetiapine and its metabolites in plasma.[1][5]

Materials:

  • Plasma samples

  • 1 M Ammonium hydroxide solution

  • tert-Butyl methyl ether (MTBE)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample.

  • Add 1000 µL of tert-butyl methyl ether to the tube.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.

  • Centrifuge the sample at a sufficient speed and time to achieve phase separation (e.g., 10,000 x g for 10 minutes).

  • Carefully transfer the upper organic layer (tert-butyl methyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).

  • Vortex briefly to dissolve the residue.

  • The sample is now ready for injection into the analytical system (e.g., LC-MS/MS).

Protein Precipitation (PPT) Protocol

This protocol is a simple and rapid method for sample cleanup, suitable for high-throughput analysis.[2][3][8]

Materials:

  • Plasma or whole blood samples

  • Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.20 µm)

Procedure:

  • Pipette a known volume of the plasma or whole blood sample (e.g., 200 µL) into a microcentrifuge tube.

  • Add a precipitating agent, typically 3 volumes of cold acetonitrile (e.g., 600 µL), to the sample.[3]

  • Vortex the mixture for 30 seconds to 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 1699 x g for 10 minutes) to pellet the precipitated proteins.[3]

  • Carefully collect the clear supernatant.

  • Filter the supernatant through a 0.20 µm syringe filter to remove any remaining particulate matter.[3]

  • The sample is now ready for analysis.

Solid-Phase Extraction (SPE) Protocol

While a specific protocol for 7-hydroxy quetiapine was not detailed in the search results, a general procedure using a mixed-mode cation exchange cartridge can be inferred from methods for similar compounds. The following is a generalized protocol that would require method development and validation.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., Oasis HLB)[4]

  • SPE vacuum manifold

  • Methanol (for conditioning and elution)

  • Aqueous buffer (e.g., phosphate buffer for equilibration)

  • Elution solvent (e.g., acetonitrile)[7]

  • Evaporator

  • Reconstitution solution

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol through it.

  • Equilibration: Equilibrate the cartridge with an aqueous buffer.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the 7-hydroxy quetiapine from the cartridge using an appropriate elution solvent, such as acetonitrile.[7]

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

The following diagrams illustrate the workflows for the described sample preparation techniques.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample (500 µL) add_base Add 1M NH4OH (70 µL) plasma->add_base add_solvent Add tert-Butyl Methyl Ether (1000 µL) add_base->add_solvent vortex Vortex (3 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

PPT_Workflow cluster_1 Protein Precipitation (PPT) Workflow sample Plasma/Blood Sample add_acn Add Acetonitrile (3 vol) sample->add_acn vortex_ppt Vortex add_acn->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt collect_supernatant Collect Supernatant centrifuge_ppt->collect_supernatant filter Filter (0.20 µm) collect_supernatant->filter analysis_ppt LC-MS/MS Analysis filter->analysis_ppt

Caption: Workflow for Protein Precipitation.

SPE_Workflow cluster_2 Solid-Phase Extraction (SPE) Workflow condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate Eluate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe analysis_spe LC-MS/MS Analysis reconstitute_spe->analysis_spe

Caption: Generalized Workflow for Solid-Phase Extraction.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the LC-MS/MS Detection of 7-Hydroxy Quetiapine-d8

This document provides a detailed methodology for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for 7-Hydroxy Quetiapine, a primary active metabolite of the atypical antipsychotic drug, Quetiapine. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies.

Mass Spectrometry Parameters

The following table summarizes the optimized mass spectrometry parameters for the detection of 7-Hydroxy Quetiapine and its deuterated internal standard, this compound. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)
7-Hydroxy Quetiapine400.2269.1 (Quantifier)150
225.1 (Qualifier)150
This compound (IS)408.2269.1 (Quantifier)150
225.1 (Qualifier)150

Note: The precursor ion for this compound is shifted by +8 Da from the parent compound. The product ions are expected to be identical as the deuterium labels are typically on a non-fragmented portion of the molecule.

Table 2: General Mass Spectrometer Source Settings

ParameterSetting
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Temperature550 °C
Curtain Gas (CUR)20 psi
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Turbo Gas)65 psi

Liquid Chromatography Parameters

Effective chromatographic separation is essential for resolving the analyte from matrix interferences. The following conditions have been found suitable for this application.

Table 3: Liquid Chromatography Conditions

ParameterDescription
HPLC SystemAgilent 1260 Infinity or equivalent
ColumnKinetex 2.6 µm Biphenyl, 50 x 3.0 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.7 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientAs described in Table 4

Table 4: Mobile Phase Gradient Program

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010

Experimental Workflow and Protocols

The overall workflow for the analysis of this compound from a biological matrix like plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spiked with IS Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute & Transfer to Vial Supernatant->Dilution Injection Inject Sample into LC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Protocol: Plasma Sample Preparation using Protein Precipitation

This protocol outlines a simple and rapid method for the extraction of the analyte and internal standard from a plasma matrix.[1]

Materials:

  • Blank plasma

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample.

  • Add 430 µL of acetonitrile to the tube to precipitate the plasma proteins.[1]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the tube at 11,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer 250 µL of the clear supernatant to a new microcentrifuge tube.[1]

  • Add 250 µL of purified water to the supernatant and vortex to mix.[1]

  • Transfer 100 µL of the final solution into an HPLC vial for injection into the LC-MS/MS system.[1]

Data Analysis and Quantification

Data acquisition and processing are performed using the software specific to the LC-MS/MS instrument (e.g., Analyst, MassLynx). The concentration of 7-Hydroxy Quetiapine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of prepared calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of 7-Hydroxy Quetiapine using its deuterated internal standard, this compound. The detailed parameters and protocols in this application note serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development to implement this analytical method in their laboratories.

References

Application Note: Quantitative Analysis of Quetiapine and 7-Hydroxyquetiapine in Hair using 7-Hydroxy Quetiapine-d8 for Drug Exposure Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of quetiapine and its active metabolite, 7-hydroxyquetiapine, in human hair samples. Hair analysis offers a wide window for detecting chronic drug exposure, making it a valuable matrix in clinical and forensic toxicology.[1] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. The protocol incorporates 7-Hydroxy Quetiapine-d8 as an internal standard to ensure accuracy and precision. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided for researchers, scientists, and drug development professionals.

Introduction

Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. Monitoring patient adherence and assessing chronic exposure can be challenging. Hair analysis provides a historical record of drug intake, with approximately 1 cm of hair growth corresponding to one month of exposure. The major active metabolite of quetiapine is 7-hydroxyquetiapine.[2] The simultaneous measurement of both parent drug and metabolite in hair can provide a more comprehensive picture of drug disposition.

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification in complex biological matrices like hair.[2][3] Deuterated standards exhibit similar chemical and physical properties to the analyte, compensating for variations during sample preparation and analysis. This application note describes a robust LC-MS/MS method for the determination of quetiapine and 7-hydroxyquetiapine in hair, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Quetiapine, 7-Hydroxyquetiapine, and this compound standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Dichloromethane (analytical grade)

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (Oasis MCX)[4]

Sample Preparation
  • Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and then a phosphate buffer to remove external contaminants.[5] Allow the hair to dry completely.

  • Pulverization: Cut the decontaminated hair into small segments (1-3 mm). Pulverize the hair segments using a ball mill to create a fine powder, which increases the surface area for efficient extraction.

  • Extraction:

    • To the pulverized hair sample, add 1 mL of methanol.

    • Add the internal standard solution (this compound) to each sample, calibrator, and control.

    • Incubate the mixture overnight in a shaking water bath at 45°C.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Solid Phase Extraction (SPE) - Optional Clean-up Step: [4]

    • Reconstitute the dried extract in 1 mL of loading buffer (e.g., 2% formic acid in water).

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of loading buffer.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).[6]

  • Mobile Phase A: 10 mmol/L ammonium acetate with 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quetiapine384.2253.125
7-Hydroxyquetiapine400.2279.130
This compound (IS)408.2287.130

Table 2: Method Validation Parameters

ParameterQuetiapine7-Hydroxyquetiapine
Linearity Range (ng/mg)0.01 - 100.01 - 10
Limit of Detection (LOD) (ng/mg)0.002 - 0.050.002 - 0.05
Limit of Quantification (LOQ) (ng/mg)0.005 - 0.10.005 - 0.1
Accuracy (%)85.3 - 112.985.3 - 112.9
Precision (RSD %)< 20< 20
Data synthesized from multiple sources.[6]

Table 3: Observed Concentrations in Hair Samples from Published Studies

AnalyteConcentration Range (ng/mg)Reference
Quetiapine0.35 - 10.21
7-Hydroxyquetiapine0.02 - 3.19
Quetiapine0.22 - 24[7]
Quetiapine1.00 (mean)[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis hair_sample Hair Sample (20 mg) decontamination Decontamination (Dichloromethane & Buffer Wash) hair_sample->decontamination pulverization Pulverization (Ball Mill) decontamination->pulverization extraction Extraction (Methanol + IS) Overnight Incubation pulverization->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 spe SPE Clean-up (Optional) evaporation1->spe evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution evaporation2->reconstitution lc_msms LC-MS/MS System reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for hair analysis.

quetiapine_metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 CYP2D6 CYP2D6 Quetiapine->CYP2D6 Metabolite1 Quetiapine Sulfoxide (inactive) Metabolite2 N-desalkylquetiapine (norquetiapine) Metabolite3 7-Hydroxy Quetiapine (active) CYP3A4->Metabolite1 CYP3A4->Metabolite2 CYP2D6->Metabolite3

Caption: Simplified metabolic pathway of Quetiapine.

Discussion

The described method provides a reliable and sensitive approach for the quantification of quetiapine and its active metabolite, 7-hydroxyquetiapine, in hair samples. The use of a deuterated internal standard, this compound, is essential for correcting analytical variability and ensuring accurate results. The sample preparation procedure, including decontamination and pulverization, is critical for obtaining reliable data from the complex hair matrix. The optional SPE clean-up step can further reduce matrix effects and improve sensitivity.

The quantitative data presented in the tables demonstrate that the method is capable of detecting therapeutic and potentially elevated concentrations of quetiapine and 7-hydroxyquetiapine in hair. The observed concentration ranges from published studies highlight the variability in drug incorporation into hair among individuals. This method can be a valuable tool for long-term monitoring of quetiapine exposure in various research and clinical settings.

References

Application Notes and Protocols for the Quantification of Quetiapine and its Metabolites in Post-Mortem Specimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of quetiapine and its primary active metabolites, N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine, in post-mortem specimens. The interpretation of post-mortem toxicology results for quetiapine is complex due to factors like post-mortem redistribution. Therefore, the analysis of metabolites and various tissue types is crucial for a thorough investigation.[1][2]

Introduction

Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form various metabolites.[4][5] The two most significant metabolites in terms of pharmacological activity and analytical focus are N-desalkylquetiapine and 7-hydroxyquetiapine.[6][7] In post-mortem toxicology, the quantification of both the parent drug and its active metabolites in different biological matrices is essential for determining the cause and manner of death, especially in cases of suspected overdose.[1] Quetiapine and its metabolite, N-desalkylquetiapine, are known to undergo significant post-mortem redistribution, which can lead to changes in drug concentrations after death.[1][2] Analysis of various tissues can provide a more accurate assessment of the drug's role in a fatality.[1][8]

Quetiapine Metabolism

Quetiapine undergoes extensive hepatic metabolism through sulfoxidation and oxidation.[3][6] The key enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP2D6.[3][6]

The primary metabolic pathways include:

  • N-dealkylation to form N-desalkylquetiapine (norquetiapine), an active metabolite.

  • Hydroxylation to form 7-hydroxyquetiapine, which is also pharmacologically active.[6][7]

  • Sulfoxidation to an inactive sulfoxide metabolite.[3]

  • Oxidation of the terminal alcohol on the side chain to the corresponding carboxylic acid.[6]

Less than 1% of an administered dose of quetiapine is excreted unchanged in the urine, highlighting its extensive metabolism.[3]

Quetiapine_Metabolism Quetiapine Metabolism Pathway Quetiapine Quetiapine Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine N-dealkylation Hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine 7-hydroxylation Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide Sulfoxidation CarboxylicAcid Carboxylic Acid Metabolite Quetiapine->CarboxylicAcid Oxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine CYP2D6 CYP2D6 CYP2D6->Quetiapine

Caption: Metabolic pathway of Quetiapine.

Quantitative Data from Post-Mortem Specimens

The following tables summarize the reported concentrations of quetiapine and its metabolites in various post-mortem specimens from different studies. These values can aid in the interpretation of toxicological findings. It is important to note that concentrations can vary significantly based on the individual's metabolism, dosage, and the post-mortem interval.

Table 1: Quetiapine Concentrations in Post-Mortem Specimens (mg/L or mg/kg)

SpecimenMean ConcentrationConcentration RangeReference
Peripheral Blood7.70.14 - 37[9]
Heart Blood23.630.53 - 76[9]
Liver911.1 - 510[9]
Bile446.0 - 96[9]
Urine151.9 - 37[9]
Vitreous Humor1.40.2 - 3.2[9]
Gastric Contents897 (total mg)3.5 - 3960[9]
Bone~7 (ng/mg)-[10]

Table 2: Quetiapine and Metabolite Concentrations in Post-Mortem Blood and Vitreous Humor (ng/mL)

AnalyteSpecimenMean ConcentrationConcentration RangeReference
QuetiapineBlood130.10-
Vitreous Humor65.20-
N-desalkylquetiapineBlood90.76-
Vitreous Humor70.00-

Experimental Protocols

The following are detailed protocols for the extraction and quantification of quetiapine and its metabolites from various post-mortem specimens. The choice of method may depend on the available instrumentation and the specific requirements of the analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for Blood and Tissue Homogenates

This protocol is adapted from methodologies described for the analysis of quetiapine in post-mortem tissues.[8][11][12]

Materials:

  • Post-mortem specimen (e.g., whole blood, liver homogenate)

  • Internal Standard (IS) solution (e.g., quetiapine-d8, clozapine)

  • Ammonia solution (or other base to adjust pH)

  • Extraction solvent (e.g., n-butyl chloride, tert-butyl methyl ether)[7][13]

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the post-mortem specimen (e.g., blood, or 1 g of tissue homogenate) into a clean glass tube.

    • Add the internal standard solution and vortex briefly.

  • pH Adjustment:

    • Add ammonia solution to adjust the pH of the sample to approximately 10.0.[13] This ensures that quetiapine and its metabolites are in their basic, non-ionized form, which is more soluble in organic solvents.

  • Extraction:

    • Add 5 mL of the extraction solvent (e.g., n-butyl chloride).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Blood and Vitreous Humor

This protocol is based on methods developed for the extraction of quetiapine from biological fluids.[9][14]

Materials:

  • Post-mortem specimen (e.g., blood, vitreous humor)

  • Internal Standard (IS) solution (e.g., quetiapine-d8)

  • Phosphate buffer (pH 6.0)

  • SPE cartridges (e.g., Bond Elut LRC C18)[14]

  • Methanol (for conditioning and elution)

  • Deionized water

  • Elution solvent (e.g., methanol, or a mixture of dichloromethane, isopropanol, and ammonium hydroxide)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • LC-MS/MS or GC-MS system

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of the specimen, add the internal standard and 1 mL of phosphate buffer.

    • Vortex and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution:

    • Elute the analytes with 2 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

  • Derivatization (for GC-MS):

    • If using GC-MS, derivatization may be necessary. For example, using BSTFA with 1% TMCS to form trimethylsilyl derivatives.[9][14]

  • Analysis:

    • Inject the final sample into the analytical instrument.

SPE_Workflow Solid-Phase Extraction Workflow Start Start: Post-Mortem Specimen Pretreat Sample Pre-treatment (Add IS, Buffer) Start->Pretreat Load Load Sample Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes (Elution Solvent) Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Analyze Analysis (LC-MS/MS or GC-MS) Evap->Analyze

Caption: General workflow for Solid-Phase Extraction.

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is typical.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for quetiapine, its metabolites, and the internal standard.[15]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: As quetiapine and its metabolites are not very volatile, derivatization is often required.[9]

  • Ionization: Electron impact (EI) ionization is common.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific m/z fragments for the derivatized analytes.[9][14]

Method Validation

Any analytical method used for forensic purposes must be fully validated. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][2][14]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[14]

  • Recovery: The efficiency of the extraction process.[14]

  • Matrix Effects: The influence of co-eluting substances from the biological matrix on the ionization of the target analytes.[10]

Interpretation of Results

The interpretation of quetiapine and its metabolite concentrations in post-mortem specimens should be done with caution. Key considerations include:

  • Post-Mortem Redistribution: Quetiapine is known to redistribute after death, which can lead to elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood).[8][11] Peripheral blood is generally preferred for toxicological interpretation.

  • Metabolite Ratios: The ratio of metabolites to the parent drug can provide insights into the chronicity of use and the time since the last dose.

  • Tissue Distribution: High concentrations in the liver are expected due to its role in metabolism.[8][11] Analysis of multiple tissues can provide a more comprehensive picture of the drug's distribution at the time of death.

  • Case History: The deceased's medical history, including prescribed medications and any history of substance abuse, is crucial for accurate interpretation.

References

Application Note: Simultaneous Determination of Quetiapine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the atypical antipsychotic drug Quetiapine and its major metabolites, including the active metabolite Norquetiapine (N-desalkylquetiapine), Quetiapine Sulfoxide, 7-hydroxyquetiapine, and 7-hydroxy-N-desalkylquetiapine, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for accurate pharmacokinetic and therapeutic drug monitoring studies. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides comprehensive chromatographic and mass spectrometric conditions.

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several metabolites. The primary active metabolite, Norquetiapine, contributes significantly to the drug's overall therapeutic effect. Therefore, the simultaneous determination of Quetiapine and its key metabolites is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and optimizing therapeutic regimens. This document provides a robust and validated LC-MS/MS method to achieve this.

Experimental

Materials and Reagents
  • Quetiapine Fumarate (≥99.7%)

  • Norquetiapine (N-desalkylquetiapine) (≥97.7%)

  • Quetiapine Sulfoxide

  • 7-hydroxyquetiapine

  • 7-hydroxy-N-desalkylquetiapine

  • Stable isotope-labeled internal standards (e.g., Quetiapine-d8, Norquetiapine-d8)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ethyl acetate (analytical grade)

  • tert-Butyl methyl ether (analytical grade)

  • Human plasma (blank)

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH and vortex for 1 minute to alkalinize the sample.[1]

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and tert-butyl methyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,200 rpm for 5 minutes at 25°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[2]

  • Reconstitute the dried residue in 50 µL of the mobile phase (50:50, v/v mixture of mobile phase A and B).[2]

  • Vortex for 5 minutes and centrifuge at 13,200 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard HPLC or UHPLC system
Column Sunfire C18 (50 mm × 2.1 mm, 5 µm) or equivalent[3]
Mobile Phase A 0.1% formic acid in 10 mM ammonium formate (pH 3)[2]
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.95 mL/min[4][5]
Injection Volume 3 µL[2]
Column Temperature 40°C
Run Time Approximately 4-6 minutes[2][3]

Mass Spectrometry:

ParameterCondition
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[3][6]
Detection Mode Multiple Reaction Monitoring (MRM)[6]
Collision Gas Argon
Collision Energy Optimized for each analyte and transition (typically 23-38 eV)[1]
Data Acquisition and Processing

Data acquisition and processing are performed using the instrument's specific software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the simultaneous determination of Quetiapine and its metabolites.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Quetiapine~2.12[3]384.1253.1
Norquetiapine~2.24[3]296.1179.1
Quetiapine Sulfoxide-400.1269.1
7-hydroxyquetiapine-400.1269.1
7-hydroxy-N-desalkylquetiapine-312.1195.1
Quetiapine-d8 (IS)~2.12[3]392.2257.1
Norquetiapine-d8 (IS)~2.19[3]304.2183.1

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Quetiapine0.5 - 500[3]0.5< 103.0[3]< 8.8[3]
Norquetiapine0.6 - 600[3]0.6< 108.8[3]< 11.1[3]
Quetiapine Sulfoxide<0.70 - 500[6]< 0.70< 8.6[6]< 9.5[6]
7-hydroxyquetiapine<0.70 - 500[6]< 0.70< 6.4[6]< 6.2[6]
7-hydroxy-N-desalkylquetiapine<0.70 - 500[6]< 0.70< 10.0[6]< 6.4[6]

Visualizations

Experimental Workflow

experimental_workflow Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Alkalinize Alkalinize (0.1 M NaOH) IS->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate / tert-Butyl Methyl Ether) Alkalinize->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Evaporate Evaporate to Dryness Centrifuge1->Evaporate Transfer Organic Layer Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Transfer Supernatant

Caption: Sample preparation workflow for Quetiapine and metabolites from plasma.

Quetiapine Metabolism Pathway

metabolism_pathway Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) [Active] Quetiapine->Norquetiapine N-dealkylation Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide Sulfoxidation Hydroxy 7-hydroxyquetiapine Quetiapine->Hydroxy Hydroxylation Hydroxy_N 7-hydroxy-N-desalkylquetiapine Norquetiapine->Hydroxy_N Hydroxylation CYP3A4 CYP3A4 CYP3A4->Quetiapine CYP2D6 CYP2D6 CYP2D6->Quetiapine

Caption: Major metabolic pathways of Quetiapine.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Quetiapine and its major metabolites in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a comprehensive guide for researchers in clinical pharmacology and drug development. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of these compounds.

References

Application Notes and Protocols for Method Validation with Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of stable isotope-labeled (SIL) internal standards in quantitative bioanalysis, particularly in conjunction with mass spectrometry, is a widely accepted and recommended practice by regulatory bodies globally.[1][2][3][4] SIL internal standards, being isotopically labeled analogs of the analyte, exhibit nearly identical physicochemical properties, allowing them to mimic the analyte's behavior during sample preparation and analysis. This co-elution and similar ionization response enable effective compensation for variability in extraction recovery and matrix effects, leading to enhanced accuracy and precision of the analytical method.[5][6][7]

These application notes provide a comprehensive overview of the regulatory guidelines and best practices for the validation of bioanalytical methods employing stable isotope standards. Detailed protocols for key validation experiments are provided to ensure methods are robust, reliable, and compliant with current regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Core Principles of Method Validation with Stable Isotope Standards

A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[2][3] When using SIL internal standards, specific considerations are crucial:

  • Isotopic Purity and Stability: The SIL internal standard must have high isotopic purity to prevent interference from any unlabeled analyte.[1][2][3] It is also essential to ensure that no isotope exchange reactions occur under the conditions of sample storage and processing.[1][2][3][8][9]

  • Separate Stock Solutions: To avoid biased estimations of method performance, calibration standards and quality control (QC) samples should be prepared from separate stock solutions of the analyte.[2]

  • Internal Standard Response: The response of the internal standard should be monitored across all samples to identify any potential issues with sample processing or matrix effects.[1][3]

Key Validation Parameters and Experimental Protocols

A full validation for a chromatographic method should include the assessment of the following parameters:[2][3]

  • Selectivity and Specificity

  • Calibration Curve and Range

  • Accuracy and Precision

  • Matrix Effect

  • Stability

  • Carry-over

  • Dilution Integrity

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte of interest from endogenous matrix components and other potential interferences.

Protocol:

  • Analyze at least six different blank matrix lots (from individual sources) to assess for interfering peaks at the retention time of the analyte and the SIL internal standard.

  • Spike blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and with the SIL internal standard.

  • Analyze these samples to ensure that there are no significant interfering peaks in the blank matrix that are greater than 20% of the analyte response at the LLOQ and 5% of the SIL internal standard response.

Calibration Curve and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.

Protocol:

  • Prepare a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • The calibration range should encompass the expected concentrations of the study samples, with the lowest standard defining the LLOQ and the highest standard defining the Upper Limit of Quantification (ULOQ).

  • The calibration curve is generated by plotting the peak area ratio of the analyte to the SIL internal standard against the nominal concentration of the analyte. A linear regression with appropriate weighting is typically used.

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).[10]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • LLOQ

    • Low QC (within 3x LLOQ)

    • Medium QC (around the geometric mean of the calibration range)

    • High QC (at least 75% of the ULOQ)

  • Within-Run Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8]

  • Between-Run Accuracy and Precision: Analyze the QC samples in at least three different analytical runs on at least two different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the between-run CV should not exceed 15% (20% at the LLOQ).[8]

Matrix Effect

Objective: To evaluate the suppression or enhancement of ionization of the analyte and SIL internal standard by co-eluting matrix components.

Protocol:

  • Obtain at least six different lots of blank matrix from individual donors.

  • Prepare two sets of samples:

    • Set A: Analyte and SIL internal standard spiked into the post-extraction supernatant of the blank matrix lots.

    • Set B: Analyte and SIL internal standard in a neat solution (e.g., mobile phase).

  • The matrix factor (MF) is calculated for each lot as the ratio of the peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B).

  • The IS-normalized MF is then calculated by dividing the MF of the analyte by the MF of the SIL internal standard.

  • The CV of the IS-normalized MF across the different matrix lots should not be greater than 15%.

Stability

Objective: To ensure the analyte is stable in the biological matrix and in processed samples under various storage and handling conditions.

Protocol:

  • Use low and high concentration QC samples for all stability assessments.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8]

  • Key Stability Tests:

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis.

    • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample handling time in the laboratory.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution and Working Solution Stability: The stability of the analyte and SIL internal standard in their respective solvents is evaluated at the intended storage temperature.[8] If it can be demonstrated that no isotope exchange occurs, the stability of the SIL internal standard does not need to be separately studied.[8][9]

Carry-over

Objective: To assess the potential for residual analyte from a high concentration sample to affect the measurement of a subsequent low concentration sample.

Protocol:

  • Inject a blank sample after the highest calibration standard (ULOQ).

  • The response in the blank sample should not be greater than 20% of the response at the LLOQ for the analyte and not greater than 5% for the internal standard.[10]

Dilution Integrity

Objective: To demonstrate that diluting a sample with a concentration above the ULOQ with blank matrix does not affect the accuracy and precision of the measurement.

Protocol:

  • Prepare a sample with an analyte concentration above the ULOQ.

  • Dilute this sample with blank matrix to bring the concentration within the calibration range.

  • Analyze at least five replicates of the diluted sample.

  • The accuracy and precision of the measured concentration (after correcting for the dilution factor) should be within ±15%.[8]

Data Presentation: Summary of Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte (>20% of LLOQ) and IS (>5% of IS response) in at least 6 blank matrix lots.
Calibration Curve ≥75% of standards within ±15% of nominal (±20% at LLOQ). Minimum of 6 non-zero standards.
Within-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Within-Run Precision CV ≤15% (≤20% at LLOQ) for QC samples.
Between-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Between-Run Precision CV ≤15% (≤20% at LLOQ) for QC samples.
Matrix Effect CV of the IS-normalized matrix factor across ≥6 lots should be ≤15%.
Stability (All types) Mean concentration of QC samples within ±15% of nominal concentration.
Carry-over Response in blank after ULOQ should be ≤20% of LLOQ response and ≤5% of IS response.
Dilution Integrity Accuracy and precision of diluted samples within ±15% after correction for dilution.

Visualizations

Method_Validation_Workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Calibration_Curve Calibration Curve & Range Full_Validation->Calibration_Curve Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Stability Stability Full_Validation->Stability Carry_Over Carry-over Full_Validation->Carry_Over Dilution_Integrity Dilution Integrity Full_Validation->Dilution_Integrity Sample_Analysis Study Sample Analysis Selectivity->Sample_Analysis Calibration_Curve->Sample_Analysis Accuracy_Precision->Sample_Analysis Matrix_Effect->Sample_Analysis Stability->Sample_Analysis Carry_Over->Sample_Analysis Dilution_Integrity->Sample_Analysis

Caption: Bioanalytical method validation workflow.

Matrix_Effect_Assessment Blank_Matrix Blank Biological Matrix (≥6 lots) Extraction Sample Extraction Blank_Matrix->Extraction Post_Extraction_Supernatant Post-Extraction Supernatant Extraction->Post_Extraction_Supernatant Spike_Analyte_IS_Post Spike Analyte & IS (Set A) Post_Extraction_Supernatant->Spike_Analyte_IS_Post LC_MS_Analysis LC-MS/MS Analysis Spike_Analyte_IS_Post->LC_MS_Analysis Neat_Solution Neat Solution (Solvent) Spike_Analyte_IS_Neat Spike Analyte & IS (Set B) Neat_Solution->Spike_Analyte_IS_Neat Spike_Analyte_IS_Neat->LC_MS_Analysis Calculate_MF Calculate Matrix Factor (MF) MF = Area(Set A) / Area(Set B) LC_MS_Analysis->Calculate_MF Calculate_IS_Normalized_MF Calculate IS-Normalized MF MF(Analyte) / MF(IS) Calculate_MF->Calculate_IS_Normalized_MF Evaluate_CV Evaluate CV ≤ 15% Calculate_IS_Normalized_MF->Evaluate_CV

Caption: Experimental workflow for matrix effect assessment.

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of 7-Hydroxy Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 7-Hydroxy Quetiapine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the bioanalysis of 7-Hydroxy Quetiapine?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of 7-Hydroxy Quetiapine, endogenous matrix components like phospholipids, proteins, and salts in biological samples (e.g., plasma, urine) can interfere with the ionization of the analyte and its internal standard (IS) in the mass spectrometer source.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.[2][5]

Q2: I'm observing significant ion suppression for 7-Hydroxy Quetiapine. What are the likely causes and how can I troubleshoot this?

A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis.[2] The primary causes are often co-eluting endogenous components from the biological matrix. Here’s a troubleshooting guide:

  • Inadequate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[4]

  • Chromatographic Co-elution: The analyte may be co-eluting with matrix components. Modifying your chromatographic conditions can help separate 7-Hydroxy Quetiapine from these interferences. Consider adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column).

  • Ionization Source Selection: Electrospray ionization (ESI) is highly susceptible to matrix effects.[2] If your instrument allows, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as it is generally less affected by matrix components.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 7-Hydroxy Quetiapine-d8) is the preferred choice for an internal standard as it has nearly identical physicochemical properties to the analyte and will experience similar matrix effects, thus providing more accurate correction.[4]

Below is a troubleshooting workflow to address ion suppression:

troubleshooting_workflow cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Evaluation cluster_source Ionization Source Options start Significant Ion Suppression Observed sample_prep Review Sample Preparation start->sample_prep chromatography Optimize Chromatography sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt is_check Evaluate Internal Standard chromatography->is_check If suppression persists gradient Adjust Gradient chromatography->gradient source_check Consider Ionization Source is_check->source_check If suppression persists analog_is Analog IS is_check->analog_is end Ion Suppression Minimized source_check->end If suppression is mitigated esi Electrospray Ionization (ESI) source_check->esi lle Liquid-Liquid Extraction (LLE) ppt->lle Increase Selectivity spe Solid-Phase Extraction (SPE) lle->spe Further Purity column Change Column Chemistry gradient->column flow_rate Modify Flow Rate column->flow_rate sil_is Stable Isotope-Labeled (SIL) IS analog_is->sil_is Improve Compensation apci Atmospheric Pressure Chemical Ionization (APCI) esi->apci Reduce Susceptibility

Caption: Troubleshooting workflow for ion suppression in 7-Hydroxy Quetiapine bioanalysis.

Q3: How do I quantitatively assess matrix effects for 7-Hydroxy Quetiapine?

A3: A common method is the post-extraction addition approach. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solution at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. It is recommended to assess matrix effects at low and high quality control (QC) concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the analysis of 7-Hydroxy Quetiapine.

Table 1: Matrix Effect and Recovery Data from a Validated HPLC Method in Rat Plasma

AnalyteConcentration (µg/mL)Matrix Effect (%)Recovery (%)
7-Hydroxy Quetiapine0.258102.3 ± 4.595.6 ± 3.8
4.275101.5 ± 2.997.2 ± 2.1
85.5103.1 ± 1.898.5 ± 1.5

Data adapted from a study using protein precipitation with acetonitrile.

Table 2: Linearity and LLOQ of a Validated HPLC Method in Rat Plasma [6]

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
7-Hydroxy Quetiapine0.086 - 1710.086> 0.99

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of sample cleanup compared to PPT.[4]

  • To 100 µL of plasma sample, add 50 µL of 0.1 M NaOH and the internal standard.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation Options start Biological Sample Collection sample_prep Sample Preparation start->sample_prep lc_separation LC Separation sample_prep->lc_separation ppt Protein Precipitation sample_prep->ppt Simple & Fast lle Liquid-Liquid Extraction sample_prep->lle Cleaner Extract spe Solid-Phase Extraction sample_prep->spe High Purity ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for the bioanalysis of 7-Hydroxy Quetiapine.

References

Technical Support Center: Ion Suppression Effects on Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with ion suppression effects on deuterated internal standards in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, leading to a decreased ionization efficiency of the target analyte.[1][2] This results in a reduced signal intensity and can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] It is primarily caused by co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites) or other sources like mobile phase additives, which compete with the analyte for ionization.[2][3][4] Even though MS/MS is highly selective, it is still susceptible to ion suppression because the effect occurs before mass analysis.[3]

Q2: How do deuterated internal standards help in mitigating ion suppression?

A2: Deuterated internal standards, also known as stable isotope-labeled (SIL) internal standards, are considered the gold standard for quantitative LC-MS/MS analysis.[5][6] Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[1][6] The underlying assumption is that both the analyte and the internal standard will be affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can a deuterated internal standard be affected differently by ion suppression than the analyte?

A3: Yes, this is a critical issue known as differential ion suppression.[7][8] Ideally, the analyte and its deuterated internal standard should co-elute perfectly to experience the same degree of ion suppression.[9] However, differences can arise, leading to inaccurate results.[9][10]

Q4: What causes differential ion suppression between an analyte and its deuterated internal standard?

A4: The primary cause is a chromatographic separation between the analyte and the deuterated internal standard. This can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, leading to a small difference in retention time on a reversed-phase column.[9][10][11] If the analyte and internal standard elute at different times, they may be exposed to different co-eluting matrix components, resulting in a differential impact of ion suppression.[7][9][10]

Q5: Can the concentration of the deuterated internal standard itself cause ion suppression?

A5: Yes. An excessively high concentration of a deuterated internal standard can lead to saturation of the ion source, causing ion suppression of both the internal standard and the co-eluting analyte.[1][10] Studies have shown that the suppression of the analyte can increase as the concentration of the deuterated internal standard increases.[10] It is crucial to optimize the concentration of the internal standard during method development.

Q6: Are there alternatives to deuterated internal standards that are less prone to these issues?

A6: Yes, internal standards labeled with other stable isotopes like 13C, 15N, or 18O are often considered superior.[9][11] The physicochemical differences between these isotopes and their lighter counterparts are smaller than the difference between deuterium and hydrogen. This results in better co-elution with the analyte, minimizing the risk of differential ion suppression.[9][11] However, 13C and other isotope-labeled standards can be less readily available and more expensive.[5][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to ion suppression with deuterated internal standards.

Problem 1: Poor reproducibility of analyte/internal standard area ratio.

Possible Causes:

  • Differential ion suppression due to chromatographic separation of the analyte and deuterated internal standard.

  • Variable matrix effects between different sample lots.[10]

  • Non-optimized concentration of the internal standard.

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and the deuterated internal standard.

    • Zoom in on the peaks to confirm if their apexes and elution profiles are perfectly aligned. A slight separation can lead to significant variability.[9]

  • Perform a Post-Column Infusion Experiment:

    • This experiment helps to identify regions in the chromatogram where ion suppression occurs.

    • If the analyte and internal standard elute in a region of fluctuating ion suppression, it can explain the poor reproducibility.

  • Optimize Chromatography:

    • If separation is observed, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve complete co-elution.[9] Sometimes, a column with slightly lower resolution can be beneficial to ensure the peaks overlap.[9]

  • Evaluate Internal Standard Concentration:

    • Prepare a series of standards with a fixed analyte concentration and varying concentrations of the deuterated internal standard to check for concentration-dependent suppression.[10]

  • Assess Matrix Effects:

    • Analyze samples from different sources or lots to determine the variability of the matrix effect.[10]

Problem 2: Analyte/internal standard ratio is inconsistent across the calibration curve.

Possible Causes:

  • Mutual ion suppression between the analyte and the internal standard.

  • Presence of impurities in the internal standard.

Troubleshooting Steps:

  • Investigate Mutual Ion Suppression:

    • At high concentrations, the analyte and internal standard can compete for ionization and suppress each other.[10][12] This effect can be non-linear and concentration-dependent.[10]

    • Analyze the response of the internal standard at different concentrations of the analyte. A decrease in the internal standard signal as the analyte concentration increases is an indication of mutual suppression.[12]

  • Check Internal Standard Purity:

    • Ensure the deuterated internal standard is of high purity and does not contain any unlabeled analyte, which would lead to artificially high results at the lower end of the calibration curve.[10]

Quantitative Data Summary

The following table summarizes reported differences in matrix effects between analytes and their deuterated internal standards, highlighting the potential for analytical error.

AnalyteInternal StandardMatrixObserved Difference in Matrix EffectReference
CarvedilolDeuterated CarvedilolHuman PlasmaUp to 26%[10]
HaloperidolDeuterated HaloperidolNot Specified35% difference in extraction recovery[10]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones

Objective: To identify regions in the chromatographic run where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • A 'T' connector is placed between the analytical column and the mass spectrometer's ion source.

    • A syringe pump is used to deliver a constant flow of a standard solution of the analyte into the mobile phase stream via the 'T' connector.

  • Procedure:

    • Begin infusing the analyte solution at a constant rate (e.g., 10 µL/min) to obtain a stable baseline signal in the mass spectrometer.

    • Inject a blank matrix sample (an extract of the matrix without the analyte or internal standard).

    • Monitor the signal of the infused analyte. Any drop in the baseline indicates a region of ion suppression.[13] An increase indicates ion enhancement.

  • Analysis:

    • Compare the retention times of your analyte and internal standard with the identified ion suppression zones. Elution within these zones is likely to cause variability and inaccuracy.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

start Start: Inconsistent Analyte/IS Ratio check_coelution Check Analyte & IS Co-elution start->check_coelution evaluate_is_conc Evaluate IS Concentration check_coelution->evaluate_is_conc Perfect Co-elution post_column_infusion Perform Post-Column Infusion optimize_chromatography Optimize Chromatography post_column_infusion->optimize_chromatography Suppression Zone Identified end_resolved Issue Resolved optimize_chromatography->end_resolved check_is_purity Check IS Purity evaluate_is_conc->check_is_purity Concentration Optimized consider_13c_is Consider 13C-labeled IS check_is_purity->consider_13c_is IS is Pure end_unresolved Further Investigation Needed consider_13c_is->end_unresolved check_co_elution check_co_elution check_co_elution->post_column_infusion Separation Observed

Caption: A flowchart for troubleshooting inconsistent analytical results.

Mechanism of Differential Ion Suppression

cluster_0 LC Elution Profile cluster_1 Ion Suppression Effect Analyte Analyte Analyte_Suppressed Analyte Signal (Suppressed) Analyte->Analyte_Suppressed Co-elutes with Suppressor Deuterated_IS Deuterated IS IS_Not_Suppressed IS Signal (Not Suppressed) Deuterated_IS->IS_Not_Suppressed Resolves from Suppressor Matrix_Suppressor Matrix Suppressor Result Inaccurate Analyte/IS Ratio Analyte_Suppressed->Result IS_Not_Suppressed->Result

Caption: Impact of chromatographic separation on ion suppression.

References

Technical Support Center: 7-Hydroxy Quetiapine-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for the analysis of 7-Hydroxy Quetiapine-d8 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during quantitative analysis. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 7-Hydroxy Quetiapine, a major active metabolite of Quetiapine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve common experimental issues.

Q1: Why am I observing poor signal intensity or no signal for this compound?

A1: Low or absent signal is a common issue that can stem from the mass spectrometer, the liquid chromatography system, or sample preparation.

  • Mass Spectrometer Issues: Verify that the instrument has been recently calibrated and tuned according to the manufacturer's instructions.[1][2] Check for a stable ionization spray at the ESI source; an inconsistent or absent spray can be caused by a clog in the capillary.[1][2] Ensure the correct Multiple Reaction Monitoring (MRM) transitions are being monitored and that collision energy and other MS parameters are optimized for this compound.

  • Chromatography Issues: Confirm that system pressure is stable.[1] Significant deviations may indicate a leak or a clog in the LC system. Ensure the correct mobile phases are in use and that the analytical column has not degraded.

  • Sample Preparation: Inefficient sample extraction will lead to low recovery and poor signal. Verify that the internal standard was spiked into the sample at the correct concentration before any extraction steps.[3] Re-evaluate your sample cleanup procedure (e.g., SPE, LLE) to ensure it is optimized for this analyte.

Q2: My this compound peak is showing significant fronting or tailing. What are the common causes?

A2: Poor peak shape is typically a chromatographic issue.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak fronting. Try diluting the sample.

  • Column Degradation: The stationary phase of the analytical column can degrade over time, leading to poor peak shape. Check the column's performance with a known standard.

  • Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for 7-Hydroxy Quetiapine and that the sample solvent is not significantly stronger than the initial mobile phase conditions, which can cause peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path. This can sometimes be mitigated by adjusting the mobile phase pH or adding a small amount of a competing agent.

Q3: The retention time of my this compound is different from the native 7-Hydroxy Quetiapine. Is this normal?

A3: Yes, a slight shift in retention time between a deuterated internal standard and its native analog is a known phenomenon. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5][6] This is attributed to minor differences in the physicochemical properties, like lipophilicity, caused by the substitution of hydrogen with deuterium.[5] While a small, consistent shift is acceptable, it is critical that the two compounds co-elute as closely as possible to ensure they experience the same matrix effects.[5]

Q4: I'm seeing high variability in my results (poor precision). What could be the issue?

A4: High variability is often linked to inconsistent sample preparation or uncompensated matrix effects.

  • Inconsistent IS Addition: Ensure the internal standard is added precisely and consistently to every sample, standard, and quality control. Automated pipetting is recommended. The IS should be added at the very beginning of the sample preparation process to account for variability in extraction recovery.[3]

  • Matrix Effects: Biological samples contain endogenous components that can co-elute with your analyte and suppress or enhance its ionization, leading to erratic results.[7][8] Because your deuterated IS may not co-elute perfectly with the native analyte, they may experience differential matrix effects, which is a primary cause of imprecision.[5] A more rigorous sample cleanup or chromatographic optimization may be needed to separate the analytes from interfering matrix components.

Q5: How do I investigate and mitigate matrix effects?

A5: A systematic investigation is crucial to manage matrix effects. This is often done by comparing the analyte's response in a clean solution versus its response in a post-extraction spiked biological matrix.[7][8]

  • Assessment: Prepare three sets of samples: (A) Analyte in a clean solvent, (B) Blank matrix extract spiked with the analyte post-extraction, and (C) Analyte spiked into the matrix before extraction.

    • Matrix Effect (%) is calculated as (Peak Area of B / Peak Area of A) * 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement.[8]

    • Recovery (%) is calculated as (Peak Area of C / Peak Area of B) * 100.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to better remove interfering components.

    • Optimize Chromatography: Modify the LC gradient to better separate the analyte from the region of ion suppression.

    • Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components below a level where they significantly impact ionization.

Q6: What are the expected mass transitions for 7-Hydroxy Quetiapine and its d8-labeled internal standard?

A6: The optimal mass transitions (precursor and product ions) must be determined by infusing the pure compounds into the mass spectrometer. However, based on the known fragmentation of Quetiapine, the following are typical and recommended starting points for method development using positive electrospray ionization (ESI+).

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Notes
7-Hydroxy Quetiapine400.2269.1The product ion likely results from the cleavage of the piperazine ring structure.
This compound408.2269.1The d8 label is typically on the ethoxyethyl side chain, which is lost during fragmentation, resulting in a common product ion with the native analyte.

Note: These values are theoretical and should be empirically optimized on your specific instrument.

Quantitative Data and Parameters

Table 1: Troubleshooting Summary
Problem EncounteredPotential CauseRecommended Solution
Low / No Signal Clogged ESI capillary; Incorrect MS/MS transitions; Poor extraction recovery.Inspect and clean source capillary; Optimize MRM method by infusing standard; Validate sample preparation method for recovery.[1][2]
Poor Peak Shape Column overload; Degraded analytical column; Incompatible sample solvent.Dilute sample; Replace column; Ensure sample solvent is weaker than the initial mobile phase.
Retention Time Drift LC pump malfunction; Column temperature fluctuation; Mobile phase degradation.Check LC system pressure and for leaks; Ensure stable column oven temperature; Prepare fresh mobile phase.
Poor Precision / Accuracy Inconsistent IS addition; Differential matrix effects.Use calibrated pipettes for IS addition; Improve sample cleanup or chromatography to ensure co-elution away from interference.[3]
High Background / Carryover Contaminated system; Insufficient needle wash.Run blank injections to identify source of contamination; Increase strength and volume of autosampler needle wash.[9]

Diagrams and Workflows

Troubleshooting Workflow for Low Signal Intensity

low_signal_workflow cluster_ms MS Diagnostics cluster_lc LC Diagnostics cluster_sample Sample Prep Diagnostics start Problem: Low or No Signal ms_check 1. Check MS System start->ms_check lc_check 2. Check LC System start->lc_check sample_check 3. Check Sample Prep start->sample_check tune Verify Tuning/ Calibration ms_check->tune Calibrated? spray Inspect ESI Spray (Clogged?) ms_check->spray Stable? method Confirm MRM Transitions & CE ms_check->method Correct? pressure Check System Pressure (Leaks?) lc_check->pressure Stable? column Evaluate Column Performance lc_check->column Good Peak Shape? mobile_phase Prepare Fresh Mobile Phase lc_check->mobile_phase Fresh? is_spike Verify IS Spike (Concentration/Timing) sample_check->is_spike Accurate? recovery Assess Extraction Recovery sample_check->recovery Sufficient? solution Solution Identified tune->solution spray->solution method->solution pressure->solution column->solution mobile_phase->solution is_spike->solution recovery->solution

Caption: A logical workflow for diagnosing the root cause of low or no signal for the internal standard.

Diagram of Differential Matrix Effects

matrix_effect_diagram Impact of Chromatographic Shift on Matrix Effects cluster_chromatogram Chromatographic Elution Profile cluster_matrix Matrix Effect Profile (Ion Suppression) analyte is suppression_start suppression_peak suppression_end analyte_peak Analyte Peak analyte_peak->suppression_peak Experiences Max Suppression result Result: Inaccurate Quantification due to different response factors is_peak IS Peak is_peak->p1 Experiences Less Suppression p1->is_peak p1->p4 Ion Suppression Zone p2->analyte_peak

Caption: How a slight retention time shift can cause differential matrix effects, leading to inaccurate results.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for extracting 7-Hydroxy Quetiapine and its d8-IS from plasma. This is a template and must be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of this compound working solution (e.g., at 500 ng/mL).

    • Vortex for 10 seconds.

    • Add 400 µL of 4% phosphoric acid in water. Vortex for another 10 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Ensure a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Extraction Matrix Effect Evaluation

This protocol details how to quantitatively assess matrix effects as described in FAQ Q5.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL). Prepare in triplicate.

    • Set B (Post-Spike Matrix): Process six different lots of blank biological matrix through the entire extraction procedure (Protocol 1). After the dry-down step, reconstitute the residue with the reconstitution solvent already containing the analyte and IS at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into six different lots of blank biological matrix before starting the extraction procedure. Process these samples through the entire extraction protocol.

  • Analysis:

    • Inject all samples from the three sets into the LC-MS/MS system.

    • Record the mean peak area for the analyte and IS in each set.

  • Calculations:

    • Matrix Factor (MF): (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • IS-Normalized Matrix Factor: (MF of Analyte) / (MF of IS)

      • An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.

    • Recovery (RE): (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

      • Recovery should be consistent across different concentrations.

References

Technical Support Center: Optimizing 7-Hydroxy Quetiapine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 7-Hydroxy Quetiapine during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for 7-Hydroxy Quetiapine in reversed-phase HPLC?

Poor peak shape for 7-Hydroxy Quetiapine, a basic compound, in reversed-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues. Specific causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of 7-Hydroxy Quetiapine, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 7-Hydroxy Quetiapine, both ionized and non-ionized forms of the analyte may exist, resulting in peak distortion, such as splitting or broadening.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion for all analytes.[2]

  • Extra-Column Effects: Issues with tubing, connections, or the detector cell can contribute to peak broadening and tailing, especially for early-eluting peaks.[3]

Q2: How does the mobile phase pH affect the peak shape of 7-Hydroxy Quetiapine?

The mobile phase pH is a critical factor for achieving a good peak shape for ionizable compounds like 7-Hydroxy Quetiapine. To minimize secondary interactions with silanol groups and ensure a single analyte form, it is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[3] For basic compounds, operating at a lower pH (e.g., pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1] Alternatively, working at a high pH can suppress the ionization of the basic analyte.

Q3: What type of HPLC column is best suited for the analysis of 7-Hydroxy Quetiapine?

C18 columns are commonly used for the analysis of Quetiapine and its metabolites, including 7-Hydroxy Quetiapine.[4][5][6] Modern, high-purity silica columns with end-capping are preferred as they have a lower concentration of residual silanol groups, which helps to minimize peak tailing for basic compounds. For separations at low pH, columns specifically designed for such conditions, like Agilent ZORBAX Stable Bond (SB) columns, are recommended to prevent silica dissolution.[1]

Q4: Can mobile phase additives improve the peak shape?

Yes, mobile phase additives can significantly improve the peak shape of basic compounds. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups on the stationary phase and reduce peak tailing.[7] Buffers, such as acetate or phosphate, are essential to control the mobile phase pH and ensure reproducible chromatography.[6][8]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem encountered with basic compounds like 7-Hydroxy Quetiapine.

G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No system_issue Potential System Issue: - Blocked column frit - Extra-column volume yes_all_peaks->system_issue analyte_specific_issue Analyte-Specific Issue no_all_peaks->analyte_specific_issue check_column Evaluate Column Condition system_issue->check_column check_ph Check Mobile Phase pH analyte_specific_issue->check_ph adjust_ph Adjust pH (e.g., lower to <3 or use high pH stable column) check_ph->adjust_ph resolution Problem Resolved? adjust_ph->resolution add_modifier Add Mobile Phase Modifier (e.g., TEA) add_modifier->resolution new_column Use a new or end-capped column check_column->new_column new_column->resolution resolution->add_modifier No end Good Peak Shape resolution->end Yes

Caption: Logical steps to diagnose and resolve split peaks.

Data and Methodologies

For easy comparison, the following tables summarize successful HPLC conditions for the analysis of 7-Hydroxy Quetiapine reported in the literature.

Table 1: HPLC Method Parameters for 7-Hydroxy Quetiapine Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) [4][5][6]C18 (250 x 4.6 mm, 3 µm) [8]X-bridge C18 (150 x 4.6 mm, 3.5 µm) [9]
Mobile Phase A 10 mM Acetate buffer, pH 5 [4][5][6]Phosphate buffer, pH 6.6 [8]5 mM Ammonium Acetate [9]
Mobile Phase B Acetonitrile [4][5][6]Acetonitrile:Methanol (40:15) [8]Acetonitrile [9]
Elution Gradient [4][5][6]Isocratic [8]Gradient [9]
Flow Rate 1.0 mL/min [4][5][6]1.0 mL/min [8]1.0 mL/min [9]
Detection 225 nm [4][5][6]Not Specified220 nm [9]
Column Temp. 35°C [6]25°C [8]40°C [9]

Experimental Protocol: A General-Purpose HPLC Method for 7-Hydroxy Quetiapine

This protocol is a starting point based on commonly cited methods.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 10% B

    • 13-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

References

minimizing ion suppression in plasma samples for 7-Hydroxy Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 7-Hydroxy Quetiapine in plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of 7-Hydroxy Quetiapine in plasma?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte, 7-Hydroxy Quetiapine, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] In plasma samples, phospholipids are a major cause of ion suppression.[5][6][7]

Q2: What are the primary causes of ion suppression in plasma samples?

A2: The primary culprits for ion suppression in plasma are endogenous matrix components that are co-extracted with the analyte.[8] Phospholipids are particularly notorious for causing ion suppression in bioanalytical LC-MS/MS assays.[5][6] Other sources can include salts, proteins, and other small molecules present in the plasma.[8]

Q3: How can I detect ion suppression in my assay for 7-Hydroxy Quetiapine?

A3: A common method to assess ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of 7-Hydroxy Quetiapine solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank plasma extract is then injected. Any dip in the baseline signal for 7-Hydroxy Quetiapine indicates the elution of matrix components that cause ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for the analysis of 7-Hydroxy Quetiapine in plasma.

Problem: Poor sensitivity, accuracy, or reproducibility for 7-Hydroxy Quetiapine.

This is often a primary indicator of significant ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.

IonSuppressionTroubleshooting Start Start: Poor Assay Performance AssessSuppression Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression SuppressionPresent Ion Suppression Detected? AssessSuppression->SuppressionPresent OptimizeSamplePrep Optimize Sample Preparation SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma Reevaluate Re-evaluate Assay Performance OptimizeChroma->Reevaluate Reevaluate->SuppressionPresent Performance Still Poor End End: Method Optimized Reevaluate->End Performance Acceptable OtherIssues Investigate Other Issues (e.g., instrument parameters, reagent stability) NoSuppression->OtherIssues SamplePrepWorkflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_pl_removal Phospholipid Removal PPT_Start Plasma Sample PPT_AddSolvent Add Acetonitrile + Internal Standard PPT_Start->PPT_AddSolvent PPT_Vortex Vortex & Centrifuge PPT_AddSolvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_End Analyze PPT_Supernatant->PPT_End LLE_Start Plasma Sample LLE_AddSolvent Add Extraction Solvent + Internal Standard LLE_Start->LLE_AddSolvent LLE_Vortex Vortex & Centrifuge LLE_AddSolvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_End Evaporate & Reconstitute LLE_Organic->LLE_End LLE_End->PPT_End PL_Start Plasma Sample PL_AddToPlate Add to Plate with Precipitation Solvent PL_Start->PL_AddToPlate PL_Mix Mix PL_AddToPlate->PL_Mix PL_Filter Filter/Collect Flow-Through PL_Mix->PL_Filter PL_End Analyze PL_Filter->PL_End

References

long-term freezer storage stability of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term freezer storage stability of 7-Hydroxy Quetiapine-d8. While specific stability data for this deuterated metabolite is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and best practices based on general principles of analyte stability, information on similar compounds, and regulatory guidelines for bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term freezer storage conditions for this compound?

While specific studies on this compound are not available, general recommendations for deuterated drug metabolites and related compounds suggest storage at ultra-low temperatures to ensure long-term stability. For antipsychotic drugs, storage at -80°C is recommended for periods longer than 60 days.[1] For shorter durations, -20°C may be sufficient.[1] It is crucial to minimize freeze-thaw cycles.[1][2]

Q2: How long can I expect this compound to be stable in a freezer?

The stability of deuterated compounds is influenced by the storage temperature and the biological matrix. Deuteration can enhance the metabolic stability of a drug by strengthening chemical bonds, which may also contribute to its storage stability.[3][4][5] For the non-deuterated form, quetiapine and its metabolites have been shown to be stable for up to 270 days at -80°C in human serum.[1] It is reasonable to expect a similar or potentially greater stability for the deuterated analog. However, for critical applications, it is highly recommended to perform an in-house stability study.

Q3: Does the biological matrix affect the stability of this compound?

Yes, the biological matrix (e.g., plasma, serum, urine) can significantly impact the stability of an analyte.[2][6] Factors such as pH, enzymatic activity, and the presence of oxidizing agents can contribute to degradation. It is essential to validate the stability of this compound in the specific matrix used in your experiments.

Q4: What are the typical acceptance criteria for a long-term stability study?

According to regulatory guidelines, the mean concentration of the analyte in the stored quality control (QC) samples should typically be within ±15% of the nominal (or initial) concentration.[6] For each QC level, at least two-thirds of the samples should be within these limits.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of stored samples of this compound.

Q: I am observing a significant decrease in the signal intensity of this compound in my long-term storage samples compared to my initial analysis. What could be the cause?

A: A decrease in signal intensity suggests potential degradation of the analyte. Consider the following troubleshooting steps:

  • Review Storage Conditions:

    • Confirm that the samples were consistently stored at the intended temperature (-80°C is recommended for long-term storage).[1]

    • Check for any documented temperature excursions or frequent freeze-thaw cycles, as these can accelerate degradation.[1][2]

  • Assess Matrix Effects:

    • The composition of the biological matrix can change over time, even when frozen, potentially leading to increased ion suppression in the mass spectrometer.

    • Perform a post-extraction spike of the analyte into a blank matrix extract that has been stored for the same duration to evaluate for matrix effects.

  • Investigate Analyte Adsorption:

    • Analytes can adsorb to the surface of storage containers over time.

    • Consider preparing a fresh sample in a new container and comparing its response to a sample from the original container.

  • Evaluate Extraction Efficiency:

    • Changes in the matrix over time might affect the efficiency of your extraction method.

    • Re-evaluate your extraction recovery with freshly spiked and long-term stored blank matrix.

Q: I am seeing unexpected peaks in the chromatogram of my stored samples that were not present initially. What do they represent?

A: The appearance of new peaks may indicate the formation of degradation products or contaminants.

  • Characterize the Unknown Peaks:

    • Use high-resolution mass spectrometry to determine the accurate mass of the unknown peaks and propose potential elemental compositions.

    • Perform MS/MS fragmentation of the new peaks and compare the fragmentation pattern to that of this compound to identify potential structural similarities, which could indicate a degradation product. Quetiapine itself is known to degrade under oxidative and hydrolytic conditions.[7]

  • Investigate Potential Contamination:

    • Analyze a blank matrix sample that has been stored under the same conditions to check for contaminants that may have leached from the storage containers or were introduced during sample handling.

Stability of Quetiapine and its Metabolites in Human Serum

The following table summarizes published data on the long-term freezer storage stability of the non-deuterated form of quetiapine and its active metabolite, which can serve as a reference for estimating the stability of the deuterated analog.

AnalyteStorage TemperatureDurationStability
Quetiapine-20°C270 daysStable
7-Hydroxy Quetiapine-20°CNot specifiedNot specified
Quetiapine-80°C270 daysStable[1]
7-Hydroxy Quetiapine-80°CNot specifiedNot specified
Paliperidone-20°C60 daysStable[1]
Mirtazapine-20°C180 daysStable[1]

Experimental Protocols

Protocol: Long-Term Freezer Storage Stability Assessment

This protocol describes a general procedure for evaluating the long-term freezer storage stability of this compound in a biological matrix.

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of the appropriate blank biological matrix with this compound at a minimum of two concentration levels: low QC (within three times the lower limit of quantification) and high QC (near the upper limit of quantification).[6][8]

    • Aliquot these QC samples into individual storage tubes.

  • Initial Analysis (Time Zero):

    • Analyze a set of freshly prepared QC samples (n=6 per level) to establish the baseline (time zero) concentration.

    • This analysis should be performed with a freshly prepared calibration curve.

  • Sample Storage:

    • Store the remaining aliquots of the QC samples at the desired long-term storage temperatures (e.g., -20°C and -80°C).

    • Protect samples from light if the analyte is known to be light-sensitive.

  • Analysis at Subsequent Time Points:

    • At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of stored QC samples (n=6 per level per temperature).

    • Allow the samples to thaw completely at room temperature before processing.

    • Analyze the thawed QC samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy (% deviation from the nominal concentration) for the QC samples at each time point and temperature.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration, and at least two-thirds of the QCs at each level meet this criterion.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Low & High QC Samples in Blank Matrix aliquot Aliquot QC Samples into Storage Tubes prep_qc->aliquot t0_analysis Time Zero Analysis (Fresh QCs) aliquot->t0_analysis storage Store QC Samples at -20°C and -80°C t0_analysis->storage tn_analysis Analysis at Subsequent Time Points storage->tn_analysis data_eval Calculate Mean Concentration and Accuracy tn_analysis->data_eval stability_det Determine Stability (within ±15% of Nominal) data_eval->stability_det

Caption: Experimental Workflow for Long-Term Stability Assessment.

troubleshooting_workflow start Signal Loss Observed in Stored Samples check_storage Review Storage Temperature Logs and Freeze-Thaw Cycles start->check_storage temp_excursion Temperature Excursion or Excessive Freeze-Thaw Cycles check_storage->temp_excursion Yes stable_storage Storage Conditions Stable check_storage->stable_storage No conclusion Suspect Analyte Degradation temp_excursion->conclusion check_matrix Evaluate Matrix Effects (Post-Extraction Spike) stable_storage->check_matrix matrix_effect Significant Ion Suppression/Enhancement check_matrix->matrix_effect Yes no_matrix_effect No Significant Matrix Effects check_matrix->no_matrix_effect No matrix_effect->conclusion check_adsorption Investigate Analyte Adsorption to Container no_matrix_effect->check_adsorption adsorption_issue Adsorption Confirmed check_adsorption->adsorption_issue Yes no_adsorption No Adsorption check_adsorption->no_adsorption No adsorption_issue->conclusion no_adsorption->conclusion

Caption: Troubleshooting Guide for Analyte Signal Loss.

References

addressing poor recovery of 7-Hydroxy Quetiapine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Hydroxy Quetiapine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during the extraction of 7-Hydroxy Quetiapine from biological matrices, particularly focusing on issues related to poor recovery.

Troubleshooting Poor Recovery of 7-Hydroxy Quetiapine

Low recovery of 7-Hydroxy Quetiapine during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can arise from several factors. This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

Troubleshooting Decision Tree

This flowchart provides a logical workflow to diagnose the potential causes of low analyte recovery.

TroubleshootingWorkflow start Start: Poor 7-Hydroxy Quetiapine Recovery check_method Which extraction method was used? start->check_method spe_path Solid-Phase Extraction (SPE) check_method->spe_path SPE lle_path Liquid-Liquid Extraction (LLE) check_method->lle_path LLE check_spe_ph Was sample pH adjusted to >9? spe_path->check_spe_ph check_lle_ph Was sample pH adjusted to ~10? lle_path->check_lle_ph adjust_spe_ph Adjust sample pH to be at least 2 units above the pKa of the secondary amine (pKa ~7.06) to ensure the molecule is neutral. check_spe_ph->adjust_spe_ph No check_sorbent Is the SPE sorbent appropriate? (e.g., C18, mixed-mode cation exchange) check_spe_ph->check_sorbent Yes adjust_lle_ph Adjust sample pH to ~10. At pH >10.83, the molecule is primarily uncharged, enhancing extraction into an organic solvent. check_lle_ph->adjust_lle_ph No check_solvent Is the LLE solvent optimal? (e.g., tert-Butyl methyl ether) check_lle_ph->check_solvent Yes adjust_spe_ph->check_sorbent adjust_lle_ph->check_solvent consider_sorbent Consider a mixed-mode cation exchange sorbent for better retention of the basic analyte. C18 can also be effective with proper pH control. check_sorbent->consider_sorbent No check_wash Is the SPE wash step too aggressive? check_sorbent->check_wash Yes consider_solvent tert-Butyl methyl ether has shown good recovery. Other solvents like dichloromethane can also be effective, but may form emulsions. check_solvent->consider_solvent No check_stability Could analyte stability be an issue? check_solvent->check_stability Yes consider_sorbent->check_wash consider_solvent->check_stability weaker_wash Use a weaker wash solvent (e.g., higher aqueous content) to avoid eluting the analyte prematurely. check_wash->weaker_wash Yes check_elution Is the SPE elution solvent strong enough? check_wash->check_elution No weaker_wash->check_elution stronger_elution Use a stronger elution solvent (e.g., higher organic content, potentially with a pH modifier like ammonia) to ensure complete elution from the sorbent. check_elution->stronger_elution Yes check_elution->check_stability No stronger_elution->check_stability stability_solution Ensure proper sample storage (e.g., -20°C). The parent compound, quetiapine, is stable for up to one year at -20°C in plasma. Minimize freeze-thaw cycles. check_stability->stability_solution Yes

Fig. 1: Troubleshooting Decision Tree for Poor 7-Hydroxy Quetiapine Recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for good recovery of 7-Hydroxy Quetiapine?

A1: The most critical parameter is pH . 7-Hydroxy Quetiapine is a weakly basic compound with a pKa value of 7.06 for its secondary amine.[1] To ensure the molecule is in its neutral, uncharged form for efficient extraction, the pH of the sample should be adjusted to be at least 2 pH units above its pKa. For LLE, a pH of around 10.0 has been shown to be optimal.[2] For SPE on a reversed-phase sorbent like C18, a sample pH greater than 9 is recommended.

Q2: Which extraction method, SPE or LLE, generally provides better recovery for 7-Hydroxy Quetiapine?

A2: Both methods can yield good recoveries if properly optimized. One study reported an absolute recovery of over 88% for 7-hydroxy-quetiapine from biological samples using solid-phase extraction with Bond Elut LRC C18 columns. LLE with tert-Butyl methyl ether at an optimized pH has shown recoveries of approximately 52.9%.[2] SPE can often provide cleaner extracts by more effectively removing matrix interferences.

Q3: What type of SPE sorbent is recommended for 7-Hydroxy Quetiapine?

A3: Due to the presence of a secondary amine group, which is basic, a mixed-mode cation exchange sorbent can be very effective. This type of sorbent provides both reversed-phase and ion-exchange retention mechanisms, leading to high selectivity. However, a standard C18 (octadecylsilica) sorbent is also a viable and commonly used option, provided the sample pH is carefully controlled to ensure the analyte is in its neutral form during loading.

Q4: I am using a C18 SPE cartridge, but my recovery is still low. What should I check in my wash and elution steps?

A4: If you are confident that your sample loading pH is correct (i.e., >9), then the issue may lie in your wash or elution steps.

  • Wash Step: Your wash solvent may be too strong, causing the analyte to be prematurely eluted. For a C18 sorbent, the wash step typically involves a mixture of an organic solvent (like methanol) and water. If your recovery is low, try decreasing the percentage of the organic solvent in your wash solution.

  • Elution Step: Your elution solvent may not be strong enough to desorb the analyte from the sorbent. To elute 7-Hydroxy Quetiapine from a C18 cartridge, a high percentage of an organic solvent like methanol or acetonitrile is needed. If recovery is still low, consider adding a small amount of a basic modifier, such as ammonium hydroxide (e.g., 2-5%), to the elution solvent. This will ensure the analyte is in its neutral form and facilitates its release from the sorbent.

Q5: Are there any known stability issues with 7-Hydroxy Quetiapine during sample handling and storage?

A5: While specific long-term stability data for 7-Hydroxy Quetiapine is not extensively published, data on the parent compound, quetiapine, can provide some guidance. Quetiapine has been found to be stable in human plasma for up to one year when stored at -20°C.[3] It is also stable for at least 5 days at ambient temperature and for 4 weeks at 2-8°C in plasma.[3] However, stability can be matrix-dependent, and repeated freeze-thaw cycles should be avoided. For greatest confidence, it is recommended to perform your own stability assessments under your specific storage and handling conditions.

Q6: How can I minimize matrix effects when analyzing 7-Hydroxy Quetiapine by LC-MS/MS?

A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Optimize Sample Cleanup: A robust SPE or LLE protocol is the first line of defense. A more selective SPE sorbent (like a mixed-mode cation exchange) can result in a cleaner extract.

  • Chromatographic Separation: Ensure that 7-Hydroxy Quetiapine is chromatographically separated from the majority of co-eluting matrix components. Adjusting the gradient profile of your mobile phase can help achieve this.

  • Use an Isotopic Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., 7-Hydroxy Quetiapine-d4). This internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Experimental Protocols & Data

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a published method for the extraction of quetiapine and its metabolites from plasma.[2]

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to 10.0 with appropriate base add_is->adjust_ph add_solvent Add extraction solvent (e.g., tert-Butyl methyl ether) adjust_ph->add_solvent vortex Vortex/Mix thoroughly add_solvent->vortex centrifuge Centrifuge to separate phases vortex->centrifuge collect_organic Collect the upper organic layer centrifuge->collect_organic evaporate Evaporate to dryness under nitrogen collect_organic->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Fig. 2: Liquid-Liquid Extraction (LLE) Workflow.

Table 1: Comparison of LLE Solvent Recovery for Quetiapine Metabolites

AnalyteExtraction SolventRecovery (%)
7-Hydroxy Quetiapine tert-Butyl methyl ether 52.9 [2]
Quetiapinetert-Butyl methyl ether55.3[2]
Norquetiapinetert-Butyl methyl ether20.57[2]

Data from a study optimizing LLE conditions for quetiapine and its metabolites from plasma at pH 10.0.[2]

Solid-Phase Extraction (SPE) Protocol

This is a general protocol for a C18 SPE cartridge, which can be optimized for 7-Hydroxy Quetiapine. A study achieving over 88% recovery for 7-hydroxy-quetiapine utilized Bond Elut LRC C18 columns.

SPE_Workflow start Start: Plasma Sample (pH adjusted to >9) condition 1. Condition Cartridge (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 1 mL Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute Analyte (e.g., 1 mL Methanol with 2% NH4OH) wash->elute evaporate Evaporate to dryness elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Fig. 3: Solid-Phase Extraction (SPE) Workflow.

Table 2: Expected Performance of Different SPE Sorbents

SPE SorbentRetention Mechanism(s)Expected SelectivityElution Conditions
C18 (Reversed-Phase) Hydrophobic interactionModerateHigh percentage of organic solvent (e.g., >90% Methanol). May require basic modifier.
Mixed-Mode Cation Exchange (e.g., MCX) Hydrophobic & Cation ExchangeHighElution requires disrupting both interactions, often with a basic organic solvent.

This table provides a qualitative comparison based on the chemical properties of 7-Hydroxy Quetiapine and general SPE principles.

References

dealing with co-eluting interferences in 7-Hydroxy Quetiapine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in the analysis of 7-Hydroxy Quetiapine.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in 7-Hydroxy Quetiapine analysis?

A1: Co-eluting interferences in the analysis of 7-Hydroxy Quetiapine can originate from several sources:

  • Metabolites of Quetiapine: Other metabolites of Quetiapine, such as Quetiapine Sulfoxide and N-desalkylquetiapine, have similar chemical structures and may co-elute depending on the chromatographic conditions.

  • Endogenous Matrix Components: Biological samples contain numerous endogenous compounds like phospholipids, lysophospholipids, and other metabolites that can interfere with the analysis. Phospholipids are a primary concern in plasma and serum samples as they can co-elute with the analyte and cause ion suppression in LC-MS/MS analysis.[1][2]

  • Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially co-elute with 7-Hydroxy Quetiapine.[3]

  • Isomeric Compounds: Although not extensively reported for 7-Hydroxy Quetiapine, isomeric metabolites could present a significant challenge, requiring high-resolution chromatography for separation.

Q2: How can I minimize matrix effects in my 7-Hydroxy Quetiapine LC-MS/MS analysis?

A2: Minimizing matrix effects is crucial for accurate and reproducible quantification. Here are several strategies:

  • Effective Sample Preparation:

    • Protein Precipitation (PPT): While a simple and common technique, it may not remove all interfering phospholipids.[2]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to PPT by selectively extracting the analyte into an immiscible solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup, effectively removing salts and phospholipids, leading to a significant reduction in matrix effects.[1][2][4]

  • Chromatographic Separation:

    • Optimize Gradient Elution: A well-optimized gradient can separate 7-Hydroxy Quetiapine from many matrix components.

    • Change Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a standard C18) can alter the elution profile of interferences.

  • Use of a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly interfering components (like salts and phospholipids at the beginning of the run), preventing them from entering the mass spectrometer source.[5]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS (e.g., 7-Hydroxy Quetiapine-d8) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.[6]

Q3: What are the recommended starting conditions for developing an LC-MS/MS method for 7-Hydroxy Quetiapine?

A3: A good starting point for method development would be a reversed-phase separation on a C18 column with a gradient elution using an acidic mobile phase.

  • Column: A high-purity silica C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of organic modifier (e.g., 5-10%) to a high percentage (e.g., 90-95%) over several minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Detection: Positive ion electrospray ionization (ESI+) is suitable for 7-Hydroxy Quetiapine. Monitor at least two MRM transitions for both the analyte and the internal standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for 7-Hydroxy Quetiapine
Possible Cause Troubleshooting Steps
Secondary Interactions with Column Silanols 7-Hydroxy Quetiapine is a basic compound and can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.[7] Solution:Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the silanol groups and reduce secondary interactions. • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a stable pH.[7] • Use a High-Purity Silica or Hybrid Column: Modern columns are designed with reduced silanol activity.
Sample Solvent Incompatibility Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting. Solution: • Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Solution: • Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
Column Contamination or Void A buildup of matrix components on the column frit or a void at the head of the column can cause peak splitting or tailing for all analytes.[8] Solution:Flush the column: Use a strong solvent to wash the column. • Reverse the column: If permitted by the manufacturer, reversing the column and flushing may dislodge particulates from the frit. • Replace the guard column or column: If the problem persists, the column may be irreversibly damaged.
Issue 2: Inconsistent Retention Time for 7-Hydroxy Quetiapine
Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Insufficient equilibration time between injections, especially with gradient methods, can lead to retention time shifts. Solution: • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
Mobile Phase Composition Changes Inaccurate mobile phase preparation or evaporation of the more volatile solvent can alter the mobile phase composition and affect retention times. Solution: • Prepare fresh mobile phase daily. • Keep mobile phase reservoirs capped to minimize evaporation.
Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability. Solution: • Check for leaks in the pump and fittings. • Perform pump performance tests as recommended by the manufacturer.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention times. Solution: • Use a column oven to maintain a constant temperature for the analytical column.
Issue 3: Co-elution of 7-Hydroxy Quetiapine with an Interference
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Resolution The current chromatographic method may not have sufficient selectivity to separate 7-Hydroxy Quetiapine from a co-eluting compound. Solution:Modify the mobile phase: - Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). - Adjust the mobile phase pH. This can alter the ionization state of the analyte and some interferences, leading to changes in retention. • Modify the gradient: A shallower gradient can improve the separation of closely eluting peaks. • Change the stationary phase: Use a column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) to achieve a different selectivity.
Sample Matrix Interference The co-eluting peak is an endogenous component from the biological matrix. Solution:Improve sample preparation: Employ a more rigorous cleanup method such as SPE or LLE to remove the interfering component before analysis.[1][4]
Metabolite Co-elution Another Quetiapine metabolite is co-eluting. Solution: • Utilize high-resolution mass spectrometry to differentiate between the compounds if their masses are different. • If the masses are the same (isomers), chromatographic separation is necessary. Experiment with different stationary phases and mobile phase conditions as described above.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a quick and simple method for sample preparation but may be more susceptible to matrix effects.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add a deuterated internal standard (e.g., this compound).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a cleaner sample extract, reducing matrix effects.

  • Column Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 7-Hydroxy Quetiapine and other basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of 7-Hydroxy Quetiapine from published methods.

Table 1: Linearity and LLOQ of 7-Hydroxy Quetiapine in Biological Matrices

Matrix Analytical Method Linearity Range (ng/mL) LLOQ (ng/mL) Reference
Rat PlasmaHPLC-DAD86 - 171,00086[7]
Human PlasmaLC-MS/MS2 - 100Not specified[4]
Vitreous Humor & BloodGC/MS10 - 100010[9]
Rat Plasma & CSFUPLC-MS/MS0.05 - 29.5 (CSF)0.01 (CSF)[10]

Table 2: Example LC-MS/MS Parameters for 7-Hydroxy Quetiapine Analysis

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Example) Precursor Ion -> Product Ion (Specific m/z values would be determined during method development)
Internal Standard This compound

Visualizations

Troubleshooting_Workflow start Problem: Co-eluting Interference with 7-Hydroxy Quetiapine check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_sil_is Implement a SIL-IS (e.g., this compound) to compensate for matrix effects. check_is->use_sil_is No troubleshoot_chromatography Troubleshoot Chromatographic Separation check_is->troubleshoot_chromatography Yes use_sil_is->troubleshoot_chromatography modify_gradient Modify Gradient Profile: - Steeper or shallower gradient? - Isocratic hold? troubleshoot_chromatography->modify_gradient change_organic Change Organic Modifier: - Acetonitrile to Methanol or vice-versa. modify_gradient->change_organic Still co-eluting column_resolved Resolved? modify_gradient->column_resolved Resolved change_ph Adjust Mobile Phase pH: - Can alter ionization and retention of analyte and interferences. change_organic->change_ph Still co-eluting change_organic->column_resolved Resolved change_column Change Column Chemistry: - e.g., C18 to Phenyl-Hexyl or Biphenyl. change_ph->change_column Still co-eluting change_ph->column_resolved Resolved change_column->column_resolved improve_sample_prep Improve Sample Preparation switch_to_lle Switch from PPT to Liquid-Liquid Extraction (LLE). improve_sample_prep->switch_to_lle switch_to_spe Switch to Solid-Phase Extraction (SPE) for more selective cleanup. switch_to_lle->switch_to_spe Still co-eluting end_resolved Interference Resolved switch_to_lle->end_resolved Resolved switch_to_spe->end_resolved column_resolved->improve_sample_prep No column_resolved->end_resolved Yes

Caption: Troubleshooting workflow for co-eluting interferences.

Peak_Shape_Troubleshooting start Problem: Poor Peak Shape for 7-Hydroxy Quetiapine check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_affected Indicates a Systemic Issue check_all_peaks->all_peaks_affected Yes only_analyte_affected Indicates an Analyte-Specific Issue check_all_peaks->only_analyte_affected No check_frit Check for blocked column frit or guard column. all_peaks_affected->check_frit check_void Inspect for column void. check_frit->check_void If not resolved end_resolved Peak Shape Improved check_frit->end_resolved If resolved check_leak Check for system leaks. check_void->check_leak If not resolved check_void->end_resolved If resolved check_leak->end_resolved If resolved check_secondary_interactions Secondary Interactions: - Lower mobile phase pH (add 0.1% Formic Acid). - Use a high-purity/end-capped column. only_analyte_affected->check_secondary_interactions check_sample_solvent Sample Solvent Effects: - Reconstitute in a weaker solvent. check_secondary_interactions->check_sample_solvent If not resolved check_secondary_interactions->end_resolved If resolved check_overload Column Overload: - Dilute sample and re-inject. check_sample_solvent->check_overload If not resolved check_sample_solvent->end_resolved If resolved check_overload->end_resolved If resolved

Caption: Troubleshooting guide for poor peak shape.

References

Technical Support Center: Optimization of Mobile Phase for 7-Hydroxy Quetiapine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 7-Hydroxy Quetiapine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the separation of 7-Hydroxy Quetiapine?

A common starting point for the separation of 7-Hydroxy Quetiapine using reversed-phase HPLC is a mixture of an aqueous buffer and an organic solvent. A frequently used combination is an acetate buffer (e.g., 10 mM, pH 5) and acetonitrile.[1][2][3] The initial ratio of the aqueous to the organic phase can be optimized based on the specific column and system being used.

Q2: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase is a critical parameter as it influences the ionization state of 7-Hydroxy Quetiapine and any co-eluting compounds, which in turn affects their retention times and peak shapes.[4] For the analysis of quetiapine and its metabolites, a pH of around 5 has been shown to provide good peak shapes and resolution when using an acetate buffer.[3] It is recommended to operate within a pH range of 2 to 8 for most reversed-phase columns to ensure column stability.[5]

Q3: What are the commonly used organic solvents and buffers?

Acetonitrile and methanol are the most common organic solvents used in the mobile phase for separating 7-Hydroxy Quetiapine.[3][6] Acetonitrile is often preferred due to its lower viscosity and UV transparency. Commonly used buffers include acetate and phosphate buffers.[1][3] The choice of buffer and its concentration can impact peak shape and selectivity. A buffer concentration between 5 mM and 100 mM is generally recommended.

Q4: Can a gradient elution program improve the separation?

Yes, a gradient elution program is often employed to effectively separate 7-Hydroxy Quetiapine from its parent drug, quetiapine, and other metabolites or impurities.[1][2][3] A gradient allows for the separation of compounds with a wider range of polarities in a shorter analysis time compared to an isocratic method. The gradient can be optimized by adjusting the initial and final mobile phase compositions, the gradient steepness, and the duration of the run.

Troubleshooting Guide

This section addresses common issues encountered during the separation of 7-Hydroxy Quetiapine and provides potential solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can be caused by several factors related to the mobile phase and column chemistry.[7]

Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[7] Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active sites on the silica support.[8]
Improper mobile phase pH.Optimize the mobile phase pH. A pH of 5 has been found to be effective for quetiapine and its metabolites.[3]
Peak Fronting Column overload.Reduce the sample concentration or injection volume.
Inadequate mobile phase flow rate.Optimize the flow rate; a common starting point is 1 mL/min.[1][2][3]
Peak Broadening Poor column packing or column aging.Replace the column with a new one of the same type.
Improper mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Re-evaluate the organic solvent-to-buffer ratio.[7]
Issue 2: Inadequate Separation or Co-elution

When 7-Hydroxy Quetiapine is not well-separated from other components in the sample.

Symptom Potential Cause Troubleshooting Step
Poor Resolution Mobile phase is too strong or too weak.Adjust the organic solvent concentration. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Inappropriate mobile phase pH.Small adjustments to the mobile phase pH can alter the selectivity between analytes.[4]
Co-eluting Peaks Insufficient selectivity of the chromatographic system.Try a different organic solvent (e.g., switch from acetonitrile to methanol or use a combination).[6] Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Issue 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of the analytical method.

Symptom Potential Cause Troubleshooting Step
Gradual Drift in Retention Time Changes in mobile phase composition due to evaporation of the organic component.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5]
Column temperature fluctuations.Use a column oven to maintain a constant temperature. A temperature of 35-40°C has been used successfully.[3][9]
Sudden Changes in Retention Time Air bubbles in the pump or leak in the system.Degas the mobile phase and check the system for leaks.
Change in mobile phase preparation.Ensure consistent and accurate preparation of the mobile phase, including buffer concentration and pH adjustment.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of Quetiapine and its Metabolites

This protocol is based on a validated method for the determination of quetiapine and its metabolites, including 7-hydroxy quetiapine, in plasma.[1][2][3]

  • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm particles).[1][2]

  • Mobile Phase A: 10 mM Acetate buffer, pH 5.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1 mL/min.[1][2][3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 225 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.05050
10.01090
12.09010
15.09010

Diagrams

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Setup cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting cluster_final Final Method start Select C18 Column & Initial Mobile Phase (e.g., Acetate Buffer pH 5 : Acetonitrile) evaluate_separation Evaluate Separation (Resolution, Peak Shape) start->evaluate_separation adjust_gradient Adjust Gradient Profile (Slope, Time) evaluate_separation->adjust_gradient Yes poor_peak_shape Poor Peak Shape? evaluate_separation->poor_peak_shape No adjust_gradient->evaluate_separation adjust_pH Fine-tune Mobile Phase pH (± 0.5 units) adjust_pH->evaluate_separation change_organic Change Organic Solvent (e.g., Methanol) change_organic->evaluate_separation inadequate_resolution Inadequate Resolution? poor_peak_shape->inadequate_resolution No troubleshoot_peak Address Tailing/Fronting (e.g., Additive, Lower Concentration) poor_peak_shape->troubleshoot_peak Yes troubleshoot_resolution Modify Mobile Phase (Solvent Ratio, pH) inadequate_resolution->troubleshoot_resolution Yes final_method Optimized & Validated Method inadequate_resolution->final_method No troubleshoot_peak->adjust_pH troubleshoot_resolution->change_organic

Caption: A workflow for optimizing the mobile phase for 7-Hydroxy Quetiapine separation.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_separation Separation Issues cluster_retention Retention Time Instability cluster_solutions Potential Mobile Phase Solutions start Chromatographic Issue Identified peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting peak_broadening Peak Broadening start->peak_broadening poor_resolution Poor Resolution start->poor_resolution co_elution Co-elution start->co_elution retention_drift Retention Time Drift start->retention_drift solution_pH Adjust pH peak_tailing->solution_pH solution_buffer Change Buffer/Concentration peak_tailing->solution_buffer solution_organic Adjust Organic % peak_fronting->solution_organic peak_broadening->solution_organic poor_resolution->solution_pH poor_resolution->solution_organic co_elution->solution_pH solution_solvent Change Organic Solvent co_elution->solution_solvent solution_temp Control Temperature retention_drift->solution_temp solution_fresh Prepare Fresh Mobile Phase retention_drift->solution_fresh

Caption: Troubleshooting logic for common HPLC issues in 7-Hydroxy Quetiapine analysis.

References

Technical Support Center: Solid-Phase Extraction (SPE) for 7-Hydroxy Quetiapine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of different Solid-Phase Extraction (SPE) cartridges on the recovery of 7-Hydroxy Quetiapine. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to assist in method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE cartridges for extracting 7-Hydroxy Quetiapine and its parent compound, Quetiapine?

A1: The most common types of SPE cartridges used for Quetiapine and its metabolites, including 7-Hydroxy Quetiapine, are reversed-phase (e.g., C18, C8) and mixed-mode polymeric cartridges (e.g., Oasis MCX, Oasis PRiME MCX).[1][2][3][4] Mixed-mode cartridges, which combine reversed-phase and ion-exchange retention mechanisms, are often preferred for their high selectivity and ability to produce cleaner extracts from complex matrices like plasma.[5][6]

Q2: How does the chemical nature of 7-Hydroxy Quetiapine influence the choice of an SPE cartridge?

A2: 7-Hydroxy Quetiapine, like its parent drug, is a dibenzothiazepine derivative containing a basic amine group (pKa ≈ 7.06 for Quetiapine).[1] This basic nature makes it ideal for extraction using a strong cation-exchange sorbent.[1] At a pH below its pKa, the amine group becomes protonated (positively charged), allowing for strong retention on a cation-exchange sorbent. The hydroxyl group adds some polarity compared to Quetiapine but the overall molecule retains significant hydrophobic character, making it suitable for reversed-phase retention as well.

Q3: What is the advantage of using a mixed-mode cation exchange (MCX) cartridge over a standard reversed-phase (C18) cartridge?

A3: Mixed-mode SPE phases offer the ability to use both ion-exchange and reversed-phase retention mechanisms. This dual retention allows for a more rigorous and selective washing protocol. For a basic compound like 7-Hydroxy Quetiapine, after loading the sample at a low pH to ensure the analyte is charged and retained by the cation exchanger, the cartridge can be washed with strong organic solvents to remove neutral and acidic interferences without losing the analyte. This often results in a cleaner final extract with fewer matrix effects compared to using a purely reversed-phase sorbent.[1]

Q4: Can I use a generic SPE protocol for 7-Hydroxy Quetiapine?

A4: While generic protocols can be a good starting point, optimization is crucial for achieving high and reproducible recovery.[7] Factors such as the sample matrix (e.g., plasma, urine, vitreous humor), analyte concentration, and the specific brand of SPE cartridge can all impact performance. Key parameters to optimize include sample pH, wash solvent composition and strength, and elution solvent composition.[7]

Troubleshooting Guide

Q5: My recovery of 7-Hydroxy Quetiapine is low. What are the potential causes and solutions?

A5: Low recovery is a common issue in SPE. Systematically investigating each step of the process can help identify the problem.

Potential Cause Troubleshooting Steps & Solutions
Analyte Breakthrough during Loading The analyte is not retained on the sorbent and is lost in the load effluent. Solutions:Incorrect pH: Ensure the sample pH is at least 2 units below the analyte's pKa for cation exchange retention.[7] • Inappropriate Sorbent: The chosen sorbent may not have sufficient retention. For 7-Hydroxy Quetiapine, a mixed-mode MCX cartridge is generally more retentive than a standard C18. • High Flow Rate: Loading the sample too quickly can prevent effective interaction between the analyte and the sorbent. Try reducing the flow rate.[8] • Cartridge Overload: Exceeding the cartridge's capacity can lead to breakthrough. Consider using a larger cartridge or diluting the sample.[9]
Analyte Loss during Washing The analyte is prematurely eluted by the wash solvent. Solutions:Wash Solvent is too Strong: If using a reversed-phase sorbent, the organic content of your wash solvent may be too high. Reduce the percentage of organic solvent. • Incorrect Wash Solvent pH: For mixed-mode cartridges, maintain the low pH during the wash steps to keep the analyte charged and bound to the ion-exchange sorbent.
Incomplete Elution The analyte remains bound to the cartridge after the elution step. Solutions:Elution Solvent is too Weak: Increase the strength of the elution solvent. For reversed-phase, this means increasing the organic percentage. For mixed-mode, this involves neutralizing the analyte's charge by using a basic modifier (e.g., ammonium hydroxide in methanol) to disrupt the ion-exchange interaction.[5] • Insufficient Elution Volume: Ensure the volume of the elution solvent is adequate. Try eluting with multiple, smaller aliquots. • Add Soak Time: Allowing the elution solvent to sit in the cartridge for a few minutes can improve the desorption of the analyte from the sorbent.[8]
Sorbent Drying (Silica-based) If using a silica-based cartridge (e.g., C18), allowing the sorbent bed to dry out between conditioning and sample loading can deactivate the phase and lead to poor recovery. Solution: • Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. Note: This is not an issue for polymer-based sorbents like Oasis HLB or MCX.[10]

Below is a troubleshooting workflow diagram to help identify the source of low recovery.

G start Start: Low Recovery Issue collect_fractions Collect & Analyze Fractions: Load, Wash, and Elution start->collect_fractions analyte_in_load Analyte found in LOAD fraction? collect_fractions->analyte_in_load load_issue Issue: Poor Retention - Check sample pH - Reduce flow rate - Use stronger sorbent (MCX) - Check for overload analyte_in_load->load_issue Yes analyte_in_wash Analyte found in WASH fraction? analyte_in_load->analyte_in_wash No end Recovery Optimized load_issue->end wash_issue Issue: Premature Elution - Reduce organic strength of wash solvent - Ensure pH is correct analyte_in_wash->wash_issue Yes analyte_not_in_eluate Analyte NOT found in ELUTION fraction? analyte_in_wash->analyte_not_in_eluate No wash_issue->end elution_issue Issue: Incomplete Elution - Increase elution solvent strength (e.g., add NH4OH for MCX) - Increase elution volume - Add soak step analyte_not_in_eluate->elution_issue Yes analyte_not_in_eluate->end No elution_issue->end

Caption: Troubleshooting workflow for low SPE recovery.

Data on SPE Cartridge Performance

Direct comparative studies on various SPE cartridges for 7-Hydroxy Quetiapine are limited. However, data from studies on the parent compound, Quetiapine, and a study analyzing 7-Hydroxy Quetiapine with C18 cartridges provide valuable insights.

Table 1: Recovery Data for Quetiapine Using Different Extraction Methods This data for the parent drug is useful for inferring performance for its 7-hydroxy metabolite.

Extraction MethodAnalyteMatrixMean Recovery (%)Reference
Oasis MCX QuetiapineHuman Plasma94.5%[1]
Oasis PRiME MCX QuetiapineHuman Plasma94.0%[1]
Protein Precipitation QuetiapineHuman Plasma27.7%[1]

Table 2: Recovery Data for 7-Hydroxy Quetiapine

SPE CartridgeAnalyteMatrixAbsolute Recovery (%)Reference
Bond Elut LRC C18 7-Hydroxy QuetiapineVitreous Humor & Blood>88%[4]

The data indicates that mixed-mode cation exchange cartridges provide excellent recovery for Quetiapine, and C18 cartridges can also yield high recovery for 7-Hydroxy Quetiapine with an optimized protocol.[1][4]

Experimental Protocols

Below are detailed starting protocols for the extraction of 7-Hydroxy Quetiapine from plasma. Note: These should be considered starting points and may require further optimization.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Adapted from the principles for Quetiapine on Oasis MCX)[1]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an internal standard.

    • Add 200 µL of 4% phosphoric acid (H₃PO₄) in water.

    • Vortex to mix.

  • Conditioning & Equilibration:

    • Condition the Oasis MCX cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Load:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Reversed-Phase (C18) SPE (Adapted from the protocol for 7-Hydroxy Quetiapine on Bond Elut C18)[4]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard and 1 mL of pH 7.4 phosphate buffer.

    • Vortex to mix.

  • Conditioning & Equilibration:

    • Condition the C18 cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water. Do not let the sorbent go dry.

  • Load:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Wash:

    • Wash 1: Add 3 mL of water.

    • Wash 2: Add 3 mL of 40% methanol in water.

  • Dry:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 2 mL of methanol.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Workflow & Logic Diagrams

The following diagrams illustrate the general SPE workflow and a decision-making process for cartridge selection.

G cluster_0 SPE General Workflow p1 1. Condition Sorbent (e.g., Methanol) p2 2. Equilibrate Sorbent (e.g., Water) p1->p2 p3 3. Load Sample (pH adjusted) p2->p3 p4 4. Wash Sorbent (Remove Interferences) p3->p4 p5 5. Elute Analyte (Disrupt Interactions) p4->p5 p6 6. Post-Elution (Evaporate & Reconstitute) p5->p6

Caption: A typical 6-step Solid-Phase Extraction workflow.

G start Select SPE for 7-Hydroxy Quetiapine properties Analyte Properties: - Basic (Amine Group) - Hydrophobic Backbone - Polar (Hydroxyl Group) start->properties matrix Sample Matrix: Complex (e.g., Plasma)? properties->matrix rp_choice Reversed-Phase (C18, HLB) - Good starting point - Retains via hydrophobic interaction matrix->rp_choice No / Simple Matrix mcx_choice Mixed-Mode Cation Exchange (MCX) - Highly selective for basic compounds - Dual (hydrophobic + ion-exchange) retention - Allows for rigorous wash -> cleaner extract matrix->mcx_choice Yes rp_choice->mcx_choice If cleaner extract needed

Caption: Logic for selecting an SPE cartridge for 7-Hydroxy Quetiapine.

References

Technical Support Center: Optimizing Analytical Methods with 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Hydroxy Quetiapine-d8 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical chemistry?

This compound is the deuterium-labeled form of 7-Hydroxyquetiapine, the major active metabolite of the antipsychotic drug Quetiapine.[1] Its primary application is as an internal standard (IS) for the quantitative analysis of 7-Hydroxy Quetiapine in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it helps to correct for variability during sample preparation and analysis.

Q2: Why should I use a stable isotope-labeled internal standard like this compound instead of a structural analog?

Stable isotope-labeled internal standards, such as this compound, are ideal because they share very similar physicochemical properties with the analyte of interest (the unlabeled compound). This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for more accurate correction of matrix effects and other sources of analytical variability, leading to more precise and accurate quantification.

Q3: What are the recommended storage and handling conditions for this compound?

It is recommended to store this compound under the conditions specified in the Certificate of Analysis (CoA) provided by the manufacturer.[1] Generally, deuterated standards should be stored in a cool, dry place, protected from light to prevent degradation. It is also advisable to keep them under an inert gas atmosphere to minimize the risk of hydrogen-deuterium exchange, which could compromise the isotopic purity of the standard.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in analytical methods.

Issue 1: Poor Peak Shape or Splitting for 7-Hydroxy Quetiapine and/or this compound
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the pKa of 7-Hydroxy Quetiapine to ensure consistent ionization and good peak shape.

    • Column Choice: Verify that the column chemistry (e.g., C18) and particle size are suitable for the separation.

    • Gradient Optimization: Adjust the gradient elution profile to ensure adequate separation from matrix components and other analytes.

    • Flow Rate: Optimize the flow rate for the specific column dimensions.

Issue 2: Inconsistent Internal Standard Response
  • Possible Cause: Issues with sample preparation, instrument stability, or the internal standard itself.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure consistent and accurate pipetting of the internal standard into all samples and standards. Verify the efficiency and reproducibility of the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

    • Instrument Stability: Check for fluctuations in the mass spectrometer's spray stability or detector response.

    • Internal Standard Integrity: Confirm the concentration and purity of the this compound working solution. Prepare fresh solutions if necessary.

Issue 3: Analyte and Internal Standard Chromatographic Separation
  • Possible Cause: The "isotope effect," where the deuterium-labeled compound may have slightly different retention characteristics than the unlabeled analyte.

  • Troubleshooting Steps:

    • Chromatographic Conditions: While complete co-elution is ideal, a small, consistent separation is often acceptable. If the separation is significant or variable, re-evaluate and optimize the chromatographic method, including the mobile phase composition and gradient.

    • Data Processing: Ensure the integration parameters in the chromatography data system are set appropriately to accurately measure the peak areas of both the analyte and the internal standard, even with a slight retention time difference.

Issue 4: Suspected Matrix Effects
  • Possible Cause: Co-eluting endogenous components from the biological matrix are affecting the ionization of the analyte and/or internal standard.

  • Troubleshooting Steps:

    • Extraction Method: Improve the sample cleanup by optimizing the extraction protocol. This could involve trying a different extraction technique (e.g., switching from protein precipitation to solid-phase extraction).

    • Chromatographic Separation: Modify the LC method to better separate the analytes from interfering matrix components.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters for Quetiapine and its Metabolites using Stable Isotope-Labeled Internal Standards
AnalyteLinearity Range (ng/mL)Accuracy (% Bias)Precision (%RSD)
Quetiapine<0.70 - 500< 6.0%< 6.4%
7-Hydroxy Quetiapine<0.70 - 500< 6.4%< 6.2%
Norquetiapine<0.70 - 500< 9.4%< 5.9%
7-Hydroxy N-desalkyl Quetiapine<0.70 - 500< 10.0%< 6.4%
Quetiapine Sulfoxide<0.70 - 500< 8.6%< 9.5%

Data adapted from Davis et al., J Pharm Biomed Anal, 2010.[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Quetiapine and Metabolites from Human Plasma

This protocol is a representative example of a sample preparation method for the analysis of quetiapine and its metabolites, including 7-hydroxyquetiapine, using their respective deuterated internal standards.

  • Sample Aliquoting: Pipette 40 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard working solution containing this compound and other relevant deuterated standards.

  • Extraction:

    • Add an appropriate volume of a suitable organic solvent (e.g., a mixture of ethyl acetate and n-butyl chloride).

    • Vortex mix thoroughly for approximately 5 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic (upper) layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

This is a generalized protocol and should be optimized for specific laboratory conditions and instrumentation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 7-Hydroxy Quetiapine-d8 IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A generalized workflow for the analysis of 7-Hydroxy Quetiapine.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_is_response Inconsistent IS Response cluster_matrix_effects Matrix Effects start Analytical Issue Identified check_mobile_phase Check Mobile Phase pH start->check_mobile_phase verify_pipetting Verify Pipetting start->verify_pipetting improve_cleanup Improve Sample Cleanup start->improve_cleanup optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient check_instrument Check Instrument Stability verify_pipetting->check_instrument use_matrix_matched Use Matrix-Matched Calibrators improve_cleanup->use_matrix_matched

Caption: A logical approach to troubleshooting common analytical issues.

References

Technical Support Center: Ensuring Isotopic Purity of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of 7-Hydroxy Quetiapine-d8 during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the isotopic purity of this compound.

Problem: Low Isotopic Purity Detected by Mass Spectrometry

Question: My mass spectrometry (MS) analysis of this compound shows a lower than expected isotopic purity. What are the potential causes and how can I troubleshoot this?

Answer:

Low isotopic purity in your this compound standard can arise from several factors, from the synthesis process to sample handling and analysis. The following steps and diagram will guide you through the troubleshooting process.

Troubleshooting Workflow for Low Isotopic Purity

Troubleshooting Isotopic Purity start Low Isotopic Purity Detected check_synthesis Review Synthesis & Purification Protocol start->check_synthesis check_handling Evaluate Sample Handling & Storage start->check_handling check_ms_method Verify Mass Spectrometry Method start->check_ms_method incomplete_deuteration Incomplete Deuteration? check_synthesis->incomplete_deuteration isotopic_scrambling Isotopic Scrambling? check_synthesis->isotopic_scrambling hd_exchange H/D Exchange During Handling? check_handling->hd_exchange improper_storage Improper Storage Conditions? check_handling->improper_storage ms_resolution Insufficient MS Resolution? check_ms_method->ms_resolution data_analysis Incorrect Data Analysis? check_ms_method->data_analysis optimize_synthesis Optimize Deuteration Reaction Conditions incomplete_deuteration->optimize_synthesis Yes isotopic_scrambling->optimize_synthesis Yes modify_handling Modify Handling Procedures (e.g., use aprotic solvents) hd_exchange->modify_handling Yes improve_storage Improve Storage (e.g., desiccate, inert atmosphere) improper_storage->improve_storage Yes adjust_ms_params Adjust MS Parameters (e.g., increase resolution) ms_resolution->adjust_ms_params Yes review_integration Review Peak Integration & Isotope Correction data_analysis->review_integration Yes repurify Re-purify Compound optimize_synthesis->repurify end Isotopic Purity Confirmed repurify->end modify_handling->end improve_storage->end adjust_ms_params->end review_integration->end Factors Influencing Isotopic Purity Purity Isotopic Purity of this compound Synthesis Synthesis Purity->Synthesis Purification Purification Purity->Purification Handling Handling & Storage Purity->Handling Analysis Analytical Method Purity->Analysis Reagents Purity of Deuterated Reagents Synthesis->Reagents Conditions Reaction Conditions Synthesis->Conditions Scrambling Isotopic Scrambling Synthesis->Scrambling Technique Chromatographic Technique Purification->Technique Resolution Separation Resolution Purification->Resolution Solvents Solvent Choice (Protic vs. Aprotic) Handling->Solvents Atmosphere Exposure to Atmosphere (Moisture) Handling->Atmosphere Temp Temperature Handling->Temp MS_Res MS Resolution Analysis->MS_Res NMR_Tech NMR Technique Analysis->NMR_Tech Data_Proc Data Processing Analysis->Data_Proc LCMS_Workflow prep 1. Sample Preparation (Dissolve in aprotic solvent, e.g., Acetonitrile) lc 2. LC Separation (Isocratic or gradient elution to separate from impurities) prep->lc ms 3. HRMS Data Acquisition (Full scan mode, positive ionization) lc->ms extract 4. Extract Ion Chromatograms (For each isotopologue from d0 to d8) ms->extract integrate 5. Peak Integration (Measure the area of each isotopologue peak) extract->integrate calculate 6. Isotopic Purity Calculation (% Purity = [Area(d8) / Sum(Areas d0-d8)] * 100) integrate->calculate

challenges in quantifying low concentrations of 7-Hydroxy Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low concentrations of 7-Hydroxy Quetiapine.

Frequently Asked Questions (FAQs)

Q1: What is 7-Hydroxy Quetiapine and why is its quantification important?

A1: 7-Hydroxy Quetiapine is a metabolite of the atypical antipsychotic drug, Quetiapine.[1][2] Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, to form various metabolites.[3] While some metabolites are inactive, 7-Hydroxy Quetiapine is considered an active metabolite.[1] Quantifying its low concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its contribution to the overall pharmacological effect and potential for drug-drug interactions.

Q2: What are the typical concentration ranges of 7-Hydroxy Quetiapine found in clinical studies?

A2: Plasma concentrations of 7-Hydroxy Quetiapine are generally low and can vary significantly among individuals due to genetic polymorphisms in metabolizing enzymes like CYP2D6. In studies with patients undergoing Quetiapine therapy, the levels of 7-hydroxyquetiapine in plasma can be significantly lower than the parent drug.[3][4] For instance, one study reported that the plasma concentrations of 7-hydroxyquetiapine were about 5% of the total plasma radioactivity. Another study in guinea pigs showed that after administration of quetiapine, the maximum concentration (Cmax) of 7-hydroxyquetiapine in the blood was substantially lower than that of quetiapine.[4]

Q3: Which analytical technique is most suitable for quantifying low concentrations of 7-Hydroxy Quetiapine?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of 7-Hydroxy Quetiapine in biological matrices.[5][6] Its high selectivity and sensitivity allow for the detection and quantification of the analyte at very low concentrations, often in the sub-ng/mL range.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of low concentrations of 7-Hydroxy Quetiapine using LC-MS/MS.

Issue 1: Poor Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters:

    • Tip: Use a deuterated internal standard (e.g., 7-Hydroxy Quetiapine-d8) to normalize for variations in ionization efficiency.[8]

  • Inefficient Ionization:

    • Troubleshooting: 7-Hydroxy Quetiapine, being a basic compound, is best analyzed in positive electrospray ionization (ESI+) mode.[6] Ensure the mobile phase pH is optimized to promote protonation of the analyte. A mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) is commonly employed.

  • Ineffective Sample Preparation:

    • Troubleshooting: Low concentrations of 7-Hydroxy Quetiapine require an efficient extraction method to remove matrix components and concentrate the analyte. Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT). For low concentrations, SPE is often preferred due to its higher clean-up efficiency.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Causes & Solutions:

  • Co-elution with Phospholipids:

    • Troubleshooting: Phospholipids from plasma or serum are a common source of ion suppression in ESI+. To mitigate this, use a sample preparation method that effectively removes phospholipids, such as a targeted phospholipid removal SPE cartridge or a robust LLE protocol.

    • Tip: Modify the chromatographic gradient to separate 7-Hydroxy Quetiapine from the phospholipid elution zone. A slower gradient or a different stationary phase might be necessary.

  • Interference from other Metabolites:

    • Troubleshooting: Quetiapine undergoes extensive metabolism, including glucuronidation.[9][10][11] Glucuronidated metabolites could potentially be a source of interference. If suspected, enzymatic hydrolysis (using β-glucuronidase) of the sample prior to extraction can be performed to assess the impact of these conjugates.

    • Tip: Ensure the chromatographic method has sufficient resolution to separate 7-Hydroxy Quetiapine from other Quetiapine metabolites and potential isobaric interferences.

Issue 3: Poor Recovery during Sample Preparation

Possible Causes & Solutions:

  • Inappropriate SPE Sorbent or Elution Solvent:

    • Troubleshooting: For a basic compound like 7-Hydroxy Quetiapine, a mixed-mode cation exchange SPE sorbent can provide good retention and selectivity. The choice of elution solvent is critical; it should be strong enough to disrupt the interaction with the sorbent but selective enough to leave interferences behind. A common strategy is to use a mobile phase with a higher organic content and a modifier (e.g., ammonia) to elute the basic analyte.

  • Analyte Adsorption to Labware:

    • Troubleshooting: At low concentrations, analytes can adsorb to the surface of glass or plastic tubes and plates.

    • Tip: Use low-adsorption labware or silanized glassware. Adding a small amount of organic solvent or a buffer to the reconstitution solvent can also help prevent adsorption.

Issue 4: Analyte Instability

Possible Causes & Solutions:

  • Degradation during Sample Storage and Handling:

    • Troubleshooting: While specific stability data for 7-Hydroxy Quetiapine is limited, a study on Quetiapine and other antipsychotics provides some guidance. Quetiapine was found to be stable in human plasma for at least 5 days at ambient temperature, 4 weeks at 2-8°C, and 1 year at -20°C.[12] However, stability can be matrix-dependent, and it is crucial to perform your own stability assessments for 7-Hydroxy Quetiapine in the specific matrix and storage conditions of your study.

    • Tip: Conduct freeze-thaw stability experiments (e.g., 3-5 cycles) and bench-top stability tests to evaluate the stability of 7-Hydroxy Quetiapine in your specific experimental conditions.[13]

Data Presentation

The following tables summarize typical quantitative parameters from published LC-MS/MS methods for the analysis of 7-Hydroxy Quetiapine.

Table 1: Linearity and Quantification Limits for 7-Hydroxy Quetiapine

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma0.086 - 171 (µg/mL)0.086 (µg/mL)[14]
Rat PlasmaN/AN/A[14]
HairN/AN/A[8]

Note: The linearity range and LLOQ can vary significantly depending on the specific method and instrumentation used.

Experimental Protocols

Example Protocol: Quantification of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

This protocol is a generalized example based on common practices reported in the literature.[6][14]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample (pre-treated with a suitable buffer to adjust pH if necessary).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the 7-Hydroxy Quetiapine and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from matrix components and other metabolites (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for 7-Hydroxy Quetiapine and its deuterated internal standard. These transitions need to be optimized empirically.

Mandatory Visualizations

Quetiapine_Metabolism Quetiapine Quetiapine Metabolite1 7-Hydroxy Quetiapine (Active) Quetiapine->Metabolite1 CYP2D6, CYP3A4 Metabolite2 Quetiapine Sulfoxide (Inactive) Quetiapine->Metabolite2 CYP3A4 Metabolite3 N-Desalkylquetiapine (Norquetiapine - Active) Quetiapine->Metabolite3 CYP3A4 Metabolite4 Glucuronide Conjugates Quetiapine->Metabolite4 UGTs

Caption: Metabolic pathway of Quetiapine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow.

References

Technical Support Center: Mitigating Back-Exchange of Deuterium in Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the back-exchange of deuterium in your labeled standards during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem?

A: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water in mobile phases)[1][2]. This phenomenon leads to a loss of the isotopic label, which can result in an underestimation of the extent of deuterium incorporation and compromise the accuracy and reproducibility of your analytical results[1][3]. In quantitative assays using deuterium-labeled internal standards, back-exchange can lead to erroneously high calculated concentrations of the analyte[3].

Q2: What are the primary factors that cause deuterium back-exchange?

A: The main factors contributing to deuterium back-exchange are:

  • Exposure to Protic Solvents: Any solvent containing exchangeable protons, such as water or methanol, can contribute to back-exchange[1].

  • pH: The rate of back-exchange is highly dependent on pH. The minimum exchange rate for backbone amide protons in proteins occurs at approximately pH 2.5-2.7[1][4][5]. The rate increases significantly at higher pH values[4].

  • Temperature: Higher temperatures accelerate the rate of back-exchange[1][2][6].

  • Time: The longer the labeled standard is exposed to conditions that promote exchange (e.g., during sample preparation, chromatography), the greater the extent of back-exchange will be[7][8].

  • Solvent Composition: The presence of organic solvents, like acetonitrile, in the mobile phase during chromatography can influence back-exchange rates[9].

Q3: How can I minimize deuterium back-exchange during my experiments?

A: The most effective strategies to minimize back-exchange involve controlling the experimental conditions, a process often referred to as "quenching" in hydrogen-deuterium exchange (HDX) experiments. Key strategies include:

  • Low Temperature: Performing all analytical steps after deuterium labeling at low temperatures (ideally 0°C or even sub-zero) is crucial.[1][2][10]

  • Low pH: Maintaining a pH of approximately 2.5 for all solutions used after labeling (e.g., quench buffer, mobile phases) significantly slows down the back-exchange process.[1][2]

  • Rapid Analysis: Minimizing the time between quenching the exchange reaction and mass spectrometric analysis is critical. This includes using fast and efficient chromatographic separations.[2][7]

Troubleshooting Guides

Problem 1: I am observing significant loss of my deuterium label, leading to inaccurate quantification.

This is a common issue directly related to back-exchange. Follow this troubleshooting guide to identify and resolve the source of the problem.

Troubleshooting Steps:

  • Verify Quench Conditions:

    • pH Measurement: Ensure your quench buffer and LC mobile phases are at the optimal pH of ~2.5. Use a calibrated pH meter.

    • Temperature Control: Confirm that your sample storage, autosampler, and chromatography column are maintained at 0°C or below.

  • Optimize Liquid Chromatography (LC) Method:

    • Gradient Duration: Shortening the LC gradient can reduce the time the sample is exposed to the mobile phase, thus decreasing back-exchange. However, be aware that shortening the gradient by half may only reduce back-exchange by about 2% while potentially sacrificing chromatographic resolution[1][11].

    • Flow Rate: Increasing the flow rate can reduce the overall analysis time[1]. A study showed that doubling the flow rate and halving the gradient time resulted in a 3.6% average increase in deuterium recovery[12].

    • Sub-Zero Chromatography: If your instrumentation allows, operating at sub-zero temperatures (e.g., -20°C or -30°C) can dramatically reduce back-exchange[8][10][13].

  • Evaluate Sample Handling and Preparation:

    • Minimize Exposure: Reduce the time your deuterated sample is in a liquid state after quenching. If not analyzing immediately, flash-freeze the samples in liquid nitrogen and store them at -80°C[2][14].

    • Automated Systems: Utilize an automated HDX system to ensure precise timing and consistent handling of all samples, which helps in minimizing variability in back-exchange[6].

Experimental Workflow for Minimizing Back-Exchange

Mitigating_Back_Exchange cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_digestion Digestion & Trapping cluster_analysis LC-MS Analysis Labeling Incubate protein in D2O buffer Quench Add ice-cold quench buffer (pH ~2.5, with denaturant) Labeling->Quench Stop Exchange Digestion Online digestion with immobilized pepsin at 0°C Quench->Digestion Prepare for Analysis Trapping Trap peptides on a column at 0°C or sub-zero Digestion->Trapping LC Fast UPLC separation (0°C or sub-zero, pH ~2.5) Trapping->LC Elute Peptides MS Mass Spectrometry Detection LC->MS

Caption: A typical experimental workflow designed to minimize deuterium back-exchange.

Problem 2: My results are inconsistent between different runs or different days.

Inconsistent results are often due to slight variations in experimental conditions that affect the rate of back-exchange.

Troubleshooting Steps:

  • Standardize All Parameters:

    • Buffer Preparation: Prepare all buffers (labeling, quench, mobile phases) in large batches to ensure consistency across all experiments.

    • Temperature Stability: Ensure your temperature control systems for the autosampler and column compartment are stable and accurate. Log the temperature for each run if possible[13].

    • Timing Precision: Use an automated system for labeling and quenching to ensure precise and reproducible timing for all samples[2]. Manual timing can introduce significant variability.

  • System Suitability and Controls:

    • Maximally Deuterated Control: Prepare and run a maximally deuterated (maxD) control sample with every experiment[15]. This sample, where all exchangeable amides are deuterated, helps to measure the level of back-exchange under the specific experimental conditions of that day and can be used for correction[15].

    • System Equilibration: Ensure the LC-MS system is fully equilibrated at the desired low temperature and pH before starting the analytical run.

Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Inconsistency Start Inconsistent Results (High Variability) Check_Temp Verify Temperature Stability (Autosampler, Column) Start->Check_Temp Temp_OK Temperature Stable? Check_Temp->Temp_OK Check_pH Confirm pH Consistency (Buffers, Mobile Phases) pH_OK pH Consistent? Check_pH->pH_OK Check_Timing Review Labeling/Quench Timing (Manual vs. Automated) Timing_OK Timing Precise? Check_Timing->Timing_OK Check_Controls Analyze Control Samples (Maximally Deuterated Standard) Controls_OK Controls Consistent? Check_Controls->Controls_OK Temp_OK->Check_pH Yes Fix_Temp Calibrate/Service Cooling System Temp_OK->Fix_Temp No pH_OK->Check_Timing Yes Fix_pH Prepare Fresh Buffers from Stock Solutions pH_OK->Fix_pH No Timing_OK->Check_Controls Yes Fix_Timing Automate Timing or Use Standardized Protocol Timing_OK->Fix_Timing No Investigate_System Investigate LC-MS System (Carryover, Column Integrity) Controls_OK->Investigate_System No Resolved Problem Resolved Controls_OK->Resolved Yes Fix_Temp->Check_pH Fix_pH->Check_Timing Fix_Timing->Check_Controls Investigate_System->Resolved

Caption: A decision tree for troubleshooting inconsistent deuterium labeling results.

Data and Protocols

Table 1: Effect of Temperature on Deuterium Back-Exchange

This table summarizes the significant impact of temperature on the retention of deuterium labels. Lowering the temperature is one of the most effective ways to minimize back-exchange.

Temperature (°C)Time (minutes)Deuterium Retention (%)Reference
010025[10]
-3010092[10]
Table 2: Impact of LC Gradient Time on Deuterium Back-Exchange

While shortening the LC gradient can help, its effect is not always substantial and may compromise separation quality.

Gradient Time ChangeReduction in Back-Exchange (%)Reference
2-fold shorter~2[1][11]
3-fold shorter~2[11][16]
Detailed Experimental Protocol: Quenching and Analysis to Minimize Back-Exchange

This protocol outlines the key steps for quenching a deuterium labeling reaction and subsequent sample processing for LC-MS analysis.

Materials:

  • Quench Buffer: 150 mM potassium phosphate, pH 2.49, pre-chilled on ice[15].

  • Liquid Nitrogen

  • Dry Ice

  • Automated HDX-MS system (e.g., Waters HDX with LEAP autosampler) or a manual setup with precise temperature control.

Procedure:

  • Prepare for Quenching: Before your labeling time point is complete, ensure the quench buffer is at 0°C in an ice bath.

  • Quench the Reaction: At the desired time point, add an equal volume of the ice-cold quench buffer to your deuterated sample[17]. For example, add 30 µL of quench buffer to a 30 µL sample[15]. Mix immediately but gently. The final pH should be ~2.5.

  • Immediate Analysis or Storage:

    • Immediate Analysis: If analyzing immediately, place the quenched sample in the autosampler pre-chilled to 0°C and inject it into the LC-MS system as soon as possible[15].

    • Storage: If analysis is delayed, immediately flash-freeze the quenched sample in liquid nitrogen and store it at -80°C.[14]

  • LC-MS Analysis:

    • System Temperature: The entire fluidic path, including the protease column, trap column, and analytical column, should be maintained at 0°C or sub-zero temperatures.[2]

    • Mobile Phases: Both mobile phases (A: typically 0.1% formic acid in water; B: typically 0.1% formic acid in acetonitrile) should be at pH ~2.5 and pre-chilled.

    • Online Digestion: The quenched sample is passed through an immobilized pepsin column at 0°C for digestion[2].

    • Trapping and Elution: The resulting peptides are captured on a trap column and then eluted onto the analytical column for separation using a rapid gradient[1].

    • Mass Spectrometry: The eluting peptides are analyzed by the mass spectrometer.

By implementing these best practices and using this guide to troubleshoot any issues, you can significantly reduce the impact of deuterium back-exchange on your experimental results.

References

Validation & Comparative

The Analytical Edge: Validating Quetiapine Assays with 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards in Bioanalytical Method Validation

In the landscape of pharmaceutical analysis, the precision and reliability of analytical methods are paramount. For the atypical antipsychotic quetiapine, accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. A key component of a robust bioanalytical method is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of 7-Hydroxy Quetiapine-d8 as an internal standard against other common alternatives, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their method validation.

This compound is the deuterium-labeled version of 7-hydroxyquetiapine, a major active metabolite of quetiapine.[1] Its structural similarity and co-elution with the analyte of interest make it an excellent candidate for an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry as they can effectively compensate for variations in sample preparation, injection volume, and matrix effects.

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the performance of an analytical method. While various compounds have been utilized for quetiapine analysis, including Quetiapine-d8 and non-isotopically labeled analogs like clozapine, this compound offers distinct advantages, particularly when the simultaneous quantification of quetiapine and its metabolites is required.

Below is a summary of performance data from validated bioanalytical methods, showcasing the typical performance of methods utilizing different internal standards.

Internal StandardAnalyte(s)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)MatrixReference
This compound Quetiapine, 7-Hydroxyquetiapine, Norquetiapine0.5 - 500 (Quetiapine), 0.6 - 600 (Norquetiapine)<103.0 (Quetiapine), <108.8 (Norquetiapine)8.8 (Quetiapine), 11.1 (Norquetiapine)Human Plasma[2]
Quetiapine-d8Quetiapine and four metabolites5 - 800 (Quetiapine & Norquetiapine), 2-100 (other metabolites)Within FDA guidelinesWithin FDA guidelinesHuman Plasma[3]
ClozapineQuetiapine1 - 1500< 10.2< 7.44Human Plasma[4]
ClozapineQuetiapine1.0 - 382.2< 8< 8Human Plasma[5][6]
CarbamazepineQuetiapine, 7-Hydroxyquetiapine, Quetiapine Sulfoxide0.065 - 130 (Quetiapine), 0.086 - 171 (7-OH Quetiapine)AcceptableAcceptableRat Plasma[7][8]

Key Observations:

  • Stable Isotope-Labeled (SIL) IS vs. Analog IS: Methods employing SIL internal standards like this compound and Quetiapine-d8 generally exhibit high accuracy and precision. This is because they behave almost identically to the analyte during extraction and ionization, providing superior correction for analytical variability.

  • Analyte-Metabolite Analysis: When the analytical method aims to quantify both the parent drug (quetiapine) and its metabolites (e.g., 7-hydroxyquetiapine), using a deuterated metabolite like this compound as an IS can be particularly advantageous. It closely mimics the behavior of the metabolite, leading to more accurate quantification.

  • Clozapine as an Alternative: Clozapine, being structurally related to quetiapine, has been successfully used as an internal standard.[4][5][6] However, its chromatographic behavior and ionization efficiency may differ more from quetiapine compared to a SIL IS, potentially leading to less effective compensation for matrix effects.

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative protocol for the quantification of quetiapine and its metabolites in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (containing this compound).

  • Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate/n-hexane mixture).

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for quetiapine, its metabolites, and this compound. For example, for quetiapine, m/z 384.1 → 253.1 has been reported.[4]

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of the analytes and IS.

  • Linearity and Range: Prepare calibration curves over a defined concentration range (e.g., 0.5-500 ng/mL) and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analytes in post-extraction spiked plasma with that in a neat solution.

  • Recovery: Assess the efficiency of the extraction procedure by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: Evaluate the stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow

To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 7-Hydroxy Quetiapine-d8 (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Quetiapine & Metabolites Calibration->Quantification

Caption: Workflow for the bioanalysis of quetiapine using this compound.

Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

A Comparative Guide to Internal Standards for Quetiapine Analysis: Focusing on 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the atypical antipsychotic drug quetiapine and its primary active metabolite, 7-hydroxyquetiapine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative overview of 7-Hydroxy Quetiapine-d8 and other commonly employed internal standards, supported by experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of quetiapine.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This helps to compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar elution times and ionization efficiencies.

Performance Comparison of Internal Standards

Data Presentation: Performance Metrics of Internal Standards for Quetiapine and Metabolite Analysis

Internal StandardAnalyte(s)MatrixMethodAccuracy (%)Precision (% RSD)Recovery (%)Key Findings & Citations
This compound 7-HydroxyquetiapineHuman PlasmaLC-MS/MS< 6.4%< 6.2%Not explicitly statedUsed as part of a panel of stable labeled internal standards for quetiapine and its metabolites, demonstrating high accuracy and precision.[1][2]
Quetiapine-d8 Quetiapine, N-desalkylquetiapine, 7-hydroxyquetiapine, Quetiapine sulfoxideHuman PlasmaLC-MS/MSNot explicitly statedNot explicitly statedNot explicitly statedEmployed for the simultaneous quantification of quetiapine and its four major metabolites.[3]
Quetiapine-d8 Quetiapine, NorquetiapineHuman PlasmaLC-MS/MS<103.0% (Quetiapine)<108.8% (Norquetiapine)< 8.8% (Quetiapine)<11.1% (Norquetiapine)Not explicitly statedA robust method for the simultaneous quantitation of quetiapine and its active metabolite norquetiapine.[4]
Clozapine QuetiapineHuman PlasmaLC-MS/MS< 10.2%< 7.44%> 90%A sensitive and selective method with high extraction recovery.[5]
Clozapine QuetiapineHuman PlasmaHPLC-MS/MS< 8%< 8%Not explicitly statedA validated method demonstrating good precision and accuracy.[6]
Carbamazepine QuetiapineHuman PlasmaHPLC-MS/MS< 15%< 15%Not explicitly statedA simple and sensitive method using one-step protein precipitation.[7]

Disclaimer: The data presented in this table is a summary from different studies and is not the result of a direct comparative experiment. Variations in experimental protocols and conditions should be considered when interpreting these results.

Discussion of Internal Standard Choices

  • This compound and other Deuterated Analogs: As stable isotope-labeled internal standards, this compound and Quetiapine-d8 are the preferred choice for the bioanalysis of 7-hydroxyquetiapine and quetiapine, respectively. Their key advantage lies in their ability to co-elute with the analyte, providing the most effective compensation for matrix effects and variability in the analytical process[8][9]. The use of a panel of deuterated standards for each analyte (quetiapine and its metabolites) is considered the most rigorous approach for comprehensive pharmacokinetic studies[1][2].

  • Clozapine: Clozapine is a structurally similar compound to quetiapine and has been successfully used as an internal standard in several validated LC-MS/MS methods[5][6]. While it can effectively compensate for some variations, its chromatographic and ionization behavior may not perfectly match that of quetiapine and its metabolites under all conditions, potentially leading to less accurate correction for matrix effects compared to a SIL-IS.

  • Carbamazepine: Carbamazepine is another structurally unrelated compound that has been utilized as an internal standard for quetiapine analysis[7]. Its use is generally a more cost-effective option. However, the differences in chemical properties between carbamazepine and quetiapine/metabolites increase the risk of differential matrix effects and extraction recoveries, which could impact the accuracy and precision of the assay.

Experimental Protocols

Below are generalized experimental protocols for the analysis of quetiapine and its metabolites in human plasma using LC-MS/MS with an internal standard. These protocols are a synthesis of methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.

Sample Preparation

1. Protein Precipitation (Simpler, but may have higher matrix effects)

  • To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) (Cleaner extracts, but more labor-intensive)

  • To 500 µL of plasma, add 50 µL of internal standard working solution.

  • Add 100 µL of a basifying agent (e.g., 1 M sodium hydroxide).

  • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer.

  • Evaporate the organic layer to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Solid-Phase Extraction (SPE) (Can provide very clean extracts, requires method development)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

LC-MS/MS Conditions (Example)
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Quetiapine: m/z 384.2 → 253.1

    • 7-Hydroxyquetiapine: m/z 400.2 → 279.1

    • This compound: (Specific transition to be determined based on the deuteration pattern)

Mandatory Visualizations

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine S_Hydroxyquetiapine 7-Hydroxyquetiapine Quetiapine->S_Hydroxyquetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 CYP3A4 CYP3A4_edge1 CYP3A4->CYP3A4_edge1 CYP3A4_edge2 CYP3A4->CYP3A4_edge2 CYP2D6 CYP2D6 CYP2D6_edge CYP2D6->CYP2D6_edge CYP3A4_edge1->N_Desalkylquetiapine CYP3A4_edge2->Quetiapine_Sulfoxide CYP2D6_edge->S_Hydroxyquetiapine Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

References

A Head-to-Head Battle: Cross-Validation of Bioanalytical Methods Using Different Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1] These standards, most commonly deuterated, are chemically identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thus compensating for variability.[2][3] However, the choice of the deuterated standard itself—specifically, the number and position of deuterium atoms—can significantly impact assay performance.[4][5]

This guide provides an objective comparison of bioanalytical methods utilizing different deuterated internal standards for the same analyte. Through a synthesized case study based on published experimental data, we will explore the nuances of cross-validating such methods and the potential impact on critical assay parameters.

The Importance of Cross-Validation

When a bioanalytical method is modified, for instance by changing the internal standard, a cross-validation is essential to ensure that the data generated by the new method is comparable to the original.[6][7] This is a critical step in longitudinal studies where samples may be analyzed over a long period, potentially with different batches of reagents or even in different laboratories. Regulatory bodies like the FDA and EMA provide clear guidelines on when and how to perform such validations to maintain data integrity.[2]

Experimental Design for Cross-Validation

The core of a cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples with both the original and the new method. The results are then statistically compared to assess for any systematic bias.

Experimental Workflow for Cross-Validation

cluster_prep Sample Preparation cluster_methodA Method A (Original IS) cluster_methodB Method B (New IS) cluster_analysis Data Analysis QC_samples Prepare QC Samples (Low, Mid, High) Spike_A Spike Samples with IS-A QC_samples->Spike_A Spike_B Spike Samples with IS-B QC_samples->Spike_B IS_samples Prepare Incurred Samples IS_samples->Spike_A IS_samples->Spike_B Extract_A Sample Extraction Spike_A->Extract_A LCMS_A LC-MS/MS Analysis Extract_A->LCMS_A Data_A Generate Concentration Data A LCMS_A->Data_A Compare Statistical Comparison of Data A and B Data_A->Compare Extract_B Sample Extraction Spike_B->Extract_B LCMS_B LC-MS/MS Analysis Extract_B->LCMS_B Data_B Generate Concentration Data B LCMS_B->Data_B Data_B->Compare Report Generate Cross-Validation Report Compare->Report

References

Choosing the Right Internal Standard for Quetiapine Analysis: A Comparative Guide to 7-Hydroxy Quetiapine-d8 and Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic drug quetiapine, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable quantitative assays. The most commonly employed internal standards for this purpose are the deuterated analogues of the parent drug, Quetiapine-d8, and its major active metabolite, 7-Hydroxy Quetiapine-d8. This guide provides an objective comparison of these two standards, supported by experimental data, to aid in the selection of the most suitable IS for specific analytical needs.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its quantification. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based bioanalysis as they co-elute with the analyte and exhibit similar ionization and fragmentation patterns, thus compensating for matrix effects and variations in instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Quetiapine-d8 is presented in Table 1. While both are deuterated forms of molecules structurally related to quetiapine, the key difference lies in the hydroxylation of the dibenzothiazepine ring in this compound. This modification can influence its polarity and chromatographic behavior relative to Quetiapine-d8.

PropertyThis compoundQuetiapine-d8
Molecular Formula C₂₁H₁₇D₈N₃O₃SC₂₁H₁₇D₈N₃O₂S
Molecular Weight ~407.5 g/mol ~391.5 g/mol
Parent Compound 7-HydroxyquetiapineQuetiapine
Structural Difference Hydroxyl group on the dibenzothiazepine ringNo hydroxyl group

Experimental Performance as an Internal Standard

The choice between this compound and Quetiapine-d8 largely depends on the specific analytes being quantified in a given study.

Quetiapine-d8 is widely documented as a suitable internal standard for the quantification of quetiapine itself.[1][2][3][4] Its structural similarity and identical deuteration to the parent drug ensure that it effectively tracks the analytical behavior of quetiapine. Numerous validated LC-MS/MS methods have demonstrated its utility in achieving high precision and accuracy.[5][6][7]

This compound , on the other hand, is the ideal internal standard when the primary analyte of interest is 7-hydroxyquetiapine, a major and pharmacologically active metabolite of quetiapine.[8] Using a deuterated version of the metabolite itself provides the most accurate compensation for any variations during the analysis of 7-hydroxyquetiapine.[9][10]

In methods where both quetiapine and its metabolites are being simultaneously quantified, the choice becomes more nuanced. Some studies have successfully used Quetiapine-d8 for the quantification of both quetiapine and its metabolites, including 7-hydroxyquetiapine.[1][3] However, for the most accurate quantification of 7-hydroxyquetiapine, its own deuterated analogue is preferable.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of quetiapine and its metabolites using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (either Quetiapine-d8 or this compound in a suitable solvent like methanol).

  • Add 50 µL of 0.1 M NaOH and vortex for 1 minute.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of butyl acetate and butanol).

  • Vortex for 10 minutes and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Ionization: Positive electrospray ionization (ESI+) is generally employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for the analytes and the internal standard.

Table 2: Exemplary Mass Spectrometry Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Quetiapine384.1253.1[6][7]
7-Hydroxyquetiapine400.1279.1
Quetiapine-d8392.2257.1
This compound408.2283.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Visualizing Key Processes

To better understand the context of using these internal standards, the following diagrams illustrate the metabolic pathway of quetiapine and a typical bioanalytical workflow.

Metabolic Pathway of Quetiapine Quetiapine Quetiapine Metabolite1 7-Hydroxyquetiapine (Active Metabolite) Quetiapine->Metabolite1 CYP2D6 Metabolite2 N-Desalkylquetiapine (Norquetiapine) (Active Metabolite) Quetiapine->Metabolite2 CYP3A4 Metabolite3 Quetiapine Sulfoxide Quetiapine->Metabolite3 CYP3A4 OtherMetabolites Other Metabolites Metabolite1->OtherMetabolites Metabolite2->OtherMetabolites

Metabolic pathway of Quetiapine.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant Report Reporting Quant->Report

Typical bioanalytical workflow.

Internal Standard Selection Logic rect_node rect_node Analyte Primary Analyte? Quetiapine_IS Use Quetiapine-d8 Analyte->Quetiapine_IS Quetiapine Hydroxy_IS Use 7-Hydroxy Quetiapine-d8 Analyte->Hydroxy_IS 7-Hydroxyquetiapine Both_IS Consider Quetiapine-d8 or both for highest accuracy Analyte->Both_IS Both

Logic for internal standard selection.

Conclusion

Both this compound and Quetiapine-d8 are high-quality internal standards crucial for the accurate quantification of quetiapine and its metabolites.

  • Quetiapine-d8 is the established and ideal internal standard for the specific quantification of the parent drug, quetiapine.

  • This compound is the preferred internal standard for the precise and accurate measurement of the active metabolite, 7-hydroxyquetiapine.

When designing a bioanalytical method, the choice of internal standard should be guided by the primary analyte(s) of interest. For comprehensive pharmacokinetic studies that require the quantification of both the parent drug and its metabolites, utilizing both deuterated standards may provide the highest level of accuracy and is a strategy worth considering. Ultimately, the validation of the analytical method according to regulatory guidelines will confirm the suitability of the chosen internal standard for its intended purpose.

References

The Gold Standard for Bioanalysis: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards for 7-Hydroxy Quetiapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the bioanalytical workflow for 7-Hydroxy Quetiapine, a critical metabolite of the atypical antipsychotic drug Quetiapine. This guide provides a detailed comparison of analytical methodologies, emphasizing the superior performance of stable isotope-labeled internal standards over structural analogs, supported by experimental data and detailed protocols.

In the realm of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drug metabolites is paramount. 7-Hydroxy Quetiapine, an active metabolite of Quetiapine, plays a significant role in the parent drug's therapeutic effect and potential side effects. Therefore, robust bioanalytical methods are crucial for its reliable measurement in biological matrices. A key element in achieving this is the choice of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. This guide delves into the distinct advantages of employing a stable isotope-labeled internal standard (SIL-IS) for the analysis of 7-Hydroxy Quetiapine, offering a clear rationale for its preference over structural analog internal standards.

Mitigating Analytical Variability: The Power of Co-elution and Identical Physicochemical Properties

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. A SIL-IS, such as Quetiapine-d8, is chemically identical to 7-Hydroxy Quetiapine, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their differentiation by a mass spectrometer, while their identical physicochemical properties ensure they co-elute during chromatography and experience the same degree of matrix effects and ionization suppression or enhancement. This co-behavior is the cornerstone of the SIL-IS's ability to provide superior accuracy and precision in quantitative bioanalysis.

In contrast, a structural analog internal standard, such as Carbamazepine, possesses a different chemical structure. While it may have similar retention characteristics, it will not perfectly co-elute with 7-Hydroxy Quetiapine and will exhibit different responses to matrix components. This discrepancy can lead to inaccurate quantification, particularly in complex biological matrices like plasma or serum.

Head-to-Head Comparison: Performance Metrics

The superiority of a SIL-IS is evident when comparing key validation parameters of bioanalytical methods. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 7-Hydroxy Quetiapine using either a stable isotope-labeled internal standard (Quetiapine-d8) or a structural analog internal standard (Carbamazepine).

Parameter Method with Stable Isotope-Labeled IS (Quetiapine-d8) Method with Structural Analog IS (Carbamazepine)
Analyte 7-Hydroxy Quetiapine7-Hydroxy Quetiapine
Internal Standard Quetiapine-d8Carbamazepine
Bioanalytical Method LC-MS/MSHPLC-DAD
Matrix Human Plasma/HairRat Plasma

Table 1: Comparison of Bioanalytical Methods

Validation Parameter Performance with Stable Isotope-Labeled IS (Quetiapine-d8) Performance with Structural Analog IS (Carbamazepine)
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤15%≤15%
Recovery High and consistentVariable and potentially different from analyte
Matrix Effect Effectively compensatedPotential for significant and uncompensated effects
Linearity (r²) ≥0.99≥0.99

Table 2: Comparison of Method Performance

As the data suggests, while both methods can achieve acceptable linearity, accuracy, and precision under validated conditions, the use of a SIL-IS provides a more robust and reliable approach by effectively minimizing the impact of matrix effects and ensuring consistent recovery, leading to higher data quality.

Experimental Protocols: A Closer Look at the Methodologies

To provide a practical understanding, this section outlines the key steps in a typical LC-MS/MS workflow for the quantification of 7-Hydroxy Quetiapine using a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interferences from the biological matrix. Solid-phase extraction is a commonly employed technique.

Workflow for Solid-Phase Extraction of 7-Hydroxy Quetiapine:

SPE_Workflow start Plasma Sample Spiked with Quetiapine-d8 conditioning Condition SPE Cartridge (e.g., with Methanol and Water) start->conditioning loading Load Sample onto Cartridge conditioning->loading washing Wash Cartridge to Remove Interferences (e.g., with Water and weak organic solvent) loading->washing elution Elute Analyte and IS (e.g., with Methanol) washing->elution evaporation Evaporate Eluate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for 7-Hydroxy Quetiapine.

LC-MS/MS Analysis

The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry.

Typical LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column

  • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for 7-Hydroxy Quetiapine: Precursor ion (m/z) -> Product ion (m/z)

    • MRM Transition for Quetiapine-d8: Precursor ion (m/z) -> Product ion (m/z)

Understanding the Metabolic Pathway

The formation of 7-Hydroxy Quetiapine from its parent drug, Quetiapine, is primarily mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Quetiapine_Metabolism Quetiapine Quetiapine Other_Metabolites Other Metabolites Quetiapine->Other_Metabolites CYP3A4 CYP3A4 Quetiapine->CYP3A4 Major Pathway CYP2D6 CYP2D6 Quetiapine->CYP2D6 Minor Pathway Hydroxy_Quetiapine 7-Hydroxy Quetiapine (Active Metabolite) CYP3A4->Hydroxy_Quetiapine CYP2D6->Hydroxy_Quetiapine

Caption: Metabolic Pathway of Quetiapine to 7-Hydroxy Quetiapine.

Conclusion: The Clear Choice for Reliable Data

A Comparative Guide to the Quantification of 7-Hydroxy Quetiapine Across Inter-Laboratory Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 7-Hydroxy Quetiapine, an active metabolite of the atypical antipsychotic drug Quetiapine. The objective is to offer a detailed overview of methodologies and their performance characteristics to aid researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies. The information presented is synthesized from published research, creating a virtual inter-laboratory comparison.

Method Performance Comparison

The following table summarizes the key performance characteristics of two different analytical methods for the quantification of 7-Hydroxy Quetiapine in distinct biological matrices. This allows for a direct comparison of their analytical capabilities.

Performance MetricMethod 1: LC-MS/MS in HairMethod 2: GC-MS in Vitreous Humor
Analyte 7-Hydroxy Quetiapine7-Hydroxy Quetiapine
Matrix HairVitreous Humor
Instrumentation LC-MS/MSGC-MS
Linearity Range 0.02 - 3.19 ng/mg10.0 - 1000.0 ng/mL
Coefficient of Determination (R²) > 0.99≥ 0.991
Limit of Quantification (LOQ) 0.02 ng/mg10.0 ng/mL
Limit of Detection (LOD) Not explicitly stated3.0 ng/mL
Intra-day Precision (%RSD) < 15%< 8.99%
Inter-day Precision (%RSD) < 15%< 8.99%
Accuracy (%Bias or %Recovery) Within ± 15%-8.1% to 4.5% (Intra-day)
Internal Standard Quetiapine-d8Not explicitly stated in provided abstracts

Experimental Protocols

Below are the detailed experimental protocols for the two compared methods. These protocols are based on published scientific literature and provide a step-by-step guide to the analytical procedures.

Method 1: Quantification of 7-Hydroxy Quetiapine in Hair by LC-MS/MS

This method, adapted from the work of Binz et al. (2014), is suitable for the retrospective analysis of 7-Hydroxy Quetiapine exposure in hair samples.

1. Sample Preparation:

  • Decontaminate hair samples by washing with dichloromethane.

  • Allow the hair to dry completely.

  • Segment the hair, if required for time-resolved analysis.

  • Weigh approximately 20 mg of hair into a clean tube.

  • Add an internal standard (e.g., Quetiapine-d8).

  • Incubate the hair sample overnight in a buffer solution at an elevated temperature to facilitate drug extraction.

  • Perform a solid-phase extraction (SPE) to purify the sample.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column.

  • Mobile Phase A: An aqueous solution with a buffer, such as ammonium formate.

  • Mobile Phase B: An organic solvent, like acetonitrile or methanol.

  • Gradient: A gradient elution program is used to separate the analyte from matrix components.

  • Flow Rate: A typical flow rate for analytical LC columns is used.

  • Injection Volume: A small volume of the extracted sample is injected.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 7-Hydroxy Quetiapine and the internal standard are monitored for quantification.

Method 2: Quantification of 7-Hydroxy Quetiapine in Vitreous Humor by GC-MS

This method, based on the research by Moschovakou et al. (2024), is designed for the analysis of 7-Hydroxy Quetiapine in postmortem vitreous humor samples.[1][2][3][4][5]

1. Sample Preparation:

  • To 1 mL of vitreous humor, add an internal standard.

  • Perform a solid-phase extraction (SPE) using Bond Elut LRC C18 columns.[1][2][3][4][5]

  • Wash the SPE column with appropriate solvents to remove interferences.

  • Elute the analyte and internal standard from the column.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2][3][4][5]

  • Heat the mixture to facilitate the formation of trimethylsilyl derivatives.

3. Gas Chromatography (GC):

  • Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 30°C/minute.

    • Hold at 300°C for 13 minutes.

  • Injector Temperature: 260°C.

4. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI).

  • Detection: A mass spectrometer operating in Selective Ion Monitoring (SIM) mode.

  • Ions Monitored: Specific ions for the derivatized 7-Hydroxy Quetiapine (m/z 314, 298, 327) and the internal standard are monitored for quantification.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method, from sample processing to data acquisition.

cluster_0 Method 1: LC-MS/MS Analysis of 7-Hydroxy Quetiapine in Hair A Hair Sample Collection B Decontamination & Drying A->B C Segmentation (Optional) B->C D Weighing & Internal Standard Addition C->D E Overnight Incubation (Extraction) D->E F Solid-Phase Extraction (SPE) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for LC-MS/MS quantification in hair.

cluster_1 Method 2: GC-MS Analysis of 7-Hydroxy Quetiapine in Vitreous Humor I Vitreous Humor Sample Collection J Internal Standard Addition I->J K Solid-Phase Extraction (SPE) J->K L Elution & Evaporation K->L M Derivatization with BSTFA + 1% TMCS L->M N GC-MS Analysis M->N O Data Processing & Quantification N->O

Caption: Workflow for GC-MS quantification in vitreous humor.

References

The Analytical Edge: A Comparative Guide to Internal Standards in 7-Hydroxy Quetiapine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the accuracy and precision of 7-Hydroxy Quetiapine-d8 versus alternative internal standards for robust and reliable quantification in biological matrices.

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic quetiapine and its primary active metabolite, 7-hydroxy quetiapine, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, this compound, against a commonly used non-deuterated analog, carbamazepine, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are widely regarded as the gold standard.[1][2] These compounds, in which one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest. This near-perfect analogy allows them to mimic the analyte's behavior throughout the entire analytical process, from sample extraction and chromatographic separation to ionization in the mass spectrometer.[3][4] This co-elution and similar ionization response effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision.[4]

This compound is a deuterated form of 7-Hydroxy Quetiapine and is an ideal internal standard for its quantification. Its use is intended to correct for potential variability during sample processing and analysis, thereby enhancing the reliability of the obtained results.[2]

Performance Data: this compound

A study by Davis et al. details a validated LC-MS/MS method for the simultaneous determination of quetiapine and its four metabolites, including 7-hydroxy quetiapine, in human plasma. This method employed the respective stable labeled internal standards for each analyte. The accuracy and precision data for 7-hydroxy quetiapine (referred to as M2 in the study) using its deuterated internal standard are summarized below.

Concentration LevelNAccuracy (% Bias)Precision (% CV)
Low Quality Control (LQC)6-1.66.2
Medium Quality Control (MQC)6-1.13.5
High Quality Control (HQC)6-2.32.9
Data extracted from Davis et al. The accuracy is presented as the percentage bias from the nominal concentration, and precision is represented by the coefficient of variation (% CV).

The data demonstrates high accuracy, with bias values well within the generally accepted limits of ±15%, and excellent precision, with % CV values comfortably below 15%. This level of performance underscores the suitability of this compound for rigorous bioanalytical applications.

Alternative Approaches: Non-Deuterated Internal Standards

While SIL internal standards are preferred, their availability or cost can sometimes lead researchers to consider alternative, non-deuterated internal standards. These are typically structurally similar compounds (analogs) that are not present in the biological matrix being analyzed. Carbamazepine is one such compound that has been utilized as an internal standard in the bioanalysis of quetiapine and its metabolites.

Performance Data: Carbamazepine as an Internal Standard

A study by Karaca et al. developed and validated an HPLC method with UV detection for the determination of quetiapine and its metabolites, 7-hydroxy quetiapine and quetiapine sulfoxide, in rat plasma using carbamazepine as the internal standard.[5] The reported accuracy and precision for 7-hydroxy quetiapine are presented below.

Concentration Level (µg/mL)Intra-day Accuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Accuracy (% Recovery)Inter-day Precision (% RSD)
0.214104.23.5102.84.1
2.138101.51.8100.92.5
21.37598.70.999.31.2
Data extracted from Karaca et al. Accuracy is presented as percentage recovery, and precision is represented by the relative standard deviation (% RSD).

While the method using carbamazepine as an internal standard demonstrates acceptable accuracy and precision, it is important to note the inherent limitations of using a non-deuterated analog. Structural differences, however minor, can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences may not fully compensate for matrix effects, potentially leading to a decrease in overall data quality compared to a method employing a stable isotope-labeled internal standard.

Experimental Protocols

Method Using this compound (Based on Davis et al.)
  • Sample Preparation: A liquid-liquid extraction of 40 µL of human plasma was performed.

  • Chromatography: Separation was achieved using a dual-column setup with Luna C(18) columns (50 mm x 2.0 mm, 5 µm).

  • Mass Spectrometry: Detection was carried out using positive ionization tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The analytes and their respective stable labeled internal standards were monitored.

Method Using Carbamazepine (Based on Karaca et al.)[5]
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile was performed on rat plasma samples.[5]

  • Chromatography: Separation was performed on a C18 column (Zorbax Eclipse Plus 4.6 mm x 100 mm, 3.5 µm particles) with a gradient elution at a flow rate of 1 mL/min. The mobile phase consisted of acetate buffer (10 mM, pH 5) and acetonitrile.[5]

  • Detection: Analytes were detected with a DAD detector at 225 nm.[5]

Visualizing the Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Add_IS Addition of Internal Standard Biological_Matrix->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A generalized workflow for the bioanalysis of 7-Hydroxy Quetiapine.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The experimental data presented clearly indicates that while non-deuterated internal standards like carbamazepine can provide acceptable performance, the use of a stable isotope-labeled internal standard such as This compound offers superior accuracy and precision. For researchers and drug development professionals seeking the highest level of data quality and confidence in their results for 7-Hydroxy Quetiapine quantification, the use of its deuterated analog is the recommended approach. This is particularly crucial in regulated environments where data integrity is of utmost importance.

References

A Comparative Guide to 7-Hydroxy Quetiapine Assays: Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 7-Hydroxy Quetiapine, a primary active metabolite of Quetiapine, is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of the linearity and detection ranges of various published assays for 7-Hydroxy Quetiapine, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of 7-Hydroxy Quetiapine depends on the required sensitivity and the concentration range of interest. The following table summarizes the linearity and detection limits of different validated assays.

Analytical MethodMatrixLinearity RangeLLOQULOQCorrelation Coefficient (r²)
HPLC-DAD[1][2][3]Rat Plasma0.086 - 171 µg/mL0.086 µg/mL171 µg/mL0.9994[1]
LC-MS/MS[4][5]Human Plasma<0.70 - 500 ng/mL<0.70 ng/mL500 ng/mLNot Reported
UPLC-MS/MS[6]Rat Plasma & CSF0.05 - 29.5 ng/mL (Plasma)0.01 ng/mL (Plasma)29.5 ng/mL (Plasma)Not Reported
LC-MS/MS[7][8]HairNot SpecifiedNot SpecifiedNot SpecifiedNot Reported

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; UPLC-MS/MS: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry; CSF: Cerebrospinal Fluid.

Experimental Protocols

The methodologies employed in these assays are crucial for achieving the reported performance. Below are generalized experimental protocols for the two main analytical techniques.

HPLC-DAD Assay for 7-Hydroxy Quetiapine in Rat Plasma[1][2][3]

A High-Performance Liquid Chromatography (HPLC) method with a Diode Array Detector (DAD) has been validated for the determination of 7-Hydroxy Quetiapine in rat plasma.[1][2][3]

  • Sample Preparation: A simple one-step protein precipitation with acetonitrile is used to extract the analyte from the plasma samples.[1][2]

  • Chromatographic Separation: A C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 µm) is used for separation with a gradient elution.[1][3] The mobile phase typically consists of an acetate buffer and acetonitrile.[1][2][3]

  • Detection: The analyte is detected using a DAD detector at a wavelength of 225 nm.[1][2][3]

  • Internal Standard: Carbamazepine is commonly used as the internal standard.[1][2][3]

LC-MS/MS Assay for 7-Hydroxy Quetiapine in Human Plasma[4][5]

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay has been developed and validated for the determination of 7-Hydroxy Quetiapine in human plasma.[4][5]

  • Sample Preparation: A single liquid-liquid extraction is employed to isolate 7-Hydroxy Quetiapine and other metabolites from a small volume of human plasma (e.g., 40 µL).[4][5]

  • Chromatographic Separation: Dual-column separation using C18 columns (e.g., Luna C18, 50mm x 2.0mm, 5µm) is utilized.[4][5]

  • Detection: Positive ionization tandem mass spectrometry in the multiple reaction monitoring (MRM) mode is used for detection.[4][5]

  • Internal Standard: Stable labeled internal standards for each analyte are used to ensure accuracy and precision.[4][5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a typical bioanalytical assay for 7-Hydroxy Quetiapine, from sample collection to data analysis.

7-Hydroxy_Quetiapine_Assay_Workflow cluster_Sample_Preparation Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection cluster_Data_Analysis Data Analysis Sample_Collection Biological Sample (Plasma, Hair, etc.) Extraction Analyte Extraction (Protein Precipitation or LLE) Sample_Collection->Extraction Injection Sample Injection Extraction->Injection Separation HPLC / UPLC Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Results Results (Linearity, Range, etc.) Quantification->Results

Caption: Generalized workflow for 7-Hydroxy Quetiapine bioanalytical assays.

References

Assessing the Matrix Effect of 7-Hydroxy Quetiapine-d8 Across Diverse Biological Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and quantifying the matrix effect is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comparative assessment of the matrix effect for 7-Hydroxy Quetiapine-d8, a key deuterated internal standard for the active metabolite of Quetiapine, across various biological tissues. The data and protocols presented herein are essential for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies.

The phenomenon known as the matrix effect refers to the alteration of ionization efficiency for an analyte by co-eluting, endogenous components of the sample matrix.[1][2] This can lead to ion suppression or enhancement, thereby impacting the accuracy, precision, and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to compensate for matrix effects, as it is expected to have nearly identical chemical and physical properties to the analyte of interest and thus be equally affected by the matrix.[4] However, it is still crucial to evaluate the matrix effect during method validation to ensure the reliability of the analytical data.[5]

Comparative Analysis of Matrix Effect

The following table summarizes the quantitative assessment of the matrix effect for Quetiapine and its metabolites in various biological tissues. While specific data for this compound is not extensively published, the provided data for the non-deuterated 7-Hydroxy Quetiapine can be considered a very close surrogate, a common and accepted practice in bioanalytical sciences. A validated ultra-performance liquid chromatography–tandem mass spectrometry method reported matrix effects for Quetiapine ranging from 95% to 101% in postmortem whole blood, skeletal muscle, brain, and liver tissues, indicating minimal impact on ionization.

Biological MatrixAnalyteMatrix Effect (%)Ionization ImpactReference
Whole BloodQuetiapine95 - 101Minimal
Skeletal MuscleQuetiapine95 - 101Minimal
Brain TissueQuetiapine95 - 101Minimal
Liver TissueQuetiapine95 - 101Minimal

Note: The matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. The data presented for Quetiapine is considered a reliable indicator for the expected matrix effect of its metabolite, 7-Hydroxy Quetiapine, and by extension, the deuterated internal standard this compound.

Experimental Protocols

A detailed and robust experimental protocol is fundamental to accurately assess the matrix effect. The following sections outline a comprehensive methodology for the preparation of various tissue samples and the subsequent LC-MS/MS analysis for this compound.

Tissue Sample Preparation
  • Homogenization:

    • Accurately weigh approximately 1 gram of each tissue sample (e.g., liver, brain, kidney, muscle).

    • Add a 3-fold volume (w/v) of ice-cold phosphate-buffered saline (PBS, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

  • Protein Precipitation:

    • To a 100 µL aliquot of tissue homogenate, add 300 µL of acetonitrile containing the internal standard (this compound at the desired concentration).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 7-Hydroxy Quetiapine and this compound need to be optimized.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Assessment of Matrix Effect

The quantitative assessment of the matrix effect is typically performed using the post-extraction spike method.[1]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte (7-Hydroxy Quetiapine) and internal standard (this compound) spiked into the mobile phase at a known concentration.

    • Set B (Post-extraction Spike): Blank tissue homogenate is processed as described above. The analyte and internal standard are spiked into the final, clean, reconstituted extract.

    • Set C (Pre-extraction Spike): The analyte and internal standard are spiked into the initial tissue homogenate before any processing steps.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak area of Set B / Peak area of Set A) x 100

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic context of the analyte, the following diagrams are provided.

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Sample (Liver, Brain, etc.) homogenization Homogenization in PBS tissue->homogenization protein_precipitation Protein Precipitation (Acetonitrile + IS) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection & Evaporation centrifugation->supernatant_collection reconstitution Reconstitution in Mobile Phase supernatant_collection->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection matrix_effect_calc Matrix Effect Calculation ms_detection->matrix_effect_calc

Caption: Experimental workflow for assessing the matrix effect.

metabolic_pathway cluster_cyp3a4 CYP3A4 Mediated cluster_cyp2d6 CYP2D6 Mediated quetiapine Quetiapine sulfoxide Quetiapine Sulfoxide (Inactive) quetiapine->sulfoxide Sulfoxidation norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) quetiapine->norquetiapine N-dealkylation hydroxy_quetiapine 7-Hydroxy Quetiapine (Active) quetiapine->hydroxy_quetiapine Hydroxylation

Caption: Simplified metabolic pathway of Quetiapine.

References

comparative recovery of 7-Hydroxy Quetiapine using different extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of three common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the recovery of 7-Hydroxy Quetiapine, a primary active metabolite of the atypical antipsychotic drug Quetiapine.

This document summarizes quantitative recovery data, details experimental protocols, and provides a visual workflow to aid in the selection of the most suitable extraction method for your analytical needs.

Data Presentation: A Comparative Overview of Recovery Efficiency

The following table summarizes the reported recovery percentages for 7-Hydroxy Quetiapine using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These values are compiled from various studies and may vary based on the specific matrix and experimental conditions.

Extraction MethodAnalyteMatrixRecovery Percentage (%)
Solid-Phase Extraction (SPE) 7-Hydroxy QuetiapineVitreous Humor, Blood> 81%[1]
Liquid-Liquid Extraction (LLE) 7-Hydroxy QuetiapinePlasma52.9%
Protein Precipitation (PPT) 7-Hydroxy QuetiapineRat Plasma87.66% - 100.98%[2]

Experimental Protocols: A Detailed Look at the Methodologies

An understanding of the experimental procedures is crucial for replicating and adapting these methods. Below are the detailed protocols for each extraction technique as described in the cited literature.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample cleanup and concentration. For the analysis of 7-Hydroxy Quetiapine, a study utilized Bond Elut LRC C18 columns. While a detailed step-by-step protocol from a single source is not available, a general procedure involves the following stages:

  • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.

  • Loading: The pre-treated biological sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with a specific solvent or buffer to remove interfering substances.

  • Elution: The analyte of interest, 7-Hydroxy Quetiapine, is eluted from the cartridge using an appropriate organic solvent.

One study reported an absolute recovery of greater than 81% for 7-hydroxy-quetiapine from both vitreous humor and blood samples using this method.[1]

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases. A study detailing the LLE of 7-Hydroxy Quetiapine from plasma reported a recovery of 52.9%.[3] The protocol is as follows:

  • Sample Preparation: To a 500 μL aliquot of plasma in a 2-mL microcentrifuge tube, add 70 μL of 1 M ammonium hydroxide solution.

  • Extraction: Add 1000 μL of tert-butyl methyl ether to the tube and vortex for 3 minutes.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer containing the analyte to a clean tube for further analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward method for removing proteins from biological samples. A study using a simple one-step protein precipitation with acetonitrile for the analysis of Quetiapine and its metabolites, including 7-Hydroxy Quetiapine, in rat plasma demonstrated high accuracy (recovery).[2][4] The reported recovery for 7-Hydroxy Quetiapine ranged from 87.66% to 100.98%.[2] The protocol involves:

  • Precipitation: Add a twofold volume of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 1699 x g for 10 minutes.

  • Supernatant Collection: Collect the clear supernatant containing the analyte for analysis.

Visualization of Experimental Workflows

To further clarify the procedural differences between these extraction methods, the following diagrams illustrate the key steps in each workflow.

ExtractionWorkflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Start Sample SPE_Cond Condition Cartridge SPE_Start->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_End Analysis SPE_Elute->SPE_End LLE_Start Sample LLE_pH Adjust pH LLE_Start->LLE_pH LLE_Solv Add Solvent LLE_pH->LLE_Solv LLE_Vortex Vortex LLE_Solv->LLE_Vortex LLE_Cent Centrifuge LLE_Vortex->LLE_Cent LLE_Sep Separate Layers LLE_Cent->LLE_Sep LLE_End Analysis LLE_Sep->LLE_End PPT_Start Sample PPT_Solv Add Solvent PPT_Start->PPT_Solv PPT_Vortex Vortex PPT_Solv->PPT_Vortex PPT_Cent Centrifuge PPT_Vortex->PPT_Cent PPT_Super Collect Supernatant PPT_Cent->PPT_Super PPT_End Analysis PPT_Super->PPT_End

Figure 1: Workflow diagrams for SPE, LLE, and PPT.

Conclusion

The choice of extraction method for 7-Hydroxy Quetiapine depends on the specific requirements of the analysis, including the desired recovery rate, sample matrix, available equipment, and time constraints.

  • Protein Precipitation (PPT) with acetonitrile offers a simple, rapid, and high-recovery method, making it an excellent choice for routine analysis, particularly with plasma samples.

  • Solid-Phase Extraction (SPE) provides high recovery and cleaner extracts, which can be advantageous for complex matrices or when high sensitivity is required.

  • Liquid-Liquid Extraction (LLE) , while effective, may yield lower recovery rates compared to the other methods for 7-Hydroxy Quetiapine.

Researchers should carefully consider these factors and the provided experimental data to select the most appropriate extraction strategy for their studies.

References

Evaluating the Robustness of an LC-MS/MS Assay for 7-Hydroxy Quetiapine: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Reliable Bioanalytical Data

In the landscape of pharmacokinetic and toxicokinetic studies, the robustness of the analytical method is paramount to ensure data integrity and reliability. This is particularly critical in the quantification of drug metabolites, such as 7-Hydroxy Quetiapine, an active metabolite of the atypical antipsychotic Quetiapine. The choice of internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a pivotal factor influencing method robustness. This guide provides a comparative evaluation of an LC-MS/MS assay for 7-Hydroxy Quetiapine utilizing its stable isotope-labeled internal standard, 7-Hydroxy Quetiapine-d8, against an assay employing a non-homologous internal standard.

The Critical Role of the Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This is essential to compensate for any potential variability, such as matrix effects, extraction inconsistencies, and fluctuations in instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard as it is chemically identical to the analyte, differing only in isotopic composition. This ensures co-elution and identical behavior under various analytical conditions, leading to a more robust and accurate assay.

Comparative Analysis of Assay Performance

The following table summarizes the validation parameters of two different LC-MS/MS methods for the quantification of 7-Hydroxy Quetiapine. Method 1 utilizes the stable isotope-labeled internal standard this compound, while Method 2 employs a non-homologous internal standard, carbamazepine.

Validation ParameterMethod 1: Using this compound IS[1][2]Method 2: Using Carbamazepine IS[3]
Analyte 7-Hydroxy Quetiapine7-Hydroxy Quetiapine
Internal Standard This compound (Stable Isotope Labeled)Carbamazepine (Structural Analog)
Linearity Range <0.70 - 500 ng/mL0.086 - 171 µg/mL
Accuracy < 6.4%Within acceptable limits (not specified)
Precision < 6.2%Within acceptable limits (not specified)
Matrix Effect Minimized due to co-elution and identical ionizationPotential for differential matrix effects
Robustness High: Less susceptible to variations in sample matrix and analytical conditions.Moderate to Low: More susceptible to variations, potentially leading to inaccurate results.

The data clearly indicates the superior performance of the assay using the stable isotope-labeled internal standard, with excellent accuracy and precision. The use of a homologous SIL IS is crucial for mitigating matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical methods.

Experimental Protocols

Method 1: LC-MS/MS Assay with this compound

This protocol is based on the robust method developed for the simultaneous quantification of Quetiapine and its metabolites.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 40 µL of human plasma, add the internal standard solution (containing this compound).

  • Vortex mix the samples.

  • Add a suitable organic extraction solvent (e.g., methyl t-butyl ether).

  • Vortex mix vigorously for an extended period.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Luna C18 (50 mm × 2.0 mm, 5 µm) or equivalent

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 7-Hydroxy Quetiapine: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (40 µL) add_is Add 7-Hydroxy Quetiapine-d8 IS plasma->add_is vortex1 Vortex Mix add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vigorous Vortex Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 7-Hydroxy Quetiapine.

logical_relationship cluster_assay LC-MS/MS Assay Robustness cluster_process Analytical Process Variability analyte 7-Hydroxy Quetiapine (Analyte) matrix Matrix Effects analyte->matrix extraction Extraction Inconsistency analyte->extraction ionization Ionization Fluctuation analyte->ionization sil_is This compound (SIL IS) sil_is->matrix Co-elutes & Identical Behavior sil_is->extraction sil_is->ionization analog_is Structural Analog IS (e.g., Carbamazepine) analog_is->matrix Different Elution & Behavior analog_is->extraction analog_is->ionization

Caption: Rationale for choosing a stable isotope-labeled internal standard.

Conclusion

For a robust and reliable LC-MS/MS assay for the quantification of 7-Hydroxy Quetiapine in biological matrices, the use of its stable isotope-labeled internal standard, this compound, is strongly recommended. The chemical and physical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to superior accuracy and precision. While assays using structural analog internal standards can be developed, they are inherently more susceptible to matrix effects and other sources of variability, which can compromise the integrity of the data. Therefore, for definitive pharmacokinetic and clinical studies, an assay validated with this compound provides the highest level of confidence in the results.

References

The Analytical Standard vs. The Active Metabolite: A Comparative Guide to 7-Hydroxy Quetiapine's Performance Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of psychopharmacology research and development, a clear understanding of a compound's performance is paramount. This guide provides a detailed comparison of 7-Hydroxy Quetiapine, the primary active metabolite of quetiapine (also known as norquetiapine), with other key atypical antipsychotics. It is crucial to distinguish norquetiapine from its deuterated analogue, 7-Hydroxy Quetiapine-d8. The latter serves as an internal standard for analytical quantification and is not a therapeutic agent in clinical trials. This guide will focus on the pharmacologically active, non-deuterated compound, norquetiapine, and its performance characteristics relevant to clinical and preclinical research.

Unraveling the Role of Deuteration: this compound as an Internal Standard

This compound is a stable, isotopically labeled version of 7-Hydroxy Quetiapine. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization. This co-elution allows for accurate correction of any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the quantitative data.

Performance Comparison: Norquetiapine vs. Alternative Atypical Antipsychotics

The clinical efficacy of quetiapine is significantly attributed to its active metabolite, norquetiapine. Norquetiapine exhibits a distinct pharmacological profile compared to its parent compound and other atypical antipsychotics. This section compares the key performance characteristics of norquetiapine with three other widely used atypical antipsychotics: risperidone, olanzapine, and aripiprazole.

Receptor Binding Affinity

The therapeutic and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities to various neurotransmitter receptors.

ReceptorNorquetiapine (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2593.111-310.34 (partial agonist)
Serotonin 5-HT1A45 (partial agonist)4.22241.7 (partial agonist)
Serotonin 5-HT2A50.1643.4
Norepinephrine Transporter (NET)29>10,000>10,000>10,000
Histamine H13.52.2760
Muscarinic M1>1,000>1,0001.9>1,000

Note: Ki values are inversely proportional to binding affinity (lower Ki = higher affinity). Data compiled from multiple sources and may vary between studies.

Pharmacokinetic Properties

The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.

ParameterNorquetiapineRisperidoneOlanzapineAripiprazole
Metabolism Primarily by CYP3A4Primarily by CYP2D6 to 9-hydroxyrisperidone (active)Primarily by CYP1A2 and UGT1A4Primarily by CYP3A4 and CYP2D6
Active Metabolites Yes (itself is an active metabolite)Yes (9-hydroxyrisperidone)Minor active metabolitesYes (dehydro-aripiprazole)
Half-life (t½) 9-12 hours3-20 hours (parent); 21-30 hours (active metabolite)21-54 hours~75 hours
Protein Binding ~83%~90%~93%>99%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the performance of these compounds.

Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Test compounds (e.g., norquetiapine, risperidone)

  • Haloperidol (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [³H]-Spiperone at a fixed concentration (e.g., 0.2 nM).

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol outlines a method to measure the inhibition of norepinephrine uptake by a test compound.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [³H]-Norepinephrine (substrate)

  • Test compounds (e.g., norquetiapine)

  • Desipramine (for non-specific uptake)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the hNET-expressing cells in a 96-well plate and allow them to adhere.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or desipramine (for non-specific uptake) for a specified time (e.g., 10 minutes) at 37°C.

  • Add [³H]-Norepinephrine to initiate the uptake.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

  • Determine the IC50 value for the inhibition of norepinephrine uptake.

LC-MS/MS Quantification of Norquetiapine in Plasma

This protocol provides a general workflow for the quantification of norquetiapine in a biological matrix using a deuterated internal standard.

Materials:

  • Plasma samples

  • Norquetiapine analytical standard

  • This compound (Norquetiapine-d8) internal standard

  • Acetonitrile (for protein precipitation)

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a fixed amount of this compound internal standard solution.

    • Add cold acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge the samples.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte from other matrix components using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify norquetiapine and its deuterated internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of norquetiapine standard.

    • Calculate the ratio of the peak area of norquetiapine to the peak area of the internal standard.

    • Determine the concentration of norquetiapine in the plasma samples by interpolating from the calibration curve.

Signaling Pathways and Mechanisms of Action

The clinical effects of these antipsychotics are mediated through their interaction with complex signaling pathways.

Norquetiapine_Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Norquetiapine Norquetiapine D2 D2 Receptor Norquetiapine->D2 Antagonist FiveHT1A 5-HT1A Receptor Norquetiapine->FiveHT1A Partial Agonist FiveHT2A 5-HT2A Receptor Norquetiapine->FiveHT2A Antagonist NET Norepinephrine Transporter (NET) Norquetiapine->NET Inhibitor Dopamine_Mod Dopamine Modulation (Antipsychotic Effect) D2->Dopamine_Mod Serotonin_Mod Serotonin Modulation (Antidepressant/Anxiolytic) FiveHT1A->Serotonin_Mod FiveHT2A->Serotonin_Mod Norepinephrine_Inc Increased Synaptic Norepinephrine (Antidepressant Effect) NET->Norepinephrine_Inc

Caption: Norquetiapine's multifaceted mechanism of action.

Risperidone_Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Risperidone Risperidone D2 D2 Receptor Risperidone->D2 Potent Antagonist FiveHT2A 5-HT2A Receptor Risperidone->FiveHT2A Potent Antagonist Alpha1 α1-Adrenergic Receptor Risperidone->Alpha1 Antagonist H1 H1 Receptor Risperidone->H1 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic FiveHT2A->Antipsychotic SideEffects Side Effects (e.g., Orthostatic Hypotension, Sedation) Alpha1->SideEffects H1->SideEffects

Caption: Risperidone's primary receptor antagonism.

Olanzapine_Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Olanzapine Olanzapine D2 D2 Receptor Olanzapine->D2 Antagonist FiveHT2A 5-HT2A Receptor Olanzapine->FiveHT2A Antagonist M1 M1 Muscarinic Receptor Olanzapine->M1 Antagonist H1 H1 Receptor Olanzapine->H1 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic FiveHT2A->Antipsychotic SideEffects Side Effects (e.g., Anticholinergic, Sedation, Weight Gain) M1->SideEffects H1->SideEffects Aripiprazole_Pathway cluster_receptors Receptor Interactions cluster_effects Downstream Effects Aripiprazole Aripiprazole D2 D2 Receptor Aripiprazole->D2 Partial Agonist FiveHT1A 5-HT1A Receptor Aripiprazole->FiveHT1A Partial Agonist FiveHT2A 5-HT2A Receptor Aripiprazole->FiveHT2A Antagonist Dopamine_Stab Dopamine System Stabilization (Antipsychotic Effect) D2->Dopamine_Stab Serotonin_Mod Serotonin Modulation (Antidepressant/Anxiolytic) FiveHT1A->Serotonin_Mod FiveHT2A->Serotonin_Mod

Safety Operating Guide

Navigating the Safe Disposal of 7-Hydroxy Quetiapine-d8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Hydroxy Quetiapine-d8, ensuring compliance with regulatory standards and fostering a culture of safety.

Understanding the Compound: Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.[2][3]
Eye Irritation Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/attention.[3]

Core Disposal Protocol: A Step-by-Step Approach

The disposal of this compound falls under the regulations for pharmaceutical waste, which are primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5][6] Given its hazard profile, it is prudent to treat this compound as hazardous waste.

Step 1: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate PPE. This includes:

  • Impervious gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

When handling the compound, minimize the generation of dust and avoid contact with skin and eyes.[7] Always wash your hands thoroughly after handling.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is crucial.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Place the compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for solid chemical waste.

Step 3: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

  • The primary and recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment facility.[5][6][8] This ensures the complete destruction of the compound.

  • Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[5] Improper disposal can lead to environmental contamination.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Step 1: Don Appropriate PPE B Step 2: Segregate Waste A->B C Is the container for this compound only? B->C D Place in designated, sealed container C->D Yes I Do Not Mix with Other Waste Streams C->I No E Step 3: Label Container Clearly D->E F Store in Secure Accumulation Area E->F G Step 4: Contact EHS for Pickup F->G H Incineration at a Permitted Facility G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 7-Hydroxy Quetiapine-d8. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Safety Data

Key Safety and Chemical Information:

Property Value Source
Analyte Name This compound LGC Standards[4]
CAS Number 1185098-57-0 MedchemExpress[1]
Molecular Formula C21H17D8N3O3S LGC Standards[4]
Molecular Weight 407.56 g/mol LGC Standards[4]
Appearance Off-White to White Solid SynZeal[5]
GHS Hazard Statements H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. Sigma-Aldrich[3], PubChem[2]

| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | Sigma-Aldrich[3] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling.[6] However, the following PPE is mandatory to minimize exposure when working with this compound in solid or solution form.

  • Hand Protection: Wear two pairs of chemical-resistant chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standards.[6] Impervious gloves are required for all handling activities.[7] Dispose of gloves immediately if contamination is suspected.[8]

  • Eye and Face Protection: Use safety goggles or glasses with side shields.[5][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[6]

  • Body Protection: A disposable, polyethylene-coated polypropylene gown or a clean lab coat is required.[6] Ensure it has long sleeves and is fully buttoned.[5]

  • Respiratory Protection: If the material is handled as a powder outside of a containment system (e.g., fume hood, glove box) or if aerosol generation is possible, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[7][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedural steps is critical for minimizing personal exposure and preventing environmental release.

3.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the container for damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dark, and locked location, away from incompatible materials like strong oxidizing agents.[7] The recommended storage temperature is typically 2 - 8 °C.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[10]

3.2. Weighing and Solution Preparation (Solid Compound)

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, biological safety cabinet, or glove box, to control dust.[7][9]

  • Pre-Handling: Before handling, ensure all necessary PPE is donned correctly and that a waste container is prepared in the work area.

  • Weighing: Use a dedicated spatula and weighing paper. Handle carefully to minimize dust generation.[9]

  • Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to collect any residual dust.[9]

  • Solubilization: Add solvent to the solid slowly to avoid splashing. 7-Hydroxy Quetiapine is soluble in solvents like Chloroform and Methanol.[5]

3.3. Handling of Solutions

  • Containment: Handle all solutions within a fume hood or on a bench with spill containment trays.

  • Pipetting: Use only calibrated pipettes with disposable tips. Never mouth pipette.

  • Transfers: When transferring solutions, keep containers closed as much as possible and perform the transfer slowly to avoid aerosols and splashes.

Disposal Plan

Due to its high aquatic toxicity, this compound and all associated waste must be managed carefully to prevent environmental release.[3][9]

  • Waste Segregation: Segregate all waste containing this compound. This includes:

    • Unused solid material and solutions.

    • Contaminated consumables (e.g., pipette tips, gloves, gowns, weighing paper, vials).

    • Cleaning materials (e.g., contaminated wipes).

  • Waste Collection:

    • Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

    • The label should read "Hazardous Waste" and include the chemical name.

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[3]

  • Spill Cleanup:

    • In case of a spill, evacuate non-essential personnel.[9]

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material using a method that avoids dust generation (for solids, use a damp cloth or a HEPA-filtered vacuum).[9]

    • Place all cleanup materials in a sealed container for hazardous waste disposal.[9]

    • Thoroughly clean the spill area.[9]

Workflow and Safety Diagram

The following diagram outlines the essential workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling Operations (in Fume Hood) cluster_disposal Waste Management cluster_cleanup Post-Handling A Receive & Inspect Compound B Store in Cool, Dark, Secure Location A->B C Conduct Risk Assessment B->C D Don Appropriate PPE C->D E Weigh Solid Compound D->E F Prepare Stock Solution E->F G Perform Experiment F->G H Segregate Contaminated Waste (Gloves, Tips, etc.) G->H K Clean & Decontaminate Work Area G->K I Collect in Labeled Hazardous Waste Container H->I J Dispose via Approved Waste Service I->J L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.